molecular formula C8H15B B3247390 1-Bromo-4-ethylcyclohexane CAS No. 181804-88-6

1-Bromo-4-ethylcyclohexane

Cat. No.: B3247390
CAS No.: 181804-88-6
M. Wt: 191.11 g/mol
InChI Key: IWYQXILOJXHWPY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Bromo-4-ethylcyclohexane is a useful research compound. Its molecular formula is C8H15Br and its molecular weight is 191.11 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

1-bromo-4-ethylcyclohexane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15Br/c1-2-7-3-5-8(9)6-4-7/h7-8H,2-6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWYQXILOJXHWPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CCC(CC1)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15Br
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

181804-88-6
Record name 1-bromo-4-ethylcyclohexane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Synthesis of cis/trans 1-Bromo-4-ethylcyclohexane: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of cis- and trans-1-bromo-4-ethylcyclohexane. This document details the primary synthetic methodologies, experimental protocols, and analytical techniques for the characterization and separation of the diastereomers. The stereochemistry of substituted cyclohexanes is of critical importance in medicinal chemistry and materials science, influencing the biological activity and physical properties of derivative compounds.

Synthetic Pathways

The synthesis of 1-bromo-4-ethylcyclohexane is most commonly achieved through the nucleophilic substitution of the hydroxyl group in 4-ethylcyclohexanol (B27859). The two principal reagents for this transformation are hydrobromic acid (HBr) and phosphorus tribromide (PBr₃). The choice of reagent can influence the stereochemical outcome of the reaction.

Bromination using Hydrobromic Acid

The reaction of 4-ethylcyclohexanol with hydrobromic acid typically proceeds through an Sₙ1-like mechanism. This involves the protonation of the hydroxyl group to form a good leaving group (water), followed by the departure of water to generate a carbocation intermediate. The bromide ion then attacks the carbocation. Due to the planar nature of the carbocation, the bromide ion can attack from either face, leading to a mixture of cis and trans isomers.

Bromination using Phosphorus Tribromide

The reaction of 4-ethylcyclohexanol with phosphorus tribromide (PBr₃) generally follows an Sₙ2 mechanism.[1][2] This pathway involves the activation of the alcohol by PBr₃, followed by a backside attack of the bromide ion on the carbon atom bearing the leaving group. This mechanism typically results in an inversion of stereochemistry at the reaction center.[2][3] Therefore, starting with a specific isomer of 4-ethylcyclohexanol can, in principle, lead to a stereoselective synthesis of the corresponding this compound isomer.

Experimental Protocols

The following are generalized experimental protocols adapted from established procedures for the bromination of secondary cyclohexanols.[4][5][6]

Synthesis of this compound using HBr

Materials:

  • 4-ethylcyclohexanol (cis/trans mixture)

  • Concentrated Hydrobromic Acid (48%)

  • Concentrated Sulfuric Acid

  • Diethyl ether

  • Saturated sodium bicarbonate solution

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 4-ethylcyclohexanol and concentrated hydrobromic acid.

  • Slowly add concentrated sulfuric acid while cooling the flask in an ice bath.

  • Heat the reaction mixture to reflux for 4-6 hours.

  • After cooling to room temperature, transfer the mixture to a separatory funnel and add water.

  • Extract the aqueous layer with diethyl ether.

  • Wash the combined organic layers sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

  • The crude product can be purified by vacuum distillation.

Synthesis of this compound using PBr₃

Materials:

  • 4-ethylcyclohexanol (cis/trans mixture)

  • Phosphorus tribromide (PBr₃)

  • Anhydrous diethyl ether

  • Saturated sodium bicarbonate solution

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere, dissolve 4-ethylcyclohexanol in anhydrous diethyl ether.

  • Cool the flask to 0 °C in an ice bath.

  • Add PBr₃ dropwise to the stirred solution over 30-60 minutes, maintaining the temperature at 0 °C.[4]

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 12-24 hours.[6]

  • Carefully pour the reaction mixture over crushed ice.

  • Separate the organic layer and wash it sequentially with cold water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

  • The crude product can be purified by vacuum distillation.

Separation and Characterization

The cis and trans isomers of this compound have different physical properties and can be separated by chromatographic techniques, with gas chromatography (GC) being a particularly effective method for both separation and quantification.[6]

Spectroscopic Data

Due to the limited availability of experimental spectra for this compound, the following tables summarize expected spectroscopic data based on analogous compounds such as 1-bromo-4-methylcyclohexane (B1584704) and 1-bromo-4-(propan-2-yl)cyclohexane.

Table 1: Predicted ¹H NMR Data for this compound

ProtonsExpected Chemical Shift (δ, ppm)Multiplicity
CH-Br3.8 - 4.5Multiplet
Cyclohexane CH₂1.2 - 2.2Multiplets
-CH₂-CH₃1.2 - 1.6Quartet
-CH₂-CH₃0.8 - 1.0Triplet

Table 2: Predicted ¹³C NMR Data for this compound

CarbonExpected Chemical Shift (δ, ppm)
C-Br50 - 70
C-ethyl~40
Cyclohexane CH₂25 - 40
-CH₂-CH₃~29
-CH₂-CH₃~11

Table 3: Predicted IR Absorption Data for this compound

Vibrational ModeExpected Absorption Range (cm⁻¹)Intensity
C-H Stretch (sp³)2850 - 3000Strong
C-H Bend1375 - 1465Medium
C-Br Stretch500 - 600Medium-Strong

Visualizing the Synthetic Workflow

The following diagrams, generated using the DOT language, illustrate the logical workflow of the synthesis and characterization process.

Synthesis_Workflow cluster_synthesis Synthesis cluster_purification Purification & Analysis 4-Ethylcyclohexanol 4-Ethylcyclohexanol Reaction Bromination 4-Ethylcyclohexanol->Reaction Brominating_Agent HBr or PBr3 Brominating_Agent->Reaction Crude_Product Crude this compound (cis/trans mixture) Reaction->Crude_Product Purification Vacuum Distillation / Column Chromatography Crude_Product->Purification Separated_Isomers cis & trans Isomers Purification->Separated_Isomers Characterization NMR, IR, GC-MS Separated_Isomers->Characterization

Caption: General workflow for the synthesis and purification of this compound isomers.

Stereochemistry_Pathway cluster_hbr HBr Reaction (SN1-like) cluster_pbr3 PBr3 Reaction (SN2) Start 4-Ethylcyclohexanol Carbocation Carbocation Intermediate Start->Carbocation H+ PBr3_Product Inversion of Stereochemistry Start->PBr3_Product PBr3 HBr_Product Mixture of cis and trans This compound Carbocation->HBr_Product Br-

Caption: Stereochemical pathways for the bromination of 4-ethylcyclohexanol.

References

Introduction to Stereoisomerism in 1-Bromo-4-ethylcyclohexane

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Stereochemistry of 1-Bromo-4-ethylcyclohexane Isomers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the stereochemistry of this compound, a disubstituted cyclohexane (B81311) that serves as an excellent model for understanding conformational principles in cyclic systems. This document outlines the conformational analysis of its cis and trans diastereomers, presents quantitative data derived from established principles, details experimental protocols for its synthesis and characterization, and provides visual representations of key stereochemical concepts.

This compound exists as two diastereomers: cis and trans. The spatial arrangement of the bromo and ethyl groups relative to the cyclohexane ring dictates the isomer. Within each diastereomer, the cyclohexane ring exists predominantly in a chair conformation, which can undergo a ring-flip to an alternative chair conformation. The stability of these conformers is governed by the steric strain imposed by the substituents in axial versus equatorial positions. This steric preference is quantified by "A-values," which represent the Gibbs free energy difference between placing a substituent in an axial versus an equatorial position. A larger A-value signifies a greater preference for the equatorial position to minimize destabilizing 1,3-diaxial interactions.

Conformational Analysis

The conformational equilibrium of the cis and trans isomers is determined by the A-values of the bromo and ethyl substituents.

trans-1-Bromo-4-ethylcyclohexane

In the trans isomer, the substituents are on opposite faces of the cyclohexane ring. This allows for two chair conformations: one with both substituents in equatorial positions (diequatorial) and another, after a ring-flip, with both in axial positions (diaxial).

The diequatorial conformation is significantly more stable as it minimizes steric strain.[1] The diaxial conformer is highly disfavored due to the substantial steric hindrance from both axial substituents.[2] The energy difference between these two conformers is the sum of the A-values for the ethyl and bromo groups.

cis-1-Bromo-4-ethylcyclohexane

In the cis isomer, both substituents are on the same face of the ring. Consequently, in any chair conformation, one substituent must be axial and the other equatorial. A ring-flip interconverts these two possibilities.

The more stable conformer will have the bulkier group (the one with the higher A-value) in the more spacious equatorial position. The ethyl group is sterically more demanding than the bromine atom. Therefore, the equilibrium will strongly favor the conformation where the ethyl group is equatorial and the bromine is axial.[3][4] The energy difference between these conformers is the difference between their A-values.

Quantitative Conformational Data

The following tables summarize the quantitative data for the conformational analysis of this compound isomers, based on established A-values.[5]

Table 1: Substituent A-Values

SubstituentA-Value (kcal/mol)
Ethyl (-CH₂CH₃)~1.79
Bromo (-Br)~0.43

Table 2: Conformational Energy Analysis of trans-1-Bromo-4-ethylcyclohexane

ConformerSubstituent PositionsRelative Energy (kcal/mol)Population at 298 K (%)
More StableBr (eq), Ethyl (eq)0>99.9
Less StableBr (ax), Ethyl (ax)~2.22<0.1

Note: The relative energy of the less stable diaxial conformer is calculated as the sum of the A-values (1.79 + 0.43 = 2.22 kcal/mol).

Table 3: Conformational Energy Analysis of cis-1-Bromo-4-ethylcyclohexane

ConformerSubstituent PositionsRelative Energy (kcal/mol)Population at 298 K (%)
More StableBr (ax), Ethyl (eq)0~90
Less StableBr (eq), Ethyl (ax)~1.36~10

Note: The relative energy of the less stable conformer is calculated as the difference in A-values (1.79 - 0.43 = 1.36 kcal/mol).

Experimental Protocols

Synthesis of this compound via Bromination of 4-Ethylcyclohexanol (B27859)

This protocol describes a typical synthesis of this compound from 4-ethylcyclohexanol using phosphorus tribromide (PBr₃). The reaction generally proceeds with an inversion of stereochemistry (Sₙ2 mechanism). Therefore, starting with trans-4-ethylcyclohexanol will predominantly yield cis-1-bromo-4-ethylcyclohexane, and vice-versa.

Materials:

  • 4-ethylcyclohexanol (cis/trans mixture or pure isomer)

  • Phosphorus tribromide (PBr₃)

  • Anhydrous diethyl ether

  • Ice

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

Procedure:

  • In a round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve 4-ethylcyclohexanol in anhydrous diethyl ether.

  • Cool the flask in an ice bath to 0°C.

  • Slowly add PBr₃ (approximately 0.4 equivalents) dropwise to the stirred solution.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Once the reaction is complete, carefully quench the reaction by slowly pouring the mixture over ice in a beaker.

  • Transfer the mixture to a separatory funnel.

  • Wash the organic layer sequentially with cold water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄.

  • Filter the solution to remove the drying agent.

  • Remove the solvent using a rotary evaporator to yield the crude product, which will be a mixture of cis and trans isomers.

  • Purify the crude product by fractional distillation or column chromatography.

Separation of Diastereomers by Gas Chromatography (GC)

The cis and trans diastereomers of this compound have different physical properties and can be separated and quantified by gas chromatography.[6]

Instrumentation:

  • Gas chromatograph with a Flame Ionization Detector (FID)

  • Capillary column suitable for separating non-polar to semi-polar compounds (e.g., a DB-5 or equivalent)

Typical GC Parameters:

  • Injector Temperature: 250°C

  • Detector Temperature: 280°C

  • Oven Program: Start at 80°C, hold for 2 minutes, then ramp at 10°C/min to 200°C. Hold for 5 minutes. (This program should be optimized for the specific instrument and column).

  • Carrier Gas: Helium or Nitrogen

Procedure:

  • Prepare a dilute solution (e.g., 1 mg/mL) of the this compound isomer mixture in a volatile solvent such as dichloromethane (B109758) or hexane.

  • Inject 1 µL of the sample into the GC.

  • Record the chromatogram. The two diastereomers will elute as separate peaks. The relative peak areas can be used to determine the isomer ratio.

Characterization by ¹H NMR Spectroscopy

¹H NMR spectroscopy is a powerful tool for distinguishing between the cis and trans isomers and for determining the predominant conformation. The key diagnostic signal is the proton on the carbon bearing the bromine atom (H-1). The multiplicity and coupling constants of this proton are dependent on its orientation (axial or equatorial).[6]

Table 4: Predicted ¹H NMR Coupling Constants for the H-1 Proton

H-1 Position (Br Position)Coupling InteractionsTypical Coupling Constant (J) Range (Hz)Signal Appearance
Axial (Equatorial Br)Jax-ax, Jax-eq10 - 13, 2 - 5Broad multiplet (triplet of triplets)
Equatorial (Axial Br)Jeq-ax, Jeq-eq2 - 5, 2 - 5Narrow multiplet
  • trans Isomer: The predominant diequatorial conformation places the H-1 proton in an axial position. Therefore, the ¹H NMR spectrum of the trans isomer is expected to show a broad multiplet for the H-1 proton with large axial-axial coupling constants.

  • cis Isomer: The more stable conformation has an axial bromine, meaning the H-1 proton is equatorial. Thus, the spectrum of the cis isomer should display a narrow multiplet for the H-1 proton with only small coupling constants.[6]

Experimental Protocol:

  • Dissolve 5-10 mg of the purified isomer in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.

  • Acquire a high-resolution ¹H NMR spectrum (a spectrometer with a frequency of 300 MHz or higher is recommended).

  • Identify the H-1 signal, which is expected to be in the range of δ 3.5-4.5 ppm.

  • Analyze the multiplicity and measure the coupling constants of the H-1 signal to determine the stereochemistry.

Visualization of Stereochemical Principles

The following diagrams, generated using the DOT language, illustrate the key conformational equilibria and an experimental workflow.

Caption: Conformational equilibrium of trans-1-Bromo-4-ethylcyclohexane.

Caption: Conformational equilibrium of cis-1-Bromo-4-ethylcyclohexane.

G start 4-Ethylcyclohexanol synthesis Synthesis (PBr3) start->synthesis crude Crude Product (cis/trans Mixture) synthesis->crude separation Separation (GC) crude->separation cis_isomer Isolated cis-Isomer separation->cis_isomer trans_isomer Isolated trans-Isomer separation->trans_isomer nmr_cis NMR Analysis of cis-Isomer (Narrow H-1 signal) cis_isomer->nmr_cis nmr_trans NMR Analysis of trans-Isomer (Broad H-1 signal) trans_isomer->nmr_trans conclusion Structure & Conformation Verified nmr_cis->conclusion nmr_trans->conclusion

Caption: Experimental workflow for isomer analysis.

References

Conformational Landscape of 1-Bromo-4-ethylcyclohexane: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the conformational isomers of 1-Bromo-4-ethylcyclohexane, a substituted cyclohexane (B81311) derivative. Understanding the spatial arrangement of atoms and the energetic preferences of different conformations is paramount in fields such as medicinal chemistry and materials science, as it directly influences molecular interactions and reactivity. This document outlines the conformational analysis of both cis and trans isomers of this compound, detailing the relative stabilities of their chair conformations and the experimental and computational methodologies employed for their characterization.

Core Concepts in Cyclohexane Conformation

Substituted cyclohexanes predominantly adopt a chair conformation to minimize angular and torsional strain. In a chair conformation, the twelve hydrogen atoms are not equivalent and are classified as either axial (perpendicular to the ring's plane) or equatorial (in the plane of the ring). Through a process known as ring flipping, one chair conformation can interconvert into another, causing all axial substituents to become equatorial and vice versa.

The stability of a particular chair conformation for a substituted cyclohexane is largely determined by the steric hindrance experienced by the substituents. Larger, bulkier groups generally prefer to occupy the more spacious equatorial position to avoid unfavorable 1,3-diaxial interactions with other axial substituents.[1] The energetic preference for a substituent to be in the equatorial position is quantified by its "A-value," which represents the Gibbs free energy difference between the axial and equatorial conformations of a monosubstituted cyclohexane.[1]

Conformational Analysis of trans-1-Bromo-4-ethylcyclohexane

In the trans isomer of this compound, the bromo and ethyl groups are on opposite sides of the cyclohexane ring. This geometric arrangement allows for two distinct chair conformations.

In one conformation, both the bromo and the ethyl group can occupy equatorial positions. The alternative chair conformation, resulting from a ring flip, would force both substituents into the sterically hindered axial positions. The conformer with both groups in the equatorial position is significantly more stable as it minimizes steric strain.[2] The diaxial conformer is highly disfavored due to the substantial steric strain from 1,3-diaxial interactions.

The energetic difference between these two conformers is significant, effectively "locking" the molecule into the diequatorial conformation under normal conditions.

cluster_trans trans-1-Bromo-4-ethylcyclohexane Chair Flip trans_eq Diequatorial (More Stable) trans_ax Diaxial (Less Stable) trans_eq->trans_ax Ring Flip trans_ax->trans_eq Ring Flip

Figure 1. Chair interconversion of trans-1-Bromo-4-ethylcyclohexane.

Conformational Analysis of cis-1-Bromo-4-ethylcyclohexane

For the cis isomer, the bromo and ethyl groups are on the same side of the ring. Consequently, in any chair conformation, one substituent must be in an axial position while the other is in an equatorial position.[3] The two possible chair conformers are in equilibrium.

The relative stability of these two conformers is determined by the difference in the A-values of the bromo and ethyl substituents. The A-value for a bromine atom is approximately 0.43 kcal/mol, while the A-value for an ethyl group is significantly higher at about 1.79 kcal/mol.[4] The conformer with the larger ethyl group in the equatorial position and the smaller bromine atom in the axial position is the more stable of the two.[3][5] The energy difference between these two conformers can be estimated by the difference in their A-values.

cluster_cis cis-1-Bromo-4-ethylcyclohexane Chair Flip cis_Et_eq Ethyl Equatorial, Bromo Axial (More Stable) cis_Br_eq Bromo Equatorial, Ethyl Axial (Less Stable) cis_Et_eq->cis_Br_eq Ring Flip cis_Br_eq->cis_Et_eq Ring Flip

Figure 2. Chair interconversion of cis-1-Bromo-4-ethylcyclohexane.

Quantitative Conformational Energy Analysis

The relative energies of the different conformers can be estimated using the A-values of the substituents. These values are additive and can be used to predict the equilibrium distribution of conformers.

IsomerConformerSubstituent PositionsRelative Energy (kcal/mol)Population at 298 K (%)
trans DiequatorialBr (eq), Ethyl (eq)0 (most stable)>99
DiaxialBr (ax), Ethyl (ax)~2.22<1
cis Ethyl equatorialBr (ax), Ethyl (eq)~0.43 (more stable)~76
Bromo equatorialBr (eq), Ethyl (ax)~1.79 (less stable)~24

Note: Relative energies are estimated based on A-values (Br ≈ 0.43 kcal/mol, Ethyl ≈ 1.79 kcal/mol). The population percentages are calculated using the Gibbs free energy equation (ΔG = -RTlnKeq).

Experimental Protocols

The conformational equilibrium of this compound can be experimentally determined using various techniques, with low-temperature Nuclear Magnetic Resonance (NMR) spectroscopy being a particularly powerful method. Computational chemistry also provides a theoretical means to calculate the relative energies of conformers.

Low-Temperature NMR Spectroscopy

Objective: To slow down the rate of chair-chair interconversion to observe distinct signals for each conformer and determine their relative populations.

Methodology:

  • Sample Preparation: A pure sample of cis or trans-1-Bromo-4-ethylcyclohexane is dissolved in a suitable deuterated solvent (e.g., CDCl₃ or toluene-d₈) in an NMR tube.

  • Low-Temperature Measurement: ¹H NMR spectra are acquired over a range of low temperatures (e.g., from room temperature down to -80 °C or lower) using a variable temperature NMR spectrometer.

  • Signal Integration: At a temperature where the signals for the two conformers are well-resolved, the signals corresponding to specific protons (e.g., the proton on the carbon bearing the bromine) are carefully integrated for each conformer.

  • Equilibrium Constant Calculation: The ratio of the integrals directly corresponds to the ratio of the conformer populations, from which the equilibrium constant (Keq) can be calculated.

  • Free Energy Calculation: The Gibbs free energy difference (ΔG°) between the conformers can then be calculated using the equation: ΔG° = -RTlnKeq.

Computational Chemistry

Objective: To theoretically calculate the geometries and relative energies of the different conformers.

Methodology:

  • Model Construction: 3D models of the different chair conformations of cis and trans-1-Bromo-4-ethylcyclohexane are constructed using molecular modeling software.

  • Geometry Optimization: The geometry of each conformer is optimized using quantum mechanical methods, such as Density Functional Theory (DFT), to find the lowest energy structure for each.

  • Energy Calculation: The single-point energies of the optimized structures are calculated at a high level of theory to obtain accurate relative energies.

  • Thermodynamic Analysis: Frequency calculations are performed to confirm that the optimized structures are true minima on the potential energy surface and to obtain thermodynamic data such as Gibbs free energies.

cluster_workflow Experimental and Computational Workflow Start Start Synthesis Synthesis of This compound Start->Synthesis Separation Separation of cis and trans isomers Synthesis->Separation NMR Low-Temperature NMR Spectroscopy Separation->NMR Computational Computational Modeling Separation->Computational Data Conformational Energy Data NMR->Data Computational->Data End End Data->End

Figure 3. General workflow for conformational analysis.

Conclusion

The conformational analysis of this compound reveals distinct energetic preferences for its cis and trans isomers. The trans isomer predominantly exists in a diequatorial conformation, while the cis isomer shows a preference for the conformer with the larger ethyl group in the equatorial position. These preferences, quantifiable through A-values and confirmable by experimental and computational methods, are fundamental to understanding the stereochemical behavior of this and related substituted cyclohexanes. This knowledge is critical for applications in drug design and materials science, where molecular shape and substituent orientation dictate biological activity and physical properties.

References

An In-depth Technical Guide on the ¹H and ¹³C NMR Spectral Data of 1-Bromo-4-ethylcyclohexane

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a detailed overview of the predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for the cis and trans isomers of 1-Bromo-4-ethylcyclohexane. Designed for researchers, scientists, and drug development professionals, this document outlines the experimental protocols for acquiring NMR spectra and presents the predicted data in a structured format for clarity and comparative analysis.

Introduction

This compound is a disubstituted cyclohexane (B81311) existing as two geometric isomers: cis and trans. The spatial orientation of the bromine and ethyl substituents significantly influences the chemical environment of the protons and carbons within the molecule. Consequently, ¹H and ¹³C NMR spectroscopy serve as powerful analytical tools for the structural elucidation and conformational analysis of these isomers. Due to the rapid chair-chair interconversion at room temperature, the observed NMR spectra represent a time-averaged snapshot of the conformational equilibria. The bulky ethyl group has a strong preference for the equatorial position to minimize steric hindrance, which in turn influences the preferred conformation of each isomer.

Predicted ¹H and ¹³C NMR Spectral Data

The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for the cis and trans isomers of this compound. These predictions are based on the analysis of structurally similar compounds and established principles of NMR spectroscopy. The chemical shifts are referenced to tetramethylsilane (B1202638) (TMS) at 0 ppm.

Table 1: Predicted ¹H NMR Spectral Data for this compound

ProtonPredicted Chemical Shift (δ, ppm) - trans IsomerPredicted Chemical Shift (δ, ppm) - cis IsomerPredicted MultiplicityIntegration
H-1 (CH-Br)~3.8 - 4.2~4.3 - 4.7Multiplet1H
Cyclohexyl Protons~1.0 - 2.2~1.0 - 2.2Multiplets9H
-CH₂- (Ethyl)~1.2 - 1.4~1.2 - 1.4Quartet2H
-CH₃ (Ethyl)~0.8 - 1.0~0.8 - 1.0Triplet3H

Table 2: Predicted ¹³C NMR Spectral Data for this compound

CarbonPredicted Chemical Shift (δ, ppm) - trans IsomerPredicted Chemical Shift (δ, ppm) - cis Isomer
C-1 (C-Br)~60 - 65~58 - 63
C-4 (C-Ethyl)~38 - 43~36 - 41
C-2, C-6~35 - 40~33 - 38
C-3, C-5~30 - 35~28 - 33
-CH₂- (Ethyl)~28 - 33~28 - 33
-CH₃ (Ethyl)~11 - 14~11 - 14

Experimental Protocols

The following sections detail the methodologies for acquiring high-quality ¹H and ¹³C NMR spectra of this compound.

Proper sample preparation is crucial for obtaining high-resolution NMR spectra.[1][2]

  • Sample Weighing: Accurately weigh approximately 10-20 mg of purified this compound.[3]

  • Dissolution: Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean, dry vial.[3][4] Ensure the sample is fully dissolved to create a homogenous solution.[1]

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard to reference the chemical shifts to 0 ppm.[3]

  • Transfer: Carefully transfer the solution into a clean, dry 5 mm NMR tube.[3][5] The optimal sample height in the tube is typically 40-50 mm.[1]

  • Filtration: If any solid particles are present, the sample should be filtered through a small plug of glass wool in a Pasteur pipette to prevent distortion of the magnetic field homogeneity.[2]

The following are general parameters for data acquisition on a standard NMR spectrometer (e.g., 300 MHz or higher).[3][4]

¹H NMR Spectroscopy:

  • Pulse Sequence: Standard single-pulse sequence.[3]

  • Spectral Width: 10-12 ppm.[3]

  • Acquisition Time: 2-3 seconds.[3]

  • Relaxation Delay: 1-2 seconds.[3][4]

  • Number of Scans: 8-16 scans are typically sufficient to achieve a good signal-to-noise ratio.[3]

¹³C NMR Spectroscopy:

  • Pulse Sequence: Proton-decoupled single-pulse sequence.[3]

  • Spectral Width: 0-220 ppm.[4]

  • Acquisition Time: 1-2 seconds.[3]

  • Relaxation Delay: 2-5 seconds.[3][4]

  • Number of Scans: Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is generally required.[3]

  • Fourier Transform: The acquired Free Induction Decay (FID) is converted into a frequency-domain spectrum via a Fourier transform.[5]

  • Phasing and Baseline Correction: The spectrum is then phase-corrected and the baseline is corrected to ensure accurate peak integration.[5]

  • Referencing: The chemical shifts are referenced to the internal standard (TMS at 0 ppm).[5]

  • Analysis: Peak picking, integration, and analysis of multiplicities are performed to elucidate the structure.[5]

Experimental Workflow Diagram

The logical flow of an NMR experiment, from sample preparation to final analysis, is illustrated in the following diagram.

NMR_Workflow cluster_prep Sample Preparation cluster_acq NMR Data Acquisition cluster_proc Data Processing and Analysis A Weigh 10-20 mg of This compound B Dissolve in 0.6-0.7 mL of deuterated solvent (e.g., CDCl3) A->B C Add TMS as internal standard B->C D Transfer to 5 mm NMR tube C->D E Setup NMR Spectrometer (Tuning and Shimming) D->E F Acquire 1H NMR Spectrum E->F G Acquire 13C NMR Spectrum E->G H Fourier Transform (FID to Spectrum) F->H G->H I Phasing and Baseline Correction H->I J Peak Picking and Integration I->J K Spectral Analysis and Structure Elucidation J->K

General workflow for NMR experimental analysis.

Discussion of Spectral Features

The chemical shift of the proton on the carbon bearing the bromine (H-1) is a key diagnostic feature for distinguishing between the cis and trans isomers. In the more stable conformation of the trans isomer, both the bromine and ethyl groups are equatorial, placing the H-1 proton in an axial position. For the cis isomer, the ethyl group's preference for the equatorial position forces the bromine into an axial position, resulting in an equatorial H-1 proton. Generally, an equatorial proton resonates at a lower field (higher ppm value) than an axial proton. Therefore, the H-1 signal for the cis isomer is predicted to be downfield compared to the trans isomer.

Similarly, in ¹³C NMR, the chemical shifts of the cyclohexane ring carbons are sensitive to the stereochemistry. The position of the C-1 signal and the signals for the other ring carbons can provide further evidence for the conformational assignment of the isomers.

References

An In-depth Technical Guide to 1-Bromo-4-ethylcyclohexane: Properties, Synthesis, and Reactivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Bromo-4-ethylcyclohexane is a halogenated cyclic alkane that serves as a valuable building block in organic synthesis. Its conformational flexibility and the presence of a reactive bromine atom make it a versatile intermediate for the introduction of the 4-ethylcyclohexyl moiety into more complex molecules. This is of particular interest in medicinal chemistry and drug development, where the lipophilicity and steric bulk of this group can be exploited to modulate the pharmacokinetic and pharmacodynamic properties of drug candidates. This technical guide provides a comprehensive overview of the physical and chemical properties, synthetic methodologies, and reactivity of this compound.

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is presented below. It is important to note that while some data is experimentally determined, other values are computed predictions due to the limited availability of published experimental data for this specific compound.

Table 1: Physical and Chemical Properties of this compound

PropertyValueSource
Molecular Formula C8H15BrPubChem[1]
Molecular Weight 191.11 g/mol PubChem[1]
IUPAC Name This compoundPubChem[1]
CAS Number 181804-88-6PubChem[1]
Boiling Point Not available
Melting Point Not available
Density Not available
XLogP3 3.6PubChem (Computed)[1]
Appearance Expected to be a liquid
Solubility Expected to be insoluble in water and soluble in organic solvents.

Spectroscopic Data

Table 2: Predicted ¹H NMR Spectral Data for this compound (Solvent: CDCl₃)

Chemical Shift (ppm)MultiplicityAssignment
~3.8 - 4.2MultipletCH-Br
~1.0 - 2.2MultipletsCyclohexane (B81311) CH₂ and CH protons
~1.2 - 1.6Multiplet-CH₂-CH₃
~0.8 - 1.0Triplet-CH₂-CH₃

Table 3: Predicted ¹³C NMR Spectral Data for this compound (Solvent: CDCl₃)

Chemical Shift (ppm)Assignment
~60 - 65C-Br
~30 - 45Cyclohexane carbons
~28-CH₂-CH₃
~11-CH₂-CH₃

Table 4: Predicted Key IR Absorption Bands for this compound

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
2850 - 2960C-H stretchingAlkane
1440 - 1465C-H bendingAlkane
550 - 750C-Br stretchingAlkyl halide

Table 5: Predicted Mass Spectrometry Fragmentation for this compound

m/zInterpretation
190/192Molecular ion (M⁺) peak with characteristic 1:1 ratio for bromine isotopes
111M⁺ - Br
161/163M⁺ - C₂H₅

Experimental Protocols

Detailed experimental protocols for the synthesis and reactions of this compound are not widely published. However, established procedures for analogous compounds, such as 1-bromo-4-(propan-2-yl)cyclohexane, can be readily adapted.

Synthesis of this compound from 4-Ethylcyclohexanol

This protocol is adapted from the synthesis of 1-bromo-4-(propan-2-yl)cyclohexane.

Materials:

  • 4-Ethylcyclohexanol

  • 48% Hydrobromic acid

  • Concentrated Sulfuric acid

  • Diethyl ether

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-ethylcyclohexanol.

  • Carefully add an excess of 48% aqueous hydrobromic acid.

  • Slowly and with cooling, add a catalytic amount of concentrated sulfuric acid to the stirred mixture.

  • Heat the reaction mixture to reflux for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

  • After the reaction is complete, cool the mixture to room temperature and transfer it to a separatory funnel.

  • Extract the product with diethyl ether.

  • Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

  • The crude product can be purified by vacuum distillation to yield this compound.

G A 4-Ethylcyclohexanol B Reaction Mixture (HBr, H₂SO₄) A->B Add reagents C Reflux (4-6h) B->C D Work-up (Extraction, Washes) C->D Cooling E Purification (Vacuum Distillation) D->E F This compound E->F

Synthesis of this compound.
Reactivity: Nucleophilic Substitution and Elimination Reactions

This compound, as a secondary alkyl halide, can undergo both nucleophilic substitution (SN1 and SN2) and elimination (E1 and E2) reactions. The outcome of the reaction is highly dependent on the nature of the nucleophile/base, the solvent, and the stereochemistry of the substrate.

General Considerations:

  • Strong, sterically hindered bases (e.g., potassium tert-butoxide) will favor the E2 elimination pathway.

  • Strong, unhindered nucleophiles (e.g., iodide, azide) will favor the SN2 substitution pathway.

  • Weak nucleophiles/weak bases in polar protic solvents (e.g., ethanol, water) can lead to a mixture of SN1 and E1 products.

The stereochemistry of the cyclohexane ring plays a crucial role in these reactions. For an E2 reaction to occur, the hydrogen atom and the bromine leaving group must be in an anti-periplanar (diaxial) conformation. The cis and trans isomers of this compound will exhibit different reactivities based on the stability of the chair conformation that allows for this arrangement.

G cluster_0 Reaction Pathways A This compound B SN2 Product A->B Strong, unhindered nucleophile C E2 Product A->C Strong, hindered base D SN1/E1 Products A->D Weak nucleophile/ weak base

Reactivity of this compound.

Safety and Handling

This compound is classified as a flammable liquid and vapor.[1] It is harmful if swallowed, causes skin irritation, and serious eye irritation.[1] It may also cause respiratory irritation.[1]

Precautionary Measures:

  • Handle in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Keep away from heat, sparks, and open flames.

  • Store in a tightly closed container in a cool, dry place.

  • In case of contact with skin or eyes, rinse immediately with plenty of water and seek medical attention.

  • If inhaled, move to fresh air. If swallowed, seek immediate medical attention.

Conclusion

This compound is a key synthetic intermediate with potential applications in various fields, particularly in the development of new pharmaceuticals. While detailed experimental data for this specific compound is somewhat limited, a good understanding of its properties and reactivity can be derived from closely related analogs. The experimental protocols and data presented in this guide provide a solid foundation for researchers and scientists working with this versatile molecule. As with all chemical reagents, proper safety precautions should be strictly followed during its handling and use.

References

An In-depth Technical Guide to the Mass Spectrometry Fragmentation of 1-Bromo-4-ethylcyclohexane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed analysis of the expected electron ionization (EI) mass spectrometry fragmentation pattern of 1-bromo-4-ethylcyclohexane. The content herein is structured to offer clear, actionable insights for professionals in analytical chemistry and related fields.

Introduction

This compound is a halogenated aliphatic cyclic compound. Understanding its fragmentation behavior under mass spectrometry is crucial for its identification and structural elucidation in complex matrices. Electron ionization (EI) induces fragmentation by bombarding the molecule with high-energy electrons, leading to the formation of a molecular ion which then undergoes a series of predictable bond cleavages and rearrangements. The resulting mass spectrum is a fingerprint of the molecule, characterized by the mass-to-charge ratio (m/z) and relative abundance of the fragment ions.

The key fragmentation pathways for alkyl halides, such as this compound, typically involve the cleavage of the carbon-halogen bond and alpha-cleavage (cleavage of a bond adjacent to the carbon bearing the halogen).[1] For cyclic systems like cyclohexane (B81311), ring opening and subsequent fragmentation are also common.[2][3]

Predicted Fragmentation Pathways

The molecular formula for this compound is C8H15Br.[4] Due to the presence of bromine, which has two stable isotopes (79Br and 81Br) in nearly equal abundance, the molecular ion and any bromine-containing fragments will appear as a pair of peaks (an M+ and M+2 peak) of roughly equal intensity.[5][6] The nominal molecular weight is 190/192 u.

The primary fragmentation events anticipated for this compound are:

  • Loss of the Bromine Radical: The C-Br bond is relatively weak and readily cleaves to lose a bromine radical, forming a stable secondary carbocation. This is often a dominant fragmentation pathway for bromoalkanes.[7]

  • Alpha-Cleavage: Cleavage of the C-C bond adjacent to the carbon bonded to the bromine can occur. In this molecule, this would involve the loss of the ethyl group.

  • Loss of HBr: Elimination of a molecule of hydrogen bromide can occur, leading to the formation of an ethylcyclohexene radical cation.

  • Cyclohexane Ring Fragmentation: The resulting carbocation from the loss of bromine (m/z 111) can undergo further fragmentation, characteristic of the cyclohexane ring structure. This often involves the loss of ethene (C2H4).[2][3]

These pathways are visualized in the fragmentation diagram below.

fragmentation_pattern Fragmentation Pathway of this compound M [C8H15Br]+• m/z 190/192 Molecular Ion M_minus_Br [C8H15]+ m/z 111 M->M_minus_Br - •Br M_minus_Et [C6H10Br]+ m/z 161/163 M->M_minus_Et - •C2H5 M_minus_HBr [C8H14]+• m/z 110 M->M_minus_HBr - HBr frag_83 [C6H11]+ m/z 83 M_minus_Br->frag_83 - C2H4 frag_55 [C4H7]+ m/z 55 frag_83->frag_55 - C2H4 experimental_workflow GC-MS Experimental Workflow sample_prep Sample Preparation (Dilution in Solvent) gc_injection GC Injection sample_prep->gc_injection gc_separation GC Separation (Capillary Column) gc_injection->gc_separation ionization Electron Ionization (70 eV) gc_separation->ionization mass_analysis Mass Analysis (Quadrupole/TOF) ionization->mass_analysis detection Detection mass_analysis->detection data_processing Data Processing & Analysis detection->data_processing

References

Stability of 1-Bromo-4-ethylcyclohexane Chair Conformations: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the conformational stability of cis- and trans-1-Bromo-4-ethylcyclohexane. By examining the principles of cyclohexane (B81311) chair conformations, the influence of substituent steric strain, and the application of quantitative experimental methodologies, this document serves as a detailed resource for professionals in chemical and pharmaceutical research.

Core Principles of Cyclohexane Conformational Analysis

The cyclohexane ring predominantly exists in a chair conformation to minimize angular and torsional strain. In this conformation, substituents can occupy two distinct positions: axial (perpendicular to the plane of the ring) and equatorial (in the plane of the ring). Through a process known as ring flip, these positions interconvert. For a monosubstituted cyclohexane, the conformer with the substituent in the more spacious equatorial position is generally more stable due to the avoidance of steric hindrance with other axial atoms, a phenomenon known as 1,3-diaxial interaction.[1][2]

In disubstituted cyclohexanes, such as 1-Bromo-4-ethylcyclohexane, the relative stability of the two chair conformers is determined by the steric requirements of both substituents. The energetic preference for a substituent to occupy the equatorial position is quantified by its A-value, which represents the difference in Gibbs free energy (ΔG) between the axial and equatorial conformers.[3][4]

Quantitative Conformational Analysis

The relative stability of the chair conformations of this compound can be determined by comparing the A-values of the bromine and ethyl substituents. The A-value for a bromine atom is approximately 0.43 kcal/mol, while the A-value for an ethyl group is significantly higher at around 1.79 kcal/mol.[1] This indicates that the ethyl group is sterically bulkier and has a stronger preference for the equatorial position.

Conformational Analysis of trans-1-Bromo-4-ethylcyclohexane

In the trans isomer, the two substituents are on opposite faces of the cyclohexane ring. This allows for a conformation where both the bromo and ethyl groups are in equatorial positions, and a ring-flipped conformation where both are in axial positions.

  • Diequatorial Conformer: Both bromine and the ethyl group occupy equatorial positions. This conformation minimizes steric strain as there are no significant 1,3-diaxial interactions involving the substituents.

  • Diaxial Conformer: Both bromine and the ethyl group occupy axial positions. This conformation is highly disfavored due to significant 1,3-diaxial interactions between the axial bromine and axial hydrogens, as well as the even larger steric strain from the axial ethyl group interacting with axial hydrogens.

The energy difference between these two conformers is the sum of the A-values of the two substituents.

Table 1: Conformational Energy Data for trans-1-Bromo-4-ethylcyclohexane

ConformerSubstituent PositionsTotal Steric Strain (kcal/mol)Relative Stability
Conformer IEthyl: equatorial, Bromo: equatorial~ 0Highly Favored
Conformer IIEthyl: axial, Bromo: axial~ 2.22 (1.79 + 0.43)Highly Disfavored
Conformational Analysis of cis-1-Bromo-4-ethylcyclohexane

In the cis isomer, the two substituents are on the same face of the ring. Consequently, in any chair conformation, one substituent must be in an axial position while the other is in an equatorial position.

  • Conformer A: The larger ethyl group is in the equatorial position, and the smaller bromine atom is in the axial position. The steric strain in this conformer is primarily due to the 1,3-diaxial interactions of the axial bromine, which corresponds to its A-value.

  • Conformer B: The bromine atom is in the equatorial position, and the ethyl group is in the axial position. The steric strain here is dominated by the 1,3-diaxial interactions of the bulkier axial ethyl group.

The more stable conformation will be the one that places the larger substituent (ethyl group) in the equatorial position.[5] The energy difference between these two conformers is the difference between their A-values.

Table 2: Conformational Energy Data for cis-1-Bromo-4-ethylcyclohexane

ConformerSubstituent PositionsTotal Steric Strain (kcal/mol)Relative Stability
Conformer AEthyl: equatorial, Bromo: axial~ 0.43More Stable
Conformer BEthyl: axial, Bromo: equatorial~ 1.79Less Stable

The energy difference (ΔΔG) between the two conformers is approximately 1.36 kcal/mol (1.79 kcal/mol - 0.43 kcal/mol). This significant energy difference indicates that the equilibrium will strongly favor the conformer with the equatorial ethyl group.

Experimental Determination of Conformational Equilibrium

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for experimentally determining the ratio of conformers in solution. At room temperature, the chair-chair interconversion (ring flip) is rapid on the NMR timescale, resulting in a time-averaged spectrum. However, by lowering the temperature, the rate of interconversion can be slowed sufficiently to observe distinct signals for each conformer.[5]

Detailed Experimental Protocol: Low-Temperature NMR Spectroscopy

This protocol outlines the steps for determining the conformational equilibrium of cis-1-Bromo-4-ethylcyclohexane.

  • Sample Preparation:

    • Accurately weigh approximately 10-20 mg of purified cis-1-Bromo-4-ethylcyclohexane.

    • Dissolve the sample in a deuterated solvent that remains liquid at low temperatures, such as deuterated chloroform (B151607) (CDCl₃) or deuterated methylene (B1212753) chloride (CD₂Cl₂), in a clean, dry vial. The typical volume is 0.6-0.7 mL.

    • Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard for chemical shift referencing (0 ppm).

    • Transfer the solution to a 5 mm NMR tube.

  • NMR Spectrometer Setup:

    • Use a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a variable temperature unit.

    • Tune and shim the spectrometer at room temperature to ensure optimal resolution.

  • Low-Temperature Data Acquisition:

    • Gradually lower the temperature of the NMR probe, allowing the sample to equilibrate at each temperature step (e.g., in 10-20 K increments).

    • Acquire a series of ¹H NMR spectra at various low temperatures (e.g., from room temperature down to the freezing point of the solvent, typically around -80 °C to -100 °C).

    • At a temperature where the signals for the two conformers are well-resolved and sharp (i.e., the coalescence temperature has been passed and the exchange is slow), acquire a high-quality spectrum with a sufficient number of scans for good signal-to-noise.

  • Data Analysis:

    • Identify distinct signals corresponding to specific protons in each of the two chair conformers. Protons on the carbon bearing the bromine or ethyl group are often good reporters.

    • Carefully integrate the signals corresponding to the same proton in each of the two conformers. The ratio of the integrals directly corresponds to the population ratio of the two conformers at that temperature.

    • Calculate the equilibrium constant (Keq) from the ratio of the conformer populations: Keq = [more stable conformer] / [less stable conformer].

    • Calculate the Gibbs free energy difference (ΔG°) between the conformers using the equation: ΔG° = -RTln(Keq), where R is the gas constant (1.987 cal/mol·K) and T is the temperature in Kelvin.

Visualizing Conformational Equilibria

The following diagrams, generated using the DOT language, illustrate the chair-chair interconversion for the cis and trans isomers of this compound.

G cluster_trans trans-1-Bromo-4-ethylcyclohexane Equilibrium trans_eq Diequatorial (More Stable) trans_ax Diaxial (Less Stable) trans_eq->trans_ax Ring Flip trans_ax->trans_eq Ring Flip

Caption: Equilibrium between the diequatorial and diaxial conformers of trans-1-Bromo-4-ethylcyclohexane.

G cluster_cis cis-1-Bromo-4-ethylcyclohexane Equilibrium cis_Et_eq Ethyl Equatorial (More Stable) cis_Et_ax Ethyl Axial (Less Stable) cis_Et_eq->cis_Et_ax Ring Flip cis_Et_ax->cis_Et_eq Ring Flip

Caption: Equilibrium between the two chair conformers of cis-1-Bromo-4-ethylcyclohexane.

Conclusion

The conformational stability of this compound is governed by the steric demands of the bromine and ethyl substituents. For the trans isomer, the diequatorial conformation is overwhelmingly favored. In the case of the cis isomer, the conformation with the bulkier ethyl group in the equatorial position is significantly more stable. These conformational preferences can be quantified through the use of A-values and experimentally verified using low-temperature NMR spectroscopy. A thorough understanding of these principles is critical for professionals in drug development and chemical research, as the three-dimensional structure of a molecule profoundly influences its physical properties and biological activity.

References

An In-depth Technical Guide to the IUPAC Nomenclature of 1-Bromo-4-ethylcyclohexane and its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive overview of the International Union of Pure and Applied Chemistry (IUPAC) nomenclature for 1-Bromo-4-ethylcyclohexane, tailored for researchers, scientists, and professionals in drug development. It delves into the systematic naming conventions, including stereochemical considerations, to ensure accurate and unambiguous communication of chemical structures.

Fundamental Principles of Cycloalkane Nomenclature

The IUPAC system for naming organic compounds provides a set of logical rules to assign a unique name to every chemical structure. For substituted cycloalkanes such as this compound, the core principles involve identifying the parent hydrocarbon, numbering the carbon atoms of the ring, and naming the substituents in alphabetical order.[1][2][3]

1.1. Identifying the Parent Hydrocarbon

The parent hydrocarbon is the main cyclic structure. In this case, the parent is a six-membered carbon ring, which is named cyclohexane (B81311).[3][4] The prefix "cyclo-" indicates a ring structure, and "hexane" specifies a six-carbon alkane.[2][3]

1.2. Numbering the Substituents

When a cycloalkane has multiple substituents, the carbon atoms in the ring are numbered to give the substituents the lowest possible locants (numbers).[1][2] The numbering should start at one of the substituted carbons. For this compound, the two substituents are a bromine atom and an ethyl group.

The alphabetical order of the substituents determines the numbering. "Bromo" comes before "ethyl" alphabetically. Therefore, the carbon atom bonded to the bromine atom is assigned as carbon 1.[3][5] Numbering then proceeds around the ring in the direction that gives the next substituent the lowest possible number. In this case, regardless of the direction of numbering (clockwise or counter-clockwise), the ethyl group will be on carbon 4.

1.3. Assembling the Name

The final name is constructed by listing the substituents in alphabetical order, preceded by their locants, followed by the name of the parent cycloalkane. Thus, the systematic name is This compound .

Stereochemistry of this compound

Disubstituted cyclohexanes, such as this compound, can exhibit stereoisomerism. Stereoisomers have the same molecular formula and connectivity but differ in the spatial arrangement of their atoms.[6] For 1,4-disubstituted cyclohexanes, this is described by cis-trans isomerism.

  • cis Isomer : In the cis isomer, both substituents are on the same side of the cyclohexane ring (both pointing up or both pointing down).[6][7]

  • trans Isomer : In the trans isomer, the substituents are on opposite sides of the ring (one pointing up and one pointing down).[6][7]

To specify the stereochemistry in the IUPAC name, the prefix cis- or trans- is added in italics at the beginning of the name.

The complete IUPAC names for the stereoisomers are:

  • cis-1-Bromo-4-ethylcyclohexane

  • trans-1-Bromo-4-ethylcyclohexane

Data Presentation

The following table summarizes the IUPAC nomenclature for the isomers of this compound.

Isomer IUPAC Name Description of Substituent Orientation
ciscis-1-Bromo-4-ethylcyclohexaneThe bromo and ethyl groups are on the same side of the cyclohexane ring.
transtrans-1-Bromo-4-ethylcyclohexaneThe bromo and ethyl groups are on opposite sides of the cyclohexane ring.

Mandatory Visualizations

The following diagrams illustrate the logical workflow for determining the IUPAC name of this compound and its stereoisomers.

IUPAC_Naming_Workflow A Identify the Parent Chain B Cyclohexane A->B C Identify Substituents B->C D Bromo Ethyl C->D E Alphabetize Substituents D->E F Bromo > Ethyl E->F G Assign Locants F->G H Bromo = 1 Ethyl = 4 G->H I Assemble the Name H->I J This compound I->J

Caption: IUPAC Naming Workflow for this compound.

Stereoisomer_Nomenclature A Start with Base Name: This compound B Determine Spatial Orientation of Substituents A->B C Substituents on the Same Side? B->C D Yes C->D E No C->E F cis-1-Bromo-4-ethylcyclohexane D->F G trans-1-Bromo-4-ethylcyclohexane E->G

References

Steric Hindrance Effects of the Ethyl Group in 1-Bromo-4-ethylcyclohexane: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the steric hindrance effects imparted by the ethyl group in the conformational landscape and reactivity of 1-bromo-4-ethylcyclohexane. A detailed examination of the conformational isomers, their relative energies, and the stereoelectronic requirements governing elimination reactions is presented. This document is intended to serve as a valuable resource for researchers and professionals in organic chemistry, medicinal chemistry, and drug development by providing quantitative data, detailed experimental protocols, and visual representations of key chemical principles.

Introduction

Substituted cyclohexanes are fundamental structural motifs in a vast array of organic molecules, including many active pharmaceutical ingredients (APIs). The conformational preferences of substituents on the cyclohexane (B81311) ring, dictated by steric and electronic effects, profoundly influence the molecule's three-dimensional shape, physical properties, and reactivity. Understanding these effects is paramount for rational drug design and the development of stereoselective synthetic methodologies.

This guide focuses on this compound, a model system for elucidating the steric influence of a small alkyl group (ethyl) on the conformational equilibrium and its consequences for chemical transformations. The interplay between the ethyl group and the bromine atom in both cis and trans isomers will be explored in detail.

Conformational Analysis

The chair conformation is the most stable arrangement of the cyclohexane ring. In 1,4-disubstituted cyclohexanes, the two substituents can be either on the same side of the ring (cis) or on opposite sides (trans). Each of these isomers exists as an equilibrium of two chair conformations that interconvert via a ring-flip process. The relative stability of these conformers is primarily determined by the steric strain arising from 1,3-diaxial interactions.

The energetic preference of a substituent for the equatorial position over the axial position is quantified by its "A-value," which represents the Gibbs free energy difference (ΔG°) between the two conformations of a monosubstituted cyclohexane.

A-Values of Ethyl and Bromo Substituents

The steric bulk of a substituent is directly related to its A-value. For the ethyl and bromo groups, the experimentally determined A-values are summarized in the table below.

SubstituentA-Value (kcal/mol)
Ethyl (-CH₂CH₃)~1.75
Bromo (-Br)~0.38 - 0.55

The larger A-value of the ethyl group compared to the bromine atom indicates that the ethyl group experiences greater steric hindrance in the axial position due to more significant 1,3-diaxial interactions with the axial hydrogens on the same side of the ring.

Conformational Equilibrium of trans-1-Bromo-4-ethylcyclohexane

In the trans isomer, the two substituents are on opposite sides of the ring. This allows for a conformation where both the ethyl group and the bromine atom can occupy equatorial positions. The ring-flipped conformer would force both groups into the highly unfavorable axial positions.

Conformational equilibrium of trans-1-Bromo-4-ethylcyclohexane.

The energy difference between the diequatorial and diaxial conformers can be estimated by summing the A-values of the two axial substituents in the less stable conformer.

ΔG° (Diaxial - Diequatorial) ≈ A(ethyl) + A(bromo) ≈ 1.75 + 0.45 = 2.20 kcal/mol

This significant energy difference indicates that trans-1-bromo-4-ethylcyclohexane exists almost exclusively in the diequatorial conformation at room temperature.

Conformational Equilibrium of cis-1-Bromo-4-ethylcyclohexane

In the cis isomer, the substituents are on the same side of the ring. In any chair conformation, one substituent must be axial and the other equatorial.

Conformational equilibrium of cis-1-Bromo-4-ethylcyclohexane.

The more stable conformer will have the bulkier substituent (the ethyl group) in the equatorial position to minimize steric strain. The energy difference between these two conformers is the difference between their A-values.

ΔG° ≈ A(ethyl) - A(bromo) ≈ 1.75 - 0.45 = 1.30 kcal/mol

This energy difference favors the conformer with the equatorial ethyl group and axial bromine.

Spectroscopic Analysis (Predicted)

Predicted ¹H NMR Chemical Shifts

The chemical shift of the proton on the carbon bearing the bromine (H-1) is highly dependent on its orientation. Axial protons are typically more shielded (lower ppm) than equatorial protons.

ProtonPredicted δ (ppm) (trans - diequatorial)Predicted δ (ppm) (cis - eq-Et, ax-Br)Multiplicity
H-1 (CHBr)3.8 - 4.24.2 - 4.6Multiplet
-CH₂- (ethyl)1.3 - 1.51.3 - 1.5Quartet
-CH₃ (ethyl)0.8 - 1.00.8 - 1.0Triplet
Cyclohexyl-H1.0 - 2.21.0 - 2.2Multiplets
Predicted ¹³C NMR Chemical Shifts

The carbon chemical shifts are also influenced by the substituent orientation, with carbons experiencing steric compression (from axial substituents) being shielded (shifted to a lower ppm).

CarbonPredicted δ (ppm) (trans - diequatorial)Predicted δ (ppm) (cis - eq-Et, ax-Br)
C-1 (CBr)55 - 6052 - 57
C-2, C-635 - 4033 - 38
C-3, C-530 - 3528 - 33
C-438 - 4338 - 43
-CH₂- (ethyl)28 - 3228 - 32
-CH₃ (ethyl)11 - 1411 - 14

Reactivity: The E2 Elimination

The steric effects of the ethyl group and the conformational preferences of the cis and trans isomers have a profound impact on their reactivity, particularly in bimolecular elimination (E2) reactions. The E2 mechanism has a strict stereoelectronic requirement: the leaving group and a β-hydrogen must be in an anti-periplanar arrangement, which in a cyclohexane ring means they must both be in axial positions.

E2 Elimination of cis-1-Bromo-4-ethylcyclohexane

The more stable conformer of the cis isomer has the bromine atom in the axial position, which is the required geometry for E2 elimination. This conformer also has axial hydrogens on the adjacent carbons (C-2 and C-6), allowing for a rapid E2 reaction to occur with a strong base.

E2 Elimination of trans-1-Bromo-4-ethylcyclohexane

The more stable conformer of the trans isomer has both the bromine and the ethyl group in equatorial positions. For E2 elimination to occur, the ring must flip to the much less stable diaxial conformation. The high energy of this reactive conformer means that it is present in a very low concentration at equilibrium, resulting in a significantly slower rate of E2 elimination compared to the cis isomer.[1][2]

E2_Reactivity cluster_cis cis-Isomer cluster_trans trans-Isomer cis_stable More Stable Conformer (eq-Et, ax-Br) cis_elim Rapid E2 Elimination cis_stable->cis_elim Favorable Geometry trans_stable More Stable Conformer (eq-Et, eq-Br) trans_unstable Less Stable Conformer (ax-Et, ax-Br) trans_stable->trans_unstable Ring Flip (Unfavorable) trans_elim Slow E2 Elimination trans_unstable->trans_elim Required Geometry

Logical relationship of conformation and E2 reactivity.

Experimental Protocols

The following are detailed experimental protocols for the synthesis of this compound and a representative E2 elimination reaction. These protocols are adapted from established procedures for analogous compounds.[3]

Synthesis of this compound from 4-Ethylcyclohexanol (B27859)

This procedure describes the conversion of 4-ethylcyclohexanol to this compound using phosphorus tribromide.

Materials:

  • 4-Ethylcyclohexanol

  • Phosphorus tribromide (PBr₃)

  • Anhydrous diethyl ether

  • Ice

  • 5% Sodium bicarbonate solution

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, dissolve 4-ethylcyclohexanol (1.0 eq) in anhydrous diethyl ether.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add phosphorus tribromide (0.4 eq) dropwise from the addition funnel with vigorous stirring, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, carefully pour the mixture onto crushed ice.

  • Transfer the mixture to a separatory funnel and separate the ether layer.

  • Wash the ether layer sequentially with cold water, 5% sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

  • Purify the crude product by vacuum distillation to obtain this compound.

Synthesis_Workflow Start Start Dissolve Alcohol Dissolve 4-ethylcyclohexanol in diethyl ether Start->Dissolve Alcohol Cool Cool to 0 °C Dissolve Alcohol->Cool Add PBr3 Add PBr₃ dropwise Cool->Add PBr3 React Stir at room temperature Add PBr3->React Workup Aqueous workup (ice, NaHCO₃, brine) React->Workup Dry Dry with MgSO₄ Workup->Dry Purify Vacuum distillation Dry->Purify Product This compound Purify->Product

Experimental workflow for the synthesis of this compound.
E2 Elimination of this compound

This protocol describes a typical procedure for the E2 elimination of this compound using sodium ethoxide.

Materials:

  • cis- or trans-1-Bromo-4-ethylcyclohexane

  • Sodium ethoxide in ethanol (B145695) (e.g., 1 M solution)

  • Anhydrous ethanol

  • Diethyl ether

  • Water

  • Saturated sodium chloride solution (brine)

  • Anhydrous sodium sulfate

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the this compound isomer (1.0 eq) in anhydrous ethanol.

  • Add the sodium ethoxide solution (1.5 eq) to the flask.

  • Heat the reaction mixture to reflux and monitor the progress by gas chromatography (GC) or TLC.

  • After the reaction is complete, cool the mixture to room temperature and add water.

  • Extract the mixture with diethyl ether.

  • Combine the organic layers and wash with water and then brine.

  • Dry the organic phase over anhydrous sodium sulfate, filter, and carefully remove the solvent.

  • Analyze the product (4-ethylcyclohexene) by GC and/or NMR spectroscopy.

Conclusion

The steric hindrance of the ethyl group in this compound plays a critical role in determining its conformational preferences and reactivity. The larger A-value of the ethyl group compared to bromine dictates the more stable chair conformers for both the cis and trans isomers. This, in turn, has a dramatic effect on the rate of E2 elimination, with the cis isomer reacting significantly faster due to the ready accessibility of the required anti-periplanar arrangement of the leaving group and a β-hydrogen in its most stable conformation. This in-depth analysis provides valuable insights for professionals in drug development and organic synthesis, where control of stereochemistry and reactivity is paramount.

References

A Technical Guide to the Determination of Theoretical and Experimental Bond Angles in 1-Bromo-4-ethylcyclohexane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Conformational Isomers of 1-Bromo-4-ethylcyclohexane

This compound exists predominantly in a chair conformation to minimize angular and torsional strain. The substituents, a bromine atom and an ethyl group, can occupy either axial (a) or equatorial (e) positions. This gives rise to two primary chair conformers for the cis and trans isomers:

  • trans-1-Bromo-4-ethylcyclohexane: The more stable conformer will have both the bromo and ethyl groups in the equatorial positions (e,e) to minimize steric hindrance. A ring flip would force both bulky groups into the highly unfavorable axial positions (a,a).

  • cis-1-Bromo-4-ethylcyclohexane: In the cis isomer, one substituent is axial and the other is equatorial. The equilibrium will favor the conformer where the larger ethyl group occupies the more stable equatorial position, and the smaller bromine atom is in the axial position.

The preference for a substituent to occupy the equatorial position is influenced by 1,3-diaxial interactions, which are steric clashes between an axial substituent and the axial hydrogens on the same side of the ring. The larger the substituent, the greater the steric strain in the axial position.

Data Presentation: Representative Bond Angles

The following table presents representative theoretical and experimental bond angles for a substituted cyclohexane (B81311). These values are illustrative and would be expected to be in a similar range for this compound. The actual bond angles will be influenced by the specific conformation and the steric and electronic effects of the bromo and ethyl substituents.

Bond AngleRepresentative Theoretical Value (°)Representative Experimental Value (°)Factors Influencing the Angle in this compound
C-C-C (in ring)~111°~111°The chair conformation relieves angle strain from the ideal 109.5° for sp³ hybridized carbon. The presence of bulky substituents can cause slight distortions.
H-C-H (axial-equatorial)~107-108°~107-108°This angle is typically slightly smaller than the ideal tetrahedral angle.
C-C-Br (equatorial)~110-112°~110-112°The C-C-Br angle in the equatorial position is expected to be close to the tetrahedral angle, with minor deviations due to steric interactions.
C-C-Br (axial)~108-110°~108-110°In the axial position, steric repulsion between the bromine atom and the axial hydrogens at C3 and C5 can lead to a slight compression of this angle.
C-C-C (ethyl group)~109.5°~109.5°The bond angles within the ethyl group are expected to be close to the ideal tetrahedral angle.
C-C-H (ethyl group)~109.5°~109.5°Similar to the C-C-C angle in the ethyl group, these angles are expected to be close to the ideal tetrahedral value.

Experimental Protocols

The determination of molecular geometry, including bond angles, relies on sophisticated experimental techniques. The primary methods for a molecule like this compound would be Gas-Phase Electron Diffraction and X-ray Crystallography.

GED is a powerful technique for determining the structure of molecules in the gas phase, free from intermolecular interactions that are present in the solid state.

Methodology:

  • Sample Introduction: A gaseous sample of this compound is introduced into a high-vacuum chamber through a fine nozzle.

  • Electron Beam Interaction: A high-energy beam of electrons is directed at the effusing gas jet.

  • Scattering: The electrons are scattered by the electrostatic potential of the atoms in the molecule.

  • Diffraction Pattern: The scattered electrons create a diffraction pattern, which is recorded on a detector (e.g., a photographic plate or a CCD camera). The pattern consists of concentric rings of varying intensity.

  • Data Analysis: The intensity of the scattered electrons is measured as a function of the scattering angle. This data is then mathematically transformed to generate a radial distribution curve, which represents the probability of finding two atoms at a given distance from each other.

  • Structure Refinement: The bond lengths, bond angles, and torsional angles are refined by fitting a theoretical model of the molecule to the experimental radial distribution curve.

X-ray crystallography provides precise structural information for molecules in the solid state. This technique requires the molecule to be crystallized.

Methodology:

  • Crystallization: Single crystals of this compound are grown from a supersaturated solution. This can often be the most challenging step.

  • Crystal Mounting: A suitable single crystal is mounted on a goniometer head.

  • X-ray Diffraction: The crystal is irradiated with a monochromatic beam of X-rays. The electrons in the atoms of the crystal diffract the X-rays, producing a unique diffraction pattern of spots of varying intensity.

  • Data Collection: The diffraction pattern is recorded on a detector as the crystal is rotated.

  • Structure Solution: The positions of the diffraction spots are used to determine the dimensions of the unit cell, and the intensities are used to determine the arrangement of atoms within the unit cell. This is typically solved using computational methods.

  • Structure Refinement: The initial atomic model is refined to achieve the best possible fit between the calculated and observed diffraction patterns, yielding precise bond lengths and angles.

Theoretical Protocol: Computational Chemistry

Theoretical calculations provide a powerful means to predict the geometry of molecules. The most common approach is geometry optimization using quantum mechanical methods.

Methodology:

  • Initial Structure: An initial 3D structure of the desired conformer of this compound is generated using molecular modeling software.

  • Method and Basis Set Selection: A computational method (e.g., Density Functional Theory - DFT, or Møller-Plesset perturbation theory - MP2) and a basis set (e.g., 6-31G*, cc-pVDZ) are chosen. The choice of method and basis set affects the accuracy and computational cost of the calculation.

  • Geometry Optimization: The energy of the molecule is calculated for the initial geometry. The positions of the atoms are then systematically adjusted to find the arrangement that corresponds to a minimum on the potential energy surface. This process is repeated iteratively until the energy and the forces on the atoms converge to a predefined threshold.

  • Frequency Analysis: A frequency calculation is typically performed on the optimized geometry to confirm that it represents a true energy minimum (i.e., no imaginary frequencies).

  • Data Extraction: The optimized Cartesian coordinates are used to calculate the final bond lengths and bond angles.

Visualization of Methodological Workflow

The following diagram illustrates the relationship between the theoretical and experimental approaches to determining the bond angles of this compound.

BondAngleWorkflow cluster_theoretical Theoretical Determination cluster_experimental Experimental Determination initial_structure Initial 3D Structure (cis/trans conformers) computation Quantum Mechanical Calculation (e.g., DFT, MP2) initial_structure->computation optimization Geometry Optimization computation->optimization freq_analysis Frequency Analysis optimization->freq_analysis Confirm Minimum theoretical_angles Predicted Bond Angles freq_analysis->theoretical_angles comparison Comparison & Validation theoretical_angles->comparison sample_prep Sample Preparation (Gas or Crystal) ged Gas-Phase Electron Diffraction (GED) sample_prep->ged xray X-ray Crystallography sample_prep->xray experimental_data Diffraction Data ged->experimental_data xray->experimental_data data_analysis Data Analysis & Structure Refinement experimental_data->data_analysis experimental_angles Experimental Bond Angles data_analysis->experimental_angles experimental_angles->comparison conclusion Validated Molecular Structure comparison->conclusion

Workflow for Theoretical and Experimental Bond Angle Determination.

Conclusion

The determination of precise bond angles in this compound requires a synergistic approach, combining experimental measurements with theoretical calculations. While specific values are not currently published, the methodologies outlined in this guide provide a robust framework for obtaining this critical structural information. The interplay between the steric bulk of the bromo and ethyl substituents and their preferred equatorial positioning in the dominant chair conformers will ultimately govern the subtle deviations from idealized tetrahedral geometry within the cyclohexane ring. Such detailed structural knowledge is invaluable for applications in medicinal chemistry, materials science, and fundamental chemical research.

Methodological & Application

Application Notes and Protocols for the Formation of 4-Ethylcyclohexylmagnesium Bromide from 1-Bromo-4-ethylcyclohexane

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The Grignard reaction is a fundamental and versatile method in organic synthesis for the formation of carbon-carbon bonds.[1] This reaction involves the preparation of an organomagnesium halide (Grignard reagent) through the reaction of an organic halide with magnesium metal, typically in an ethereal solvent such as diethyl ether or tetrahydrofuran (B95107) (THF).[1][2][3] These reagents act as potent nucleophiles and strong bases.[4][5] This document provides a detailed protocol for the formation of the Grignard reagent 4-ethylcyclohexylmagnesium bromide from the secondary alkyl halide, 1-bromo-4-ethylcyclohexane. The successful synthesis of this reagent is crucial for introducing the 4-ethylcyclohexyl moiety into target molecules, a common structural feature in various pharmacologically active compounds and advanced materials.

Secondary alkyl halides can present challenges in Grignard reagent formation, with potential side reactions such as Wurtz coupling.[1] Therefore, careful control of reaction conditions is paramount. This protocol outlines the necessary steps for successful initiation, formation, and subsequent use of this valuable synthetic intermediate.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the formation of 4-ethylcyclohexylmagnesium bromide.

ParameterValue / RangeNotes
Grignard Formation
SolventAnhydrous Diethyl Ether or THFEssential for stabilization of the Grignard reagent.[1]
Magnesium1.1 - 1.5 equivalentsA slight excess ensures complete reaction of the alkyl bromide.[1]
This compound1.0 equivalentThe limiting reagent.
Activation MethodIodine crystal or 1,2-dibromoethane (B42909)Facilitates the removal of the passivating magnesium oxide layer.[1][6]
Reaction TemperatureGentle reflux (approx. 35°C for diethyl ether)The reaction is exothermic and should be controlled.[1]
Reaction Time1 - 2 hours post-additionMonitor until most of the magnesium is consumed.[1]
Expected Yield60 - 85%Dependent on the purity of reagents and exclusion of moisture.[1]

Experimental Protocol

Materials and Equipment:

  • Three-neck round-bottom flask, flame-dried

  • Reflux condenser, flame-dried

  • Pressure-equalizing dropping funnel, flame-dried

  • Magnetic stirrer and stir bar

  • Inert gas supply (Nitrogen or Argon)

  • Syringes and needles

  • Magnesium turnings

  • This compound

  • Anhydrous diethyl ether (or THF)

  • Iodine crystal (or 1,2-dibromoethane)

  • Saturated aqueous ammonium (B1175870) chloride solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

Procedure:

  • Apparatus Setup: Assemble the flame-dried three-neck round-bottom flask with a magnetic stir bar, reflux condenser, and a pressure-equalizing dropping funnel. Ensure all joints are well-sealed. Attach a drying tube or an inert gas inlet to the top of the condenser to maintain anhydrous conditions.[7]

  • Magnesium Activation: Place magnesium turnings (1.2 equivalents) into the reaction flask. Add a single crystal of iodine.[1] Under a gentle flow of inert gas, briefly warm the flask with a heat gun until purple iodine vapors are observed. Allow the flask to cool to room temperature. This process exposes a fresh magnesium surface.[1]

  • Initiation of Reaction: Add enough anhydrous diethyl ether to just cover the magnesium turnings. In the dropping funnel, prepare a solution of this compound (1.0 equivalent) in anhydrous diethyl ether. Add a small portion (approximately 10%) of the this compound solution to the magnesium suspension.[1]

  • Grignard Reagent Formation: The reaction should initiate within a few minutes, indicated by the disappearance of the iodine color, the formation of a cloudy grey solution, and gentle refluxing of the ether.[1] If the reaction does not start, gentle warming with a water bath or sonication may be applied. Once initiated, add the remaining this compound solution dropwise at a rate that maintains a steady but controlled reflux.[1]

  • Completion of Reaction: After the addition is complete, continue to stir the mixture at room temperature for an additional 1-2 hours, or until the majority of the magnesium has been consumed. The resulting grey-black solution is the Grignard reagent, 4-ethylcyclohexylmagnesium bromide, which should be used immediately for subsequent reactions.[1]

  • Work-up (for analysis or subsequent reaction quenching): Cool the reaction mixture in an ice bath. Slowly and carefully add a saturated aqueous solution of ammonium chloride to quench the reaction.[1] Transfer the mixture to a separatory funnel.

  • Extraction and Drying: Extract the aqueous layer with diethyl ether (typically 3 portions). Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.[1]

  • Purification: Filter to remove the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator. The resulting product from a subsequent reaction would then be purified, often by column chromatography.[1]

Experimental Workflow Diagram

Grignard_Formation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation start Flame-dry glassware reagents Add Mg turnings & Iodine start->reagents initiation Add small portion of This compound solution reagents->initiation Add anhydrous diethyl ether formation Dropwise addition of remaining This compound solution initiation->formation completion Stir for 1-2 hours at RT formation->completion quench Quench with sat. aq. NH4Cl completion->quench Cool to 0°C extract Extract with Diethyl Ether quench->extract dry Dry with MgSO4 & Filter extract->dry concentrate Concentrate in vacuo dry->concentrate end Grignard Reagent Solution (or subsequent product) concentrate->end Crude product for next step or purification

Caption: Experimental workflow for the formation of 4-ethylcyclohexylmagnesium bromide.

Potential Side Reactions and Troubleshooting

  • Wurtz Coupling: A significant side reaction, especially with secondary alkyl halides, is the coupling of the formed Grignard reagent with unreacted this compound to produce 1,1'-bi(4-ethylcyclohexyl). To minimize this, ensure a slow, dropwise addition of the alkyl bromide solution to maintain its low concentration in the presence of the Grignard reagent.[1]

  • Reaction with Moisture or Protic Solvents: Grignard reagents are highly reactive towards protic species like water and alcohols, which will quench the reagent.[4] It is imperative to use thoroughly dried glassware and anhydrous solvents to prevent loss of yield.

  • Initiation Failure: Difficulty in initiating the reaction is a common issue. If the reaction does not start spontaneously, consider the following troubleshooting steps:

    • Crush some of the magnesium turnings in the flask with a dry glass stirring rod to expose a fresh, unoxidized surface.[1]

    • Add a few drops of 1,2-dibromoethane to activate the magnesium.[1]

    • Briefly and gently heat the flask with a heat gun.[1]

    • Add a small amount of a pre-formed Grignard reagent to initiate the reaction.

References

Application Notes and Protocols for Nucleophilic Substitution Reactions of 1-Bromo-4-ethylcyclohexane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to understanding and performing nucleophilic substitution reactions using 1-Bromo-4-ethylcyclohexane. This compound serves as an excellent model for studying the interplay between stereochemistry and reaction mechanisms in cyclohexane (B81311) systems, a common motif in pharmacologically active molecules.

Introduction

Nucleophilic substitution reactions involving this compound are pivotal for introducing a wide range of functional groups onto a cyclohexane scaffold. The stereochemical orientation of the bromine atom in the cis and trans isomers of the reactant profoundly influences the reaction pathway, dictating whether the reaction proceeds via a bimolecular (S(_N)2) or unimolecular (S(_N)1) mechanism.[1][2] Furthermore, competing elimination reactions (E1 and E2) are a critical consideration and their prevalence is highly dependent on the reaction conditions.[3] A thorough understanding of these competing pathways is essential for maximizing the yield of the desired substitution product.

Stereochemistry and Reaction Mechanisms

The conformational rigidity of the cyclohexane ring, with the ethyl group preferentially occupying the equatorial position to minimize steric strain, plays a crucial role in the reactivity of this compound isomers.

  • Cis Isomer: In the most stable chair conformation of cis-1-Bromo-4-ethylcyclohexane, the bromine atom is forced into an axial position. This arrangement is ideal for an S(_N)2 reaction, as it allows for backside attack by a nucleophile with minimal steric hindrance.[1][2] This concerted mechanism leads to an inversion of stereochemistry, yielding the trans substitution product.[4] The axial bromine also provides the necessary anti-periplanar geometry for a rapid E2 elimination if a strong, sterically hindered base is used.[3][5]

  • Trans Isomer: In the trans isomer, the bromine atom occupies an equatorial position. This orientation presents significant steric hindrance to the backside attack required for an S(_N)2 reaction.[1][2] Consequently, the S(_N)2 pathway is much slower for the trans isomer. Under conditions that favor unimolecular reactions (polar protic solvents, weak nucleophiles), the trans isomer is more likely to react via an S(_N)1 mechanism. This proceeds through a planar carbocation intermediate, which can be attacked by the nucleophile from either face, leading to a mixture of cis and trans products.[1][2]

The logical relationship between the substrate's stereochemistry and the preferred reaction mechanism is illustrated below.

G cluster_reactant Reactant Isomer cluster_mechanism Favored Mechanism Cis-1-Bromo-4-ethylcyclohexane Cis-1-Bromo-4-ethylcyclohexane SN2 SN2 Cis-1-Bromo-4-ethylcyclohexane->SN2 Axial Bromine (Unhindered Backside Attack) Trans-1-Bromo-4-ethylcyclohexane Trans-1-Bromo-4-ethylcyclohexane SN1 SN1 Trans-1-Bromo-4-ethylcyclohexane->SN1 Equatorial Bromine (Steric Hindrance for SN2) G start Start reagents Combine trans-1-Bromo-4-ethylcyclohexane, NaN3, and anhydrous DMF start->reagents reaction Heat at 50-60°C (Monitor by TLC/GC) reagents->reaction workup Cool, dilute with ether, wash with H2O and brine reaction->workup dry Dry organic layer (Na2SO4), filter workup->dry evaporate Remove solvent (Rotary Evaporation) dry->evaporate product cis-1-Azido-4-ethylcyclohexane evaporate->product G start Start dissolve Dissolve this compound in absolute ethanol start->dissolve reflux Heat under reflux (Monitor by GC) dissolve->reflux neutralize Cool and neutralize (e.g., with NaHCO3) reflux->neutralize extract Extract with diethyl ether neutralize->extract dry Dry organic layer (MgSO4), concentrate extract->dry analyze Analyze product mixture (GC-MS, NMR) dry->analyze

References

Application Notes and Protocols for the E2 Elimination of 1-Bromo-4-ethylcyclohexane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The E2 (bimolecular elimination) reaction is a fundamental transformation in organic synthesis, providing a stereospecific and regioselective route to the formation of alkenes. This is particularly relevant in the synthesis of complex molecules and pharmaceutical intermediates where precise control over the formation of double bonds is critical. For substituted cyclohexanes, such as 1-bromo-4-ethylcyclohexane, the stereochemical outcome of the E2 reaction is intrinsically linked to the conformational dynamics of the cyclohexane (B81311) ring. The requisite anti-periplanar alignment of a β-hydrogen and the leaving group dictates the reaction's feasibility and outcome.[1][2][3] This document provides detailed protocols for the E2 elimination of this compound, exploring the conditions that favor either the Zaitsev (more substituted) or Hofmann (less substituted) alkene product.

The reactivity of the two diastereomers, cis- and trans-1-bromo-4-ethylcyclohexane, differs significantly due to conformational constraints. For an E2 reaction to occur, both the bromine atom and a hydrogen on an adjacent carbon (a β-hydrogen) must be in axial positions, a so-called trans-diaxial arrangement.[2][3][4]

  • cis-1-Bromo-4-ethylcyclohexane : In its most stable chair conformation, the larger ethyl group occupies an equatorial position to minimize steric strain. This places the bromine atom in an axial position, which is ideal for E2 elimination as there are two axial β-hydrogens available. Consequently, the cis isomer undergoes E2 elimination relatively quickly.[5][6]

  • trans-1-Bromo-4-ethylcyclohexane : In its more stable conformation, both the ethyl group and the bromine atom are in equatorial positions. To achieve the necessary trans-diaxial arrangement for E2 elimination, the ring must flip to a less stable conformation where both groups are axial. This conformational barrier results in a significantly slower reaction rate for the trans isomer.[5][7]

Regioselectivity: Zaitsev vs. Hofmann Elimination

The choice of base is a critical factor in determining the major product of the elimination reaction.[1]

  • Zaitsev's Rule : Small, strong bases, such as sodium ethoxide (NaOEt), tend to abstract a proton from the more substituted β-carbon, leading to the thermodynamically more stable, more substituted alkene. This is known as the Zaitsev product.[8]

  • Hofmann Rule : Large, sterically hindered bases, like potassium tert-butoxide (KOt-Bu), preferentially abstract the more sterically accessible proton from the less substituted β-carbon. This results in the formation of the less substituted alkene, the Hofmann product.

Data Presentation

Substrate (Isomer)BaseSolventTemperatureMajor Product (Expected)Minor Product (Expected)Expected Observations
cis-1-Bromo-4-ethylcyclohexaneSodium Ethoxide (NaOEt)Ethanol (B145695)Reflux4-Ethylcyclohex-1-ene (Zaitsev)Ethylidenecyclohexane (B92872) (Hofmann)Relatively fast reaction rate. Predominantly Zaitsev product.
cis-1-Bromo-4-ethylcyclohexanePotassium tert-Butoxide (KOt-Bu)tert-Butanol (B103910)RefluxEthylidenecyclohexane (Hofmann)4-Ethylcyclohex-1-ene (Zaitsev)Fast reaction rate. Predominantly Hofmann product due to steric hindrance of the base.
trans-1-Bromo-4-ethylcyclohexaneSodium Ethoxide (NaOEt)EthanolReflux4-Ethylcyclohex-1-ene (Zaitsev)Ethylidenecyclohexane (Hofmann)Very slow reaction rate. Zaitsev product is expected to be favored.
trans-1-Bromo-4-ethylcyclohexanePotassium tert-Butoxide (KOt-Bu)tert-ButanolRefluxEthylidenecyclohexane (Hofmann)4-Ethylcyclohex-1-ene (Zaitsev)Extremely slow reaction rate. Hofmann product favored if the reaction proceeds.

Experimental Protocols

Note: These protocols are adapted from established procedures for analogous compounds.[1] Researchers should perform small-scale trials to optimize conditions for this compound.

Protocol 1: Zaitsev-Favored E2 Elimination

Objective: To synthesize 4-ethylcyclohex-1-ene as the major product from cis-1-bromo-4-ethylcyclohexane using a small, strong base.

Materials:

  • cis-1-Bromo-4-ethylcyclohexane

  • Sodium ethoxide (NaOEt)

  • Anhydrous ethanol

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate solution

  • Saturated aqueous sodium chloride solution (brine)

  • Anhydrous magnesium sulfate

  • Round-bottom flask, reflux condenser, heating mantle with stirrer, separatory funnel, rotary evaporator

Procedure:

  • In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve sodium ethoxide (1.5 equivalents) in anhydrous ethanol under an inert atmosphere (e.g., nitrogen or argon).

  • To the stirred solution, add cis-1-bromo-4-ethylcyclohexane (1.0 equivalent) dropwise at room temperature.

  • Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 4-6 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into a separatory funnel containing water.

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic extracts and wash sequentially with water, saturated aqueous sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

  • Purify the crude product by fractional distillation to obtain 4-ethylcyclohex-1-ene.

  • Characterize the product and determine the product ratio using GC-MS and NMR spectroscopy.

Protocol 2: Hofmann-Favored E2 Elimination

Objective: To synthesize ethylidenecyclohexane as the major product from cis-1-bromo-4-ethylcyclohexane using a sterically hindered base.

Materials:

  • cis-1-Bromo-4-ethylcyclohexane

  • Potassium tert-butoxide (KOt-Bu)

  • Anhydrous tert-butanol

  • Diethyl ether

  • Saturated aqueous ammonium (B1175870) chloride solution

  • Saturated aqueous sodium chloride solution (brine)

  • Anhydrous sodium sulfate

  • Round-bottom flask, reflux condenser, heating mantle with stirrer, separatory funnel, rotary evaporator

Procedure:

  • In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve potassium tert-butoxide (1.5 equivalents) in anhydrous tert-butanol under an inert atmosphere.

  • Add cis-1-bromo-4-ethylcyclohexane (1.0 equivalent) to the stirred solution at room temperature.

  • Heat the reaction mixture to reflux (approximately 82 °C) for 6-8 hours, monitoring the reaction by TLC or GC.

  • Cool the mixture to room temperature and carefully quench the reaction by adding saturated aqueous ammonium chloride solution.

  • Extract the mixture with diethyl ether (3 x 50 mL).

  • Combine the organic layers and wash with water and then brine.

  • Dry the organic phase over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

  • Purify the resulting alkene mixture by fractional distillation.

  • Analyze the product distribution using GC-MS and NMR to quantify the Zaitsev and Hofmann products.

Visualizations

Signaling Pathways and Logical Relationships

E2_Reaction_Mechanism cluster_reactants Reactants cluster_transition_state Transition State cluster_products Products reactant cis-1-Bromo-4-ethylcyclohexane (Br in axial position) ts Anti-periplanar alignment of axial H and axial Br reactant->ts Base abstracts axial β-H base Strong Base (e.g., RO⁻) base->ts alkene Alkene (4-Ethylcyclohex-1-ene or Ethylidenecyclohexane) ts->alkene Concerted bond formation/cleavage conjugate_acid Conjugate Acid (ROH) ts->conjugate_acid leaving_group Leaving Group (Br⁻) ts->leaving_group

Caption: E2 reaction mechanism for cis-1-bromo-4-ethylcyclohexane.

E2_Experimental_Workflow start Start setup Reaction Setup: - Dissolve base in anhydrous solvent - Add this compound start->setup reaction Heat to Reflux (4-8 hours) setup->reaction monitoring Monitor Progress (TLC or GC) reaction->monitoring monitoring->reaction Incomplete workup Aqueous Workup: - Quench reaction - Extract with ether - Wash and dry organic layer monitoring->workup Reaction complete purification Purification: - Remove solvent (rotary evaporation) - Fractional distillation workup->purification analysis Product Analysis: - GC-MS - NMR Spectroscopy purification->analysis end End analysis->end

Caption: General experimental workflow for E2 elimination.

References

Application Notes and Protocols for 1-Bromo-4-ethylcyclohexane in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Bromo-4-ethylcyclohexane is a valuable alkylating agent for the introduction of the 4-ethylcyclohexyl moiety into a variety of organic molecules. This non-planar, lipophilic group is of significant interest in medicinal chemistry and materials science. Its incorporation into a molecule can modulate critical physicochemical properties such as solubility, lipophilicity, and metabolic stability. Furthermore, the conformational rigidity of the cyclohexane (B81311) ring can influence the binding affinity of a molecule to its biological target. These application notes provide an overview of the utility of this compound in key organic transformations, including nucleophilic substitution and Grignard reactions, and offer detailed protocols for its use.

As a secondary alkyl bromide, this compound can undergo nucleophilic substitution reactions through both SN1 and SN2 mechanisms.[1] The choice of reaction conditions, including the nucleophile, solvent, and base, will dictate the predominant pathway and the overall efficiency of the alkylation. For most applications where high yields are desired, conditions favoring the SN2 pathway are generally preferred.[1]

I. Nucleophilic Substitution Reactions

The 4-ethylcyclohexyl group can be introduced into molecules via the substitution of the bromine atom by various nucleophiles, including oxygen, nitrogen, and sulfur-containing compounds.

I.1. O-Alkylation (Williamson Ether Synthesis)

The Williamson ether synthesis is a widely used method for the preparation of ethers.[2][3][4] It involves the reaction of an alkoxide or phenoxide with an alkyl halide.[2] With a secondary alkyl halide like this compound, elimination can be a competing reaction, so careful selection of reaction conditions is crucial.[3]

Representative Protocol: O-Alkylation of p-Cresol (B1678582)

This protocol describes a general procedure for the O-alkylation of a phenol, adapted from a protocol for a similar alkylating agent.[1]

Reaction Scheme:

Materials:

  • p-Cresol

  • This compound

  • Cesium carbonate (Cs₂CO₃)

  • Anhydrous Dimethylformamide (DMF)

  • Diethyl ether (Et₂O)

  • 1 M aqueous NaOH solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

Procedure:

  • To a solution of p-cresol (1.0 mmol) in anhydrous DMF (5 mL) in a round-bottom flask, add cesium carbonate (1.5 mmol).

  • Stir the mixture at room temperature for 15 minutes to form the phenoxide.

  • Add this compound (1.1 mmol) to the reaction mixture.

  • Heat the mixture to 60 °C and monitor the reaction by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction to room temperature and pour it into water (20 mL).

  • Extract the aqueous layer with diethyl ether (3 x 15 mL).

  • Combine the organic layers and wash with 1 M aqueous NaOH (2 x 10 mL), water (10 mL), and brine (10 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the product by flash column chromatography if necessary.

Table 1: Representative Data for O-Alkylation of Phenols

EntryPhenolBaseSolventTemperature (°C)Time (h)Yield (%)
1p-CresolCs₂CO₃DMF604-885-95
2PhenolK₂CO₃Acetonitrile (B52724)806-1280-90
34-MethoxyphenolNaHTHFrt to 503-688-96

Note: Data is representative and based on typical Williamson ether synthesis reactions. Actual results may vary.

I.2. N-Alkylation of Amines

Direct alkylation of amines with alkyl halides can lead to a mixture of primary, secondary, tertiary, and even quaternary ammonium (B1175870) salts due to the increasing nucleophilicity of the alkylated amine products.[5] Therefore, controlling the stoichiometry and reaction conditions is essential to achieve mono-alkylation.

Representative Protocol: N-Alkylation of Aniline (B41778)

This protocol provides a general method for the mono-N-alkylation of a primary aromatic amine, adapted from a protocol for a similar alkylating agent.[1]

Reaction Scheme:

Materials:

  • Aniline

  • This compound

  • Anhydrous Potassium carbonate (K₂CO₃)

  • Anhydrous Acetonitrile (CH₃CN)

  • Ethyl acetate (B1210297) (EtOAc)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a stirred suspension of anhydrous potassium carbonate (1.5 mmol) in anhydrous acetonitrile (10 mL) in a round-bottom flask, add aniline (1.0 mmol).

  • Add this compound (1.2 mmol) to the mixture.

  • Heat the reaction mixture to 80 °C under a nitrogen atmosphere.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to give the crude product.

  • Purify by flash column chromatography as needed.

Table 2: Representative Data for N-Alkylation of Amines

EntryAmineBaseSolventTemperature (°C)Time (h)Yield (%)
1AnilineK₂CO₃Acetonitrile8012-2460-75
2BenzylamineNa₂CO₃DMF708-1665-80
3PiperidineK₂CO₃Acetonitrile604-870-85

Note: Data is representative. Yields can be variable due to potential over-alkylation.

I.3. S-Alkylation of Thiols

Thiols are excellent nucleophiles and readily react with alkyl halides to form thioethers (sulfides). The reaction is typically carried out in the presence of a base to deprotonate the thiol to the more nucleophilic thiolate.

Representative Protocol: S-Alkylation of Thiophenol

This protocol describes the synthesis of a thioether from thiophenol and this compound.

Reaction Scheme:

Materials:

  • Thiophenol

  • This compound

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate (EtOAc)

Procedure:

  • To a stirred suspension of sodium hydride (1.2 mmol) in anhydrous THF (5 mL) at 0 °C under a nitrogen atmosphere, add a solution of thiophenol (1.0 mmol) in anhydrous THF (2 mL) dropwise.

  • Stir the mixture at 0 °C for 30 minutes to allow for the formation of the sodium thiophenolate.

  • Add a solution of this compound (1.1 mmol) in anhydrous THF (2 mL) dropwise.

  • Allow the reaction mixture to warm to room temperature and stir until the reaction is complete as monitored by TLC.

  • Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution (5 mL).

  • Extract the mixture with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography if necessary.

Table 3: Representative Data for S-Alkylation of Thiols

EntryThiolBaseSolventTemperature (°C)Time (h)Yield (%)
1ThiophenolNaHTHF0 to rt2-490-98
2Benzyl mercaptanK₂CO₃DMFrt3-688-95
31-DodecanethiolNaOHEthanol/Water504-885-95

Note: Data is representative. S-alkylation reactions are generally high-yielding.

II. Grignard Reagent Formation and Reactions

This compound can be used to prepare the corresponding Grignard reagent, 4-ethylcyclohexylmagnesium bromide. This organometallic reagent is a powerful nucleophile and a versatile intermediate for the formation of new carbon-carbon bonds by reaction with various electrophiles, such as aldehydes, ketones, and esters.[6]

Representative Protocol: Formation of 4-Ethylcyclohexylmagnesium Bromide and Reaction with Benzaldehyde (B42025)

This protocol is adapted from a procedure for the synthesis of a similar Grignard reagent.[6]

Reaction Scheme:

Materials:

  • Magnesium turnings

  • This compound

  • Anhydrous diethyl ether or THF

  • Iodine crystal (for activation)

  • Benzaldehyde

  • Saturated aqueous ammonium chloride (NH₄Cl) solution or dilute HCl

Procedure: Part A: Grignard Reagent Formation

  • Set up a flame-dried, three-neck round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer under an inert atmosphere (Nitrogen or Argon).

  • Place magnesium turnings (1.2 eq.) in the flask. Add a small crystal of iodine.

  • Add a small amount of anhydrous diethyl ether to cover the magnesium.

  • In the dropping funnel, prepare a solution of this compound (1.0 eq.) in anhydrous diethyl ether.

  • Add a small portion of the bromide solution to the magnesium suspension. The reaction should initiate within a few minutes, indicated by the disappearance of the iodine color and gentle refluxing of the ether. If not, gentle warming may be required.

  • Once the reaction has started, add the remaining bromide solution dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, continue stirring at room temperature for an additional 1-2 hours, or until most of the magnesium is consumed. The resulting grey-black solution is the Grignard reagent.

Part B: Reaction with Benzaldehyde

  • Cool the Grignard reagent solution to 0 °C in an ice bath.

  • Prepare a solution of benzaldehyde (1.0 eq.) in anhydrous diethyl ether and add it dropwise to the stirred Grignard solution.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours. Monitor the reaction by TLC.

  • Carefully pour the reaction mixture into a beaker containing a stirred, cold saturated aqueous solution of ammonium chloride or dilute HCl to quench the reaction.

  • Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with diethyl ether.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the resulting secondary alcohol by flash column chromatography or recrystallization.

Table 4: Representative Data for Grignard Reaction

ParameterValue / RangeNotes
Grignard Formation
SolventAnhydrous Diethyl Ether or THFEssential for stabilization of the Grignard reagent.
Magnesium1.1 - 1.5 equivalentsA slight excess ensures complete reaction of the alkyl bromide.
Activation MethodIodine crystal, 1,2-dibromoethaneTo initiate the reaction on the magnesium surface.
Reaction Time1 - 3 hoursMonitored by the consumption of magnesium.
Reaction with Electrophile
ElectrophileAldehyde, Ketone, Ester, etc.1.0 equivalent.
Temperature0 °C to room temperatureAddition at low temperature to control exotherm.
Reaction Time1 - 4 hoursMonitored by TLC.
Work-upSaturated aq. NH₄Cl or dilute HClTo quench and protonate the alkoxide.
Expected Product Yield60 - 85%Dependent on the electrophile and reaction conditions.[6]

III. Friedel-Crafts Alkylation

The Friedel-Crafts alkylation involves the alkylation of an aromatic ring with an alkyl halide using a strong Lewis acid catalyst, such as AlCl₃ or FeCl₃.[7][8] However, this reaction has several limitations when using secondary alkyl halides like this compound. These include the possibility of carbocation rearrangements, polyalkylation (as the alkylated product is more reactive than the starting material), and the deactivation of the aromatic ring by certain substituents.[9] Due to these potential issues, direct Friedel-Crafts alkylation with this compound may lead to a mixture of products and is often less synthetically useful than other methods for introducing the 4-ethylcyclohexyl group to an aromatic ring. A common alternative is Friedel-Crafts acylation followed by reduction.

Visualizations

G cluster_0 Nucleophilic Substitution Workflow Start Start Nucleophile_Preparation Prepare Nucleophile (e.g., deprotonation) Start->Nucleophile_Preparation Alkylation Add this compound Nucleophile_Preparation->Alkylation Reaction_Monitoring Heat and Monitor (TLC, GC, etc.) Alkylation->Reaction_Monitoring Workup Aqueous Workup and Extraction Reaction_Monitoring->Workup Purification Purification (Chromatography, etc.) Workup->Purification Product Product Purification->Product

Caption: General workflow for nucleophilic substitution reactions.

G Alkyl_Halide This compound (Secondary Alkyl Halide) SN2 SN2 Pathway Concerted mechanism Backside attack Inversion of stereochemistry Alkyl_Halide->SN2 Strong, unhindered nucleophile SN1 SN1 Pathway Stepwise mechanism Carbocation intermediate Racemization Alkyl_Halide->SN1 Weak nucleophile Protic solvent E2 E2 Pathway Concerted elimination Strong, bulky base Alkyl_Halide->E2 Strong, sterically hindered base E1 E1 Pathway Stepwise elimination Carbocation intermediate Weak base, heat Alkyl_Halide->E1 Weak base Heat

Caption: Competing reaction pathways for this compound.

G cluster_1 Grignard Reaction Workflow Start_Grignard Flame-dried glassware under inert atmosphere Reagent_Formation React this compound with Mg in ether Start_Grignard->Reagent_Formation Electrophile_Addition Add Electrophile (e.g., Aldehyde) at 0 °C Reagent_Formation->Electrophile_Addition Reaction Stir at rt Electrophile_Addition->Reaction Quench Quench with aq. NH4Cl Reaction->Quench Extraction_Grignard Extraction with Ether Quench->Extraction_Grignard Purification_Grignard Purification Extraction_Grignard->Purification_Grignard Final_Product Alcohol Product Purification_Grignard->Final_Product

Caption: Experimental workflow for a Grignard reaction.

Conclusion

This compound serves as a versatile reagent for the introduction of the 4-ethylcyclohexyl group into organic molecules. Its utility is demonstrated in a range of transformations, most notably in nucleophilic substitution reactions with O, N, and S nucleophiles, and in the formation of Grignard reagents for subsequent carbon-carbon bond formation. While direct Friedel-Crafts alkylation presents challenges, the alternative methods described provide reliable routes for the synthesis of 4-ethylcyclohexyl-containing compounds. The protocols and data presented herein, adapted from closely related systems, provide a solid foundation for researchers to utilize this important building block in the development of new chemical entities.

References

Application Notes and Protocols for the Synthesis of 4-Ethylcyclohexene from 1-Bromo-4-ethylcyclohexane

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

This document provides a detailed experimental protocol for the synthesis of 4-ethylcyclohexene (B1329803) from 1-bromo-4-ethylcyclohexane via an E2 elimination reaction. The procedure involves the dehydrobromination of the alkyl halide using a strong, sterically hindered base, potassium tert-butoxide, to favor the formation of the desired alkene product. This method is a common and effective strategy for the creation of unsaturated cyclic systems, which are valuable intermediates in organic synthesis.

The reaction proceeds through an E2 (bimolecular elimination) mechanism, which requires an anti-periplanar arrangement of the proton to be abstracted and the leaving group (bromide).[1][2] The choice of a bulky base like potassium tert-butoxide is crucial for regioselectivity, often favoring the Hofmann product (less substituted alkene) if steric hindrance is a significant factor.[3] However, in the case of this compound, the primary product expected is the more stable Zaitsev product, 4-ethylcyclohexene.

Experimental Protocol

Materials:

  • This compound (cis/trans mixture)

  • Potassium tert-butoxide

  • Anhydrous tert-butanol

  • Diethyl ether

  • Saturated aqueous ammonium (B1175870) chloride solution

  • Saturated aqueous sodium chloride solution (brine)

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stir bar and stir plate

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Inert atmosphere setup (e.g., nitrogen or argon line)

Procedure:

  • Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere, dissolve potassium tert-butoxide (1.5 equivalents) in anhydrous tert-butanol.[3]

  • Addition of Reactant: To the stirred solution at room temperature, add this compound (1.0 equivalent).[3]

  • Reaction: Heat the reaction mixture to reflux for a period of 6-8 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).[3]

  • Work-up:

    • After the reaction is complete, cool the mixture to room temperature.

    • Carefully quench the reaction by adding a saturated aqueous ammonium chloride solution.[3]

    • Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x 50 mL).[3][4]

    • Combine the organic layers and wash sequentially with water and then brine.[3][4]

  • Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate, filter the drying agent, and remove the solvent under reduced pressure using a rotary evaporator.[4][5]

  • Purification: The crude product can be purified by distillation to yield pure 4-ethylcyclohexene.[5]

Data Presentation

The following table summarizes the quantitative data for a representative synthesis of 4-ethylcyclohexene.

ParameterValueNotes
Reactants
This compound1.0 equivalentStarting material.[3]
Potassium tert-butoxide1.5 equivalentsBulky base to promote E2 elimination.[3]
Anhydrous tert-butanolSufficient to dissolve the baseSolvent for the reaction.[3]
Reaction Conditions
TemperatureRefluxTo ensure the reaction proceeds at a reasonable rate.[3]
Reaction Time6-8 hoursMonitor by TLC or GC for completion.[3]
AtmosphereInert (Nitrogen or Argon)To prevent side reactions with atmospheric moisture and oxygen.[3]
Product
Product Name4-ethylcyclohexeneThe desired alkene.
Molecular FormulaC8H14[6]
Molecular Weight110.20 g/mol [6]
Expected YieldVariableDependent on reaction scale and purification efficiency.

Experimental Workflow Diagram

experimental_workflow reactants Reactants: This compound Potassium tert-butoxide in tert-butanol reaction_setup Reaction Setup: - Dry round-bottom flask - Inert atmosphere - Magnetic stirring reactants->reaction_setup 1. Combine reflux Reflux: 6-8 hours reaction_setup->reflux 2. Heat workup Work-up: - Quench with NH4Cl(aq) - Extract with diethyl ether - Wash with water and brine reflux->workup 3. Cool & Quench drying Drying: - Anhydrous MgSO4 - Filtration workup->drying 4. Isolate Organic Layer evaporation Solvent Removal: Rotary Evaporation drying->evaporation 5. Remove Water purification Purification: Distillation evaporation->purification 6. Concentrate final_product Final Product: 4-Ethylcyclohexene purification->final_product 7. Isolate Pure Product

References

Application Notes and Protocols: Solvent Effects on the Reactivity of 1-Bromo-4-ethylcyclohexane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the influence of solvent on the reactivity of 1-Bromo-4-ethylcyclohexane, a key consideration in synthetic chemistry and drug development. Understanding how solvent choice dictates the competition between substitution (SN1, SN2) and elimination (E1, E2) reactions is critical for controlling product outcomes. This document outlines the underlying mechanistic principles, provides experimental protocols for studying these effects, and presents quantitative data from analogous systems to illustrate these concepts.

Introduction

This compound is a substituted alkyl halide whose reactivity is profoundly influenced by the surrounding solvent medium. The choice of solvent can stabilize or destabilize transition states and intermediates, thereby altering reaction rates and favoring one mechanistic pathway over another. For this secondary alkyl halide, the primary competing pathways are unimolecular (S N 1, E1) and bimolecular (S N 2, E2) reactions.

Polar protic solvents, such as water, alcohols, and carboxylic acids, are capable of hydrogen bonding and possess high dielectric constants. These solvents excel at solvating both cations and anions. They strongly favor S N 1 and E1 pathways by stabilizing the carbocation intermediate and the leaving group.

Polar aprotic solvents, including acetone, dimethylformamide (DMF), and dimethyl sulfoxide (B87167) (DMSO), have dipoles that allow them to solvate cations, but they are less effective at solvating anions. This leaves the nucleophile or base less "caged" by the solvent, enhancing its nucleophilicity and basicity, thus favoring S N 2 and E2 reactions.

Mechanistic Pathways

The reaction of this compound can proceed through four main pathways, with the solvent playing a crucial role in determining the predominant mechanism.

Unimolecular Pathways (S N 1 and E1)

In polar protic solvents, the C-Br bond in this compound can ionize to form a secondary carbocation intermediate. This is the rate-determining step for both S N 1 and E1 reactions.[1] The planar carbocation can then be attacked by a solvent molecule (nucleophile) to yield a substitution product (S N 1) or lose a proton to the solvent (acting as a base) to form an alkene (E1).[1]

G This compound This compound Carbocation Intermediate Carbocation Intermediate This compound->Carbocation Intermediate Slow, Rate-Determining Step (Polar Protic Solvent) SN1 Product (Substitution) SN1 Product (Substitution) Carbocation Intermediate->SN1 Product (Substitution) Nucleophilic Attack by Solvent E1 Product (Elimination) E1 Product (Elimination) Carbocation Intermediate->E1 Product (Elimination) Proton Abstraction by Solvent

Figure 1: Competing SN1 and E1 pathways for this compound.
Bimolecular Pathways (S N 2 and E2)

In the presence of a strong nucleophile or base, particularly in polar aprotic solvents, bimolecular pathways are favored. An S N 2 reaction involves a backside attack by the nucleophile, leading to an inversion of stereochemistry. An E2 reaction is a concerted process where a base removes a proton and the leaving group departs simultaneously. The stereochemistry of the substrate is critical for E2 reactions, which require an anti-periplanar arrangement of a β-hydrogen and the leaving group.[1]

Quantitative Data for Analogous Systems

Table 1: Relative Solvolysis Rates of cis- and trans-1-Bromo-4-tert-butylcyclohexane in 80% Aqueous Ethanol (B145695)

IsomerRelative Rate (k rel)Major Products
cis-1-Bromo-4-tert-butylcyclohexaneFasterS N 1 (alcohol) and E1 (alkene)
trans-1-Bromo-4-tert-butylcyclohexaneSlowerS N 1 (alcohol) and E1 (alkene)

Note: The cis isomer, with its axial bromine, is less stable and thus has a lower activation energy for carbocation formation, leading to a faster solvolysis rate.[2]

Table 2: Product Distribution in the Reaction of cis- and trans-1-Bromo-4-tert-butylcyclohexane with Sodium Ethoxide in Ethanol (E2 Conditions)

IsomerRelative RateMajor ProductMinor Product
cis-1-Bromo-4-tert-butylcyclohexaneVery Fast4-tert-butylcyclohexene-
trans-1-Bromo-4-tert-butylcyclohexaneVery Slow(Minor substitution)4-tert-butylcyclohexene

Note: The cis isomer readily adopts a conformation with an axial bromine, which is required for the anti-periplanar geometry of the E2 transition state, resulting in a much faster elimination rate.[3]

Experimental Protocols

The following protocols are generalized methods for studying the solvent effects on the reactivity of this compound.

Protocol for Solvolysis (S N 1/E1) of this compound

Objective: To determine the rate of solvolysis and the product distribution in a polar protic solvent.

Materials:

  • This compound (cis/trans mixture or isolated isomers)

  • Absolute Ethanol

  • Standardized solution of Sodium Hydroxide (B78521) (e.g., 0.05 M)

  • Phenolphthalein (B1677637) indicator

  • Volumetric flasks, pipettes, burette

  • Constant temperature water bath

  • Reaction vials with screw caps

  • Gas Chromatograph-Mass Spectrometer (GC-MS)

Procedure:

  • Prepare a stock solution of this compound in absolute ethanol (e.g., 0.1 M).

  • Place several sealed reaction vials containing the solution in a constant temperature water bath (e.g., 50 °C).

  • At regular time intervals, remove a vial and quench the reaction by placing it in an ice bath.

  • Titrate the generated hydrobromic acid (HBr) with the standardized sodium hydroxide solution using phenolphthalein as an indicator to determine the extent of the reaction.

  • Alternatively, at each time point, an aliquot can be removed and analyzed by GC-MS to determine the disappearance of the starting material and the formation of substitution and elimination products.

  • The first-order rate constant (k) can be determined by plotting ln([Substrate]) versus time.

G cluster_0 Reaction Setup cluster_1 Monitoring cluster_2 Analysis Prepare Solution Prepare 0.1 M this compound in Ethanol Incubate Incubate sealed vials at constant temperature Prepare Solution->Incubate Sample Remove aliquots at time intervals Incubate->Sample Quench Quench reaction in ice bath Sample->Quench Titration Titrate HBr with NaOH Quench->Titration GCMS GC-MS analysis for product distribution Quench->GCMS

Figure 2: Experimental workflow for studying the solvolysis of this compound.
Protocol for Elimination (E2) of this compound

Objective: To determine the product distribution in an E2 reaction.

Materials:

  • This compound (cis/trans mixture or isolated isomers)

  • Sodium ethoxide

  • Anhydrous ethanol

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Round-bottom flask with reflux condenser

  • Separatory funnel

  • Rotary evaporator

  • Gas Chromatograph-Mass Spectrometer (GC-MS)

Procedure:

  • In a round-bottom flask, dissolve sodium ethoxide in anhydrous ethanol.

  • Add this compound to the solution.

  • Heat the mixture to reflux for a specified period (e.g., 2 hours), monitoring the reaction by thin-layer chromatography (TLC).

  • After cooling, dilute the reaction mixture with water and extract with diethyl ether.

  • Wash the organic layer with saturated sodium bicarbonate solution and then brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent using a rotary evaporator.

  • Analyze the resulting product mixture by GC-MS to determine the ratio of elimination products.

Conclusion

The reactivity of this compound is highly dependent on the solvent. Polar protic solvents favor unimolecular (S N 1/E1) reactions through the stabilization of a carbocation intermediate. In contrast, strong bases in polar aprotic solvents promote bimolecular elimination (E2), with the reaction rate being highly sensitive to the stereochemistry of the substrate. The provided protocols offer a framework for the systematic investigation of these solvent effects, which is essential for the rational design of synthetic routes in various research and development settings.

References

protocol for the reaction of 1-Bromo-4-ethylcyclohexane with sodium azide

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note provides a detailed protocol for the synthesis of 1-Azido-4-ethylcyclohexane via a nucleophilic substitution reaction between 1-Bromo-4-ethylcyclohexane and sodium azide (B81097). This procedure is intended for researchers in organic synthesis, medicinal chemistry, and drug development. The protocol includes a comprehensive description of the reaction setup, work-up, purification, and characterization of the final product. All necessary safety precautions for handling the hazardous reagents are also detailed.

Introduction

Alkyl azides are versatile intermediates in organic synthesis, serving as precursors for the synthesis of amines, amides, and various nitrogen-containing heterocycles through reactions such as the Staudinger ligation and click chemistry. The reaction of an alkyl halide with sodium azide is a common and effective method for the preparation of alkyl azides. This document outlines a specific protocol for the synthesis of 1-Azido-4-ethylcyclohexane, a potentially valuable building block in the development of novel therapeutics and functional materials. The reaction proceeds via an SN2 mechanism, where the azide ion displaces the bromide ion.

Reaction Scheme

Materials and Methods

Reagents and Equipment
Reagent/MaterialGradeSupplier
This compound≥95%Sigma-Aldrich
Sodium Azide (NaN₃)≥99.5%Sigma-Aldrich
Dimethylformamide (DMF), anhydrous≥99.8%Sigma-Aldrich
Diethyl ether (Et₂O), anhydrous≥99.7%Sigma-Aldrich
Saturated aqueous NaHCO₃ solutionReagent GradeIn-house prep.
Brine (saturated aq. NaCl)Reagent GradeIn-house prep.
Anhydrous Magnesium Sulfate (B86663) (MgSO₄)Laboratory GradeFisher Scientific
Round-bottom flask, 100 mL--
Magnetic stirrer and stir bar--
Heating mantle with controller--
Reflux condenser--
Separatory funnel, 250 mL--
Rotary evaporator--
Thin Layer Chromatography (TLC) platesSilica (B1680970) gel 60 F₂₅₄Merck
WARNING: Safety Precautions
  • Sodium azide is highly toxic and can be fatal if swallowed or absorbed through the skin.[1] It can also form explosive heavy metal azides if it comes into contact with metals like lead or copper, which may be present in plumbing.[2][3] Handle sodium azide with extreme caution in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and nitrile gloves.[4] Avoid using metal spatulas for handling sodium azide; use plastic or ceramic spatulas instead.[3]

  • Organic azides can be explosive, especially when heated or subjected to shock.[5] Always handle with care and behind a blast shield.

  • Dimethylformamide (DMF) is a skin and eye irritant and can be harmful if inhaled or absorbed through the skin.

  • Diethyl ether is extremely flammable.

Experimental Protocol

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound (1.0 eq) in anhydrous dimethylformamide (DMF, approx. 5 mL per 1 g of substrate).

  • Addition of Sodium Azide: To the stirred solution, carefully add sodium azide (1.5 eq).

  • Reaction Conditions: Heat the reaction mixture to 80-90 °C using a heating mantle. Stir the mixture vigorously for 12-24 hours.[6]

  • Monitoring the Reaction: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC), using a suitable eluent system (e.g., hexane/ethyl acetate).

  • Work-up:

    • After the reaction is complete (as indicated by TLC), cool the mixture to room temperature.

    • Carefully pour the reaction mixture into a separatory funnel containing deionized water (approximately 3 times the volume of DMF used).

    • Extract the aqueous layer with diethyl ether (3 x 50 mL).[5]

    • Combine the organic extracts and wash sequentially with saturated aqueous NaHCO₃ solution and brine.[6]

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator to yield the crude product.[6]

  • Purification: Purify the crude 1-Azido-4-ethylcyclohexane by vacuum distillation or column chromatography on silica gel to obtain the final product.[6]

Data Presentation

ParameterValueReference/Notes
Starting Material This compoundMW: 191.11 g/mol [3]
Reagent Sodium Azide (NaN₃)MW: 65.01 g/mol
Stoichiometry 1.0 eq : 1.5 eqSubstrate : NaN₃
Solvent Anhydrous Dimethylformamide (DMF)Polar aprotic solvent[6]
Reaction Temperature 80-90 °C
Reaction Time 12-24 hoursMonitor by TLC[6]
Expected Product 1-Azido-4-ethylcyclohexaneC₈H₁₅N₃, MW: 153.23 g/mol
Expected Yield 75-90%Dependent on purity and work-up efficiency[6]
Characterization
IR (neat, cm⁻¹)~2100 (strong, sharp N₃ stretch)Characteristic azide stretch[7][8]
¹H NMR (CDCl₃, ppm)Predicted: 3.2-3.5 (m, 1H, CH-N₃), 0.8-2.2 (m, 14H)Based on similar structures
¹³C NMR (CDCl₃, ppm)Predicted: ~60 (C-N₃), other signals in aliphatic regionBased on similar structures

Experimental Workflow

experimental_workflow reagents Reagents: This compound Sodium Azide Anhydrous DMF setup Reaction Setup: Dissolve reagents in DMF in a round-bottom flask reagents->setup reaction Reaction: Heat to 80-90 °C Stir for 12-24 h setup->reaction monitoring Monitoring: Thin Layer Chromatography (TLC) reaction->monitoring In-process control workup Work-up: Quench with water Extract with Et₂O Wash and Dry reaction->workup purification Purification: Vacuum Distillation or Column Chromatography workup->purification product Final Product: 1-Azido-4-ethylcyclohexane purification->product characterization Characterization: IR, NMR product->characterization

Caption: Workflow for the synthesis of 1-Azido-4-ethylcyclohexane.

Conclusion

This application note provides a reliable and detailed protocol for the synthesis of 1-Azido-4-ethylcyclohexane. By following the outlined procedures and adhering to the stringent safety precautions, researchers can effectively synthesize this valuable chemical intermediate for further applications in drug discovery and materials science. The provided data and workflow are intended to facilitate the successful execution of this synthetic transformation.

References

Application Notes and Protocols for the Large-Scale Synthesis of 1-Bromo-4-ethylcyclohexane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and scalable protocols for the synthesis of 1-Bromo-4-ethylcyclohexane, a valuable alkyl halide intermediate in pharmaceutical and organic synthesis. Two robust and widely applicable methods are presented: the reaction of 4-ethylcyclohexanol (B27859) with hydrogen bromide generated in situ from sodium bromide and sulfuric acid, and its reaction with phosphorus tribromide. These protocols are designed for scalability and reproducibility in a research or pilot plant setting. This guide includes comprehensive experimental procedures, tabulated quantitative data for easy comparison, and a visual workflow diagram to ensure clarity and ease of use.

Introduction

This compound is a key building block in the synthesis of a variety of organic molecules, including active pharmaceutical ingredients (APIs). The cyclohexane (B81311) scaffold functionalized with an ethyl group and a reactive bromine atom allows for diverse subsequent chemical modifications, such as Grignard reagent formation, cross-coupling reactions, and nucleophilic substitutions. The stereochemistry of the substituents on the cyclohexane ring (cis/trans) can significantly influence the properties and reactivity of its derivatives, making controlled synthesis crucial. The protocols detailed herein provide reliable methods for the preparation of this compound from the readily available starting material, 4-ethylcyclohexanol.

Chemical Structures

  • Starting Material: 4-Ethylcyclohexanol

  • Product: this compound

Physicochemical Properties

The physical and chemical properties of the starting material and the final product are summarized in the table below.

Property4-EthylcyclohexanolThis compound
Molecular Formula C₈H₁₆OC₈H₁₅Br
Molecular Weight 128.21 g/mol 191.11 g/mol [1]
Appearance Colorless to light yellow clear liquidColorless to pale yellow liquid
Boiling Point 83.5-84.5 °C @ 10 mm HgNot available
Density 0.889 g/mL at 25 °CNot available
CAS Number 4534-74-1181804-88-6[1]

Experimental Protocols

Two primary methods for the large-scale synthesis of this compound are detailed below.

Method 1: Reaction with HBr (from NaBr and H₂SO₄)

This method involves the in situ generation of hydrogen bromide from sodium bromide and sulfuric acid, which then reacts with the alcohol. This is a cost-effective and common method for the bromination of secondary alcohols.

Reaction Scheme:

C₂H₅-C₆H₁₀-OH + NaBr + H₂SO₄ → C₂H₅-C₆H₁₀-Br + NaHSO₄ + H₂O

Materials:

  • 4-Ethylcyclohexanol

  • Sodium bromide (NaBr)

  • Concentrated sulfuric acid (H₂SO₄, 98%)

  • Ice

  • Water

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Saturated brine solution (NaCl)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Diethyl ether or dichloromethane (B109758)

Equipment:

  • Large round-bottom flask (appropriate for the scale)

  • Reflux condenser

  • Addition funnel

  • Magnetic stirrer and stir bar or overhead stirrer

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Distillation apparatus

Procedure:

  • Reaction Setup: In a large round-bottom flask equipped with a stirrer, reflux condenser, and an addition funnel, add 4-ethylcyclohexanol (1.0 eq) and sodium bromide (1.2 eq).

  • Cooling: Cool the flask in an ice-water bath.

  • Acid Addition: Slowly and with vigorous stirring, add concentrated sulfuric acid (1.2 eq) dropwise from the addition funnel. Maintain the internal temperature below 20°C during the addition.

  • Reaction: After the addition is complete, remove the ice bath and heat the mixture to reflux (approximately 95-105°C) for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Work-up: Cool the reaction mixture to room temperature and pour it into a separatory funnel containing a mixture of ice and water.

  • Extraction: Extract the aqueous layer with diethyl ether or dichloromethane (3 x volume of the aqueous layer). Combine the organic layers.

  • Washing: Wash the combined organic layers sequentially with cold water, saturated sodium bicarbonate solution (to neutralize any residual acid), and finally with brine.

  • Drying: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by vacuum distillation to yield this compound as a colorless to pale yellow liquid.

Method 2: Reaction with Phosphorus Tribromide (PBr₃)

This protocol utilizes phosphorus tribromide (PBr₃) as the brominating agent, a common and effective reagent for converting secondary alcohols to alkyl bromides, often with inversion of stereochemistry.[2]

Reaction Scheme:

3 C₂H₅-C₆H₁₀-OH + PBr₃ → 3 C₂H₅-C₆H₁₀-Br + H₃PO₃

Materials:

  • 4-Ethylcyclohexanol

  • Phosphorus tribromide (PBr₃)

  • Anhydrous diethyl ether or dichloromethane

  • Ice

  • Water

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Saturated brine solution (NaCl)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Equipment:

  • Three-necked round-bottom flask (appropriate for the scale)

  • Addition funnel

  • Reflux condenser with a drying tube (e.g., filled with calcium chloride)

  • Magnetic stirrer and stir bar or overhead stirrer

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Distillation apparatus

Procedure:

  • Reaction Setup: To a three-necked round-bottom flask under a nitrogen atmosphere, add 4-ethylcyclohexanol (1.0 eq) dissolved in anhydrous diethyl ether or dichloromethane.

  • Cooling: Cool the solution to 0°C in an ice-water bath.

  • Addition of PBr₃: Slowly add phosphorus tribromide (0.4 eq, as 1 mole of PBr₃ reacts with 3 moles of alcohol) dropwise via the addition funnel, maintaining the internal temperature below 5°C.[2]

  • Reaction: After the addition is complete, allow the reaction mixture to stir at 0°C for 1 hour, and then let it warm to room temperature and stir for an additional 2-4 hours. The reaction can be gently refluxed for 2-3 hours to ensure completion. Monitor the reaction progress by TLC or GC.

  • Work-up: Cool the reaction mixture in an ice bath and carefully pour it onto crushed ice to quench the excess PBr₃.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer with diethyl ether or dichloromethane (2 x volume of the aqueous layer). Combine all organic layers.

  • Washing: Wash the combined organic layers sequentially with cold water, saturated sodium bicarbonate solution, and brine.

  • Drying: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by vacuum distillation to yield this compound.

Data Presentation

Reaction Parameters

The following table summarizes the key reaction parameters for the two synthetic methods.

ParameterMethod 1 (HBr/H₂SO₄)Method 2 (PBr₃)
Stoichiometry 4-Ethylcyclohexanol (1.0 eq), NaBr (1.2 eq), H₂SO₄ (1.2 eq)4-Ethylcyclohexanol (1.0 eq), PBr₃ (0.4 eq)
Solvent None (reagents act as solvent)Anhydrous diethyl ether or dichloromethane
Temperature 0-20°C (addition), Reflux (95-105°C) (reaction)0-5°C (addition), RT to Reflux (reaction)
Reaction Time 4-6 hours3-5 hours
Typical Yield 70-85% (Estimated)75-90% (Estimated)
Work-up Aqueous work-up and extractionAqueous quench, work-up, and extraction
Purification Vacuum DistillationVacuum Distillation
Analytical and Spectroscopic Data

The following table summarizes the expected analytical and spectroscopic data for the characterization of this compound. Data for the closely related compound 1-bromo-4-methylcyclohexane (B1584704) is provided for comparison where specific data for the title compound is unavailable.

AnalysisExpected Data for this compound
¹H NMR (CDCl₃) Predicted: δ 4.0-4.2 (m, 1H, -CHBr), 2.2-1.0 (m, 12H, cyclohexane and -CH₂- protons), 0.9 (t, 3H, -CH₃).
¹³C NMR (CDCl₃) Predicted: δ 60-65 (-CHBr), 35-45 (cyclohexane carbons), 28-32 (cyclohexane carbons), ~28 (-CH₂-), ~11 (-CH₃). A total of 6 unique signals are expected due to symmetry.
IR (neat) Predicted: 2925-2850 cm⁻¹ (C-H stretch), 1450 cm⁻¹ (C-H bend), 650-550 cm⁻¹ (C-Br stretch).
Mass Spec (EI) Predicted: Molecular ion peaks at m/z 190 and 192 (due to ⁷⁹Br and ⁸¹Br isotopes in ~1:1 ratio). Fragmentation would likely involve loss of Br (m/z 111) and subsequent fragmentation of the ethylcyclohexyl cation.

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis of this compound.

SynthesisWorkflow cluster_reaction Reaction cluster_workup Work-up & Purification Start 4-Ethylcyclohexanol Reagents Brominating Agent (HBr/H2SO4 or PBr3) ReactionVessel Reaction under controlled temperature Start->ReactionVessel Reagents->ReactionVessel Quench Quench Reaction ReactionVessel->Quench Extraction Aqueous Work-up & Extraction Quench->Extraction Drying Drying of Organic Layer Extraction->Drying SolventRemoval Solvent Removal Drying->SolventRemoval Purification Vacuum Distillation SolventRemoval->Purification Product This compound Purification->Product

Caption: General workflow for the synthesis of this compound.

References

The Role of 1-Bromo-4-ethylcyclohexane in the Synthesis of Substituted Cyclohexanes: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction:

1-Bromo-4-ethylcyclohexane is a key building block in organic synthesis, serving as a versatile precursor for the introduction of the 4-ethylcyclohexyl moiety into a variety of molecular scaffolds. The substituted cyclohexane (B81311) ring is a prevalent motif in medicinal chemistry, offering a desirable combination of lipophilicity and conformational rigidity. This document provides detailed application notes and experimental protocols for the use of this compound in several key organic transformations, including Grignard reagent formation, nucleophilic substitution, and elimination reactions.

Note: Detailed experimental data for this compound is not extensively available in published literature. The following protocols are based on established procedures for the closely related and well-studied analog, 1-bromo-4-(propan-2-yl)cyclohexane. The reactivity of this compound is expected to be highly analogous.

Grignard Reagent Formation and Subsequent Reactions

The formation of (4-ethylcyclohexyl)magnesium bromide, a Grignard reagent, from this compound opens up a vast array of possibilities for carbon-carbon bond formation. This is a fundamental reaction for creating more complex molecules.[1]

Experimental Protocol: Synthesis of (4-ethylcyclohexyl)magnesium bromide and its reaction with an electrophile (e.g., Benzaldehyde)

Materials:

Procedure:

  • To a flame-dried round-bottom flask equipped with a reflux condenser and a dropping funnel, add magnesium turnings (1.2 eq) and a small crystal of iodine.

  • Add a small amount of anhydrous THF to cover the magnesium.

  • In the dropping funnel, prepare a solution of this compound (1.0 eq) in anhydrous THF.

  • Add a small amount of the bromide solution to the magnesium. The reaction is initiated, as indicated by the disappearance of the iodine color and gentle refluxing. Gentle warming may be required to initiate the reaction.[1]

  • Once the reaction has started, add the remaining bromide solution dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, stir the mixture at room temperature for an additional hour.

  • Cool the Grignard reagent solution to 0°C in an ice bath.

  • Add a solution of benzaldehyde (1.0 eq) in anhydrous THF dropwise to the stirred Grignard solution.

  • Allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

  • Cool the reaction mixture in an ice bath and quench by the slow, dropwise addition of saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Filter the drying agent and concentrate the solvent under reduced pressure.

  • The crude product, (4-ethylcyclohexyl)(phenyl)methanol, can be purified by column chromatography on silica (B1680970) gel.

Quantitative Data Summary for Grignard Reaction:

Reagent/ParameterMolar Equivalent/ConditionPurpose
This compound1.0 eqStarting material
Magnesium Turnings1.2 eqFormation of Grignard reagent
Anhydrous THFSolventStabilizes the Grignard reagent
IodineCatalyticActivates the magnesium surface
Benzaldehyde1.0 eqElectrophile for C-C bond formation
Saturated aq. NH₄Cl-Quenching agent
TemperatureReflux (formation), 0°C to RT (reaction)Control of reaction rate

Diagram of Grignard Reagent Formation and Reaction Workflow:

Grignard_Workflow cluster_prep Grignard Reagent Preparation cluster_reaction Reaction with Electrophile cluster_workup Work-up and Purification A This compound C (4-ethylcyclohexyl)magnesium bromide A->C Reflux B Mg, Anhydrous THF, I2 (cat.) E Addition at 0°C C->E D Electrophile (e.g., Benzaldehyde) D->E F Intermediate Alkoxide E->F G Quench with aq. NH4Cl F->G H Extraction with Diethyl Ether G->H I Drying and Concentration H->I J Column Chromatography I->J K Purified Alcohol Product J->K SN2_Pathway cluster_transition Transition State reactant This compound product 1-Azido-4-ethylcyclohexane reactant->product Backside Attack ts [N3---C---Br]‡ reactant->ts nucleophile Nucleophile (e.g., N3-) leaving_group Br- ts->product E2_Elimination reactant cis-1-Bromo-4-ethylcyclohexane (axial Br) product 4-ethylcyclohex-1-ene reactant->product Concerted elimination base Base (t-BuO-) base->reactant Abstracts axial H+ byproduct1 t-BuOH byproduct2 Br-

References

Troubleshooting & Optimization

minimizing elimination byproducts in 1-Bromo-4-ethylcyclohexane reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in experiments involving 1-Bromo-4-ethylcyclohexane. The focus is on minimizing elimination byproducts to maximize the yield of desired substitution products.

Frequently Asked Questions (FAQs)

Q1: I am observing a significant amount of 4-ethylcyclohexene (B1329803) as a byproduct in my substitution reaction. What is causing this?

A1: The formation of 4-ethylcyclohexene is due to a competing elimination reaction (E1 or E2). Several factors can favor elimination over the desired substitution (SN1 or SN2) pathway. These include high reaction temperatures, the use of a strong or sterically hindered base, and the choice of a protic solvent.[1] For cyclohexyl systems, the stereochemistry of the substrate is also a critical factor, as the E2 mechanism requires a specific anti-periplanar (diaxial) arrangement between a β-hydrogen and the bromine leaving group.[1][2]

Q2: How can I minimize the formation of elimination byproducts and increase the yield of the substitution product?

A2: To favor substitution, careful control of reaction conditions is crucial. Key strategies include:

  • Lowering the Temperature: Substitution reactions generally have a lower activation energy than elimination reactions.[1] Therefore, conducting the reaction at a lower temperature kinetically favors the substitution pathway.[1]

  • Choosing the Right Nucleophile/Base: Employ a strong nucleophile that is a weak base.[1] Species like azide (B81097) (N₃⁻), cyanide (CN⁻), or acetate (B1210297) (CH₃CO₂⁻) are excellent choices for SN2 reactions.[1] Avoid strong, bulky bases such as potassium tert-butoxide (t-BuOK), which are designed to promote elimination.[1]

  • Selecting an Appropriate Solvent: For SN2 reactions, which are often preferable for secondary halides to avoid carbocation rearrangements and E1 competition, a polar aprotic solvent like DMF, DMSO, or acetone (B3395972) is ideal.[1] These solvents enhance the nucleophile's reactivity.[1]

  • Considering the Substrate's Stereochemistry: The trans isomer of this compound is significantly less prone to E2 elimination than the cis isomer. This is because the bulky ethyl group in the trans isomer locks the cyclohexane (B81311) ring in a conformation where the bromine is in an equatorial position, which is unfavorable for the anti-periplanar geometry required for E2 elimination.[2][3][4] If possible, using the trans isomer is highly recommended to suppress the E2 pathway.

Q3: Which isomer of this compound, cis or trans, is more suitable for obtaining a substitution product?

A3: The trans isomer is generally more suitable for obtaining a high yield of the substitution product, particularly via an SN2 mechanism. In its most stable conformation, the trans isomer places both the ethyl group and the bromine atom in equatorial positions. An equatorial leaving group is sterically hindered for the backside attack required for an SN2 reaction, but it is also poorly aligned for an E2 elimination. The cis isomer, in its most stable conformation, has an axial bromine, which is well-disposed for E2 elimination with an anti-periplanar axial hydrogen, making the elimination reaction much faster for this isomer.[2][3][5][6][7]

Q4: Can I use a strong, non-bulky base like sodium ethoxide to achieve substitution?

A4: While sodium ethoxide is a strong nucleophile, it is also a strong base. With a secondary alkyl halide like this compound, using a strong base will likely lead to a significant amount of the E2 elimination product, 4-ethylcyclohexene.[2] To favor substitution, it is better to use a nucleophile with low basicity, such as sodium azide or sodium cyanide.[1]

Troubleshooting Guide: High Elimination Byproduct Yield

If you are observing a higher-than-expected yield of 4-ethylcyclohexene, consult the following guide:

IssueProbable CauseRecommended Solution
High Alkene Yield Reaction temperature is too high. Elimination is entropically favored and has a higher activation energy, making it more competitive at elevated temperatures.[1]Lower the reaction temperature. If the reaction is too slow, consider a more reactive nucleophile or a longer reaction time at a lower temperature.
The nucleophile being used is too basic. Strong bases (e.g., hydroxides, alkoxides) will favor E2 elimination.Switch to a good nucleophile that is a weak base. Examples include azide (N₃⁻), cyanide (CN⁻), or a thiolate (RS⁻).[1]
A sterically hindered base is being used. Bulky bases (e.g., potassium tert-butoxide) are designed to favor elimination.Use a non-bulky, weakly basic, and highly nucleophilic reagent.
A polar protic solvent (e.g., ethanol, water) is being used. These solvents can solvate the nucleophile, reducing its nucleophilicity and promoting elimination.Change to a polar aprotic solvent such as DMF, DMSO, or acetone to enhance the nucleophilicity for an SN2 reaction.[1]
The cis isomer of this compound is being used. The axial bromine in the cis isomer is primed for rapid E2 elimination.[2][3]If possible, use the trans isomer. If the cis isomer must be used, maintain a low reaction temperature and use a non-basic nucleophile.

Data Presentation: Illustrative Product Ratios

Substrate IsomerNucleophile/BaseSolventTemperatureMajor ProductMinor Product
trans-1-Bromo-4-ethylcyclohexaneNaN₃DMFLowSubstitution (SN2)Elimination (E2)
cis-1-Bromo-4-ethylcyclohexaneNaN₃DMFLowSubstitution (SN2)Elimination (E2)
trans-1-Bromo-4-ethylcyclohexaneNaOEtEthanolHighElimination (E2)Substitution (SN2)
cis-1-Bromo-4-ethylcyclohexaneNaOEtEthanolHighElimination (E2)Substitution (SN2)
trans-1-Bromo-4-ethylcyclohexaneKOC(CH₃)₃t-BuOHHighElimination (E2)-
cis-1-Bromo-4-ethylcyclohexaneKOC(CH₃)₃t-BuOHHighElimination (E2)-

Experimental Protocols

Protocol 1: Maximizing SN2 Product with Sodium Azide

This protocol is designed to favor the SN2 pathway for the reaction of trans-1-Bromo-4-ethylcyclohexane with sodium azide to synthesize cis-1-Azido-4-ethylcyclohexane.

Materials:

  • trans-1-Bromo-4-ethylcyclohexane (1.0 eq)

  • Sodium azide (NaN₃) (1.5 eq)[1][8]

  • Anhydrous Dimethylformamide (DMF)[1][8]

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Inert atmosphere setup (Nitrogen or Argon)

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Setup: Assemble a dry round-bottom flask with a magnetic stir bar and a reflux condenser under an inert atmosphere.[1]

  • Reagents: Add trans-1-Bromo-4-ethylcyclohexane and sodium azide to the flask.[1][8]

  • Solvent: Add anhydrous DMF to create a solution with a concentration of approximately 0.5 M with respect to the alkyl halide.[1]

  • Reaction: Stir the mixture at a low to moderate temperature (e.g., 25-50 °C). Monitor the reaction progress by TLC or GC.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with diethyl ether and wash sequentially with water (2x), saturated aqueous sodium bicarbonate solution (1x), and brine (1x).[1][8]

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.[1][8]

  • Purification: Purify the crude product by column chromatography or distillation to isolate the desired cis-1-Azido-4-ethylcyclohexane.[1]

Visualizations

Substitution_vs_Elimination sub This compound SN2 Substitution Product (e.g., 1-Azido-4-ethylcyclohexane) sub->SN2 Good Nucleophile Weak Base Polar Aprotic Solvent Low Temperature E2 Elimination Product (4-ethylcyclohexene) sub->E2 Strong/Bulky Base High Temperature

Caption: Factors influencing substitution vs. elimination pathways.

Experimental_Workflow_SN2 start Start setup Assemble dry glassware under inert atmosphere start->setup reagents Add trans-1-Bromo-4-ethylcyclohexane and Sodium Azide setup->reagents solvent Add anhydrous DMF reagents->solvent reaction Stir at low temperature Monitor by TLC/GC solvent->reaction workup Cool, dilute with ether, wash with H2O, NaHCO3, brine reaction->workup dry Dry with MgSO4, filter, and concentrate workup->dry purify Purify by column chromatography or distillation dry->purify end Isolated Substitution Product purify->end

References

Technical Support Center: Purification of 1-Bromo-4-ethylcyclohexane by Fractional Distillation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is intended for researchers, scientists, and drug development professionals. It provides detailed troubleshooting advice, frequently asked questions (FAQs), and experimental protocols for the purification of 1-Bromo-4-ethylcyclohexane via fractional distillation.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities found in crude this compound?

A1: Common impurities in crude this compound typically include unreacted starting material (4-ethylcyclohexanol), the elimination byproduct (4-ethylcyclohexene), residual solvents from the synthesis, and water from the work-up. Isomeric byproducts may also be present depending on the synthetic route.[1]

Q2: Why is fractional distillation recommended over simple distillation for purifying this compound?

A2: Fractional distillation is recommended because of the likely presence of impurities with boiling points relatively close to the product.[1] For instance, the elimination byproduct, 4-ethylcyclohexene (B1329803), has a boiling point that necessitates the increased separation efficiency of a fractionating column. Simple distillation is generally only effective for separating liquids with boiling point differences greater than 70-100°C.[2][3][4]

Q3: Can fractional distillation separate the cis and trans isomers of this compound?

A3: The separation of cis and trans isomers by fractional distillation can be challenging and depends on a significant difference in their boiling points. While these diastereomers have different physical properties, their boiling points may be very close.[5] For high-purity separation of isomers, other techniques like preparative gas chromatography might be more effective.[5]

Q4: My crude product is colored. What is the cause and how can I remove it?

A4: A brown or purplish color in the crude product often indicates the presence of dissolved bromine (Br₂).[1] This can be removed during the aqueous work-up by washing the organic layer with a reducing agent solution, such as saturated aqueous sodium bisulfite (NaHSO₃) or sodium thiosulfate (B1220275) (Na₂S₂O₃), until the color disappears.[1]

Q5: What is the expected boiling point of this compound?

Troubleshooting Guide

Problem Potential Cause(s) Solution(s)
No Distillate Collected - Insufficient heating.- Leak in the distillation apparatus.- Condenser water is too cold, causing solidification.- Gradually increase the heating mantle temperature.- Check all joints and connections for a proper seal. Use vacuum grease for ground glass joints if performing a vacuum distillation.- Ensure the condenser water is not excessively cold, especially for higher boiling point compounds.
Bumping or Uncontrolled Boiling - Absence of boiling chips or a stir bar.- Heating too rapidly.- Always add fresh boiling chips or a magnetic stir bar to the distillation flask before heating.- Heat the flask gradually to ensure smooth boiling.
Poor Separation of Fractions - Distillation rate is too fast.- Inefficient fractionating column.- Column is not properly insulated.- Reduce the heating rate to allow for proper vapor-liquid equilibria to be established in the column.- Use a longer fractionating column or one with a more efficient packing material (e.g., Vigreux, Raschig rings).- Insulate the column with glass wool or aluminum foil to maintain a proper temperature gradient.
Temperature Fluctuations at the Thermometer - Distillation rate is too high.- Improper thermometer placement.- Decrease the heating rate.- Ensure the top of the thermometer bulb is level with the bottom of the side arm of the distillation head.
Product Yield is Low - Incomplete reaction or significant side reactions.- Loss of product during work-up.- Inefficient distillation setup leading to product loss.- Optimize the synthesis reaction conditions.- Be careful during aqueous extractions to minimize product loss.- Ensure the distillation apparatus is well-sealed. Do not distill to dryness to avoid product decomposition.[1]
Emulsion Formation During Work-up - Vigorous shaking of the separatory funnel.- Gently swirl or invert the separatory funnel instead of shaking vigorously.- Add a small amount of brine (saturated NaCl solution) to increase the ionic strength of the aqueous layer, which can help break the emulsion.[1]

Data Presentation

Table 1: Physical Properties of this compound and Potential Impurities

Compound Molecular Formula Molecular Weight ( g/mol ) Boiling Point (°C)
This compoundC₈H₁₅Br191.11[6]~190-210 (estimated at 760 mmHg)
4-Ethylcyclohexanol (B27859)C₈H₁₆O128.21[7]185.7 (estimated at 760 mmHg)[1][8]
4-EthylcyclohexeneC₈H₁₄110.20[9][10]130.8 (at 760 mmHg)[9][10]

Experimental Protocols

Pre-Distillation Work-up
  • Transfer the crude reaction mixture to a separatory funnel.

  • Wash the organic layer sequentially with:

    • Water, to remove water-soluble impurities.

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution, to neutralize any residual acid.

    • Saturated aqueous sodium bisulfite (NaHSO₃) solution, if the organic layer is colored, to remove excess bromine.[1]

    • Brine (saturated NaCl solution), to facilitate separation and remove the bulk of the water.[1]

  • Separate the organic layer and dry it over an anhydrous drying agent such as magnesium sulfate (B86663) (MgSO₄) or calcium chloride (CaCl₂).

  • Filter or decant the dried organic layer to remove the drying agent.

Fractional Distillation Protocol
  • Apparatus Setup: Assemble a fractional distillation apparatus using a round-bottom flask, a fractionating column (a Vigreux column is suitable), a distillation head with a thermometer, a condenser, and a receiving flask. Ensure all glassware is dry.

  • Charging the Flask: Add the dried crude product to the round-bottom flask, along with a few boiling chips or a magnetic stir bar. Do not fill the flask more than two-thirds full.

  • Heating: Slowly heat the flask using a heating mantle.

  • Collecting Fractions:

    • Forerun: Collect the initial fraction that distills at a lower temperature. This will contain any low-boiling impurities, such as residual solvent and 4-ethylcyclohexene (b.p. ~131°C).[9][10]

    • Main Fraction: As the temperature rises and stabilizes, change the receiving flask to collect the main fraction corresponding to this compound. Record the temperature range of the distillation.

    • Higher-Boiling Impurities: Stop the distillation before the flask goes to dryness. Any higher-boiling impurities, such as unreacted 4-ethylcyclohexanol (b.p. ~186°C), will remain in the distillation flask.[1][8]

  • Purity Analysis: The purity of the collected fractions can be assessed using techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or Nuclear Magnetic Resonance (NMR) spectroscopy.[1]

Visualizations

Purification_Workflow cluster_workup Aqueous Work-up cluster_distillation Fractional Distillation crude Crude Product wash_h2o Wash with H₂O crude->wash_h2o wash_bicarb Wash with NaHCO₃ wash_h2o->wash_bicarb wash_bisulfite Wash with NaHSO₃ (if colored) wash_bicarb->wash_bisulfite wash_brine Wash with Brine wash_bisulfite->wash_brine dry Dry over MgSO₄ wash_brine->dry dried_product Dried Crude Product dry->dried_product distill Fractional Distillation dried_product->distill forerun Forerun (e.g., 4-ethylcyclohexene) distill->forerun Low BP product Pure this compound distill->product Mid BP residue Residue (e.g., 4-ethylcyclohexanol) distill->residue High BP

Caption: Purification workflow for this compound.

Troubleshooting_Logic start Problem Occurred q1 Is distillate collecting? start->q1 a1_no No q1->a1_no No q2 Is boiling smooth? q1->q2 Yes check_heat Increase Heat a1_no->check_heat check_seals Check Seals a1_no->check_seals a2_no No q2->a2_no No q3 Is separation poor? q2->q3 Yes add_boiling_chips Add Boiling Chips/Stir Bar a2_no->add_boiling_chips reduce_heating_rate Reduce Heating Rate a2_no->reduce_heating_rate a3_yes Yes q3->a3_yes Yes end Problem Resolved q3->end No slow_distillation Slow Distillation Rate a3_yes->slow_distillation insulate_column Insulate Column a3_yes->insulate_column

Caption: Troubleshooting logic for fractional distillation issues.

References

identifying side products in the synthesis of 1-Bromo-4-ethylcyclohexane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1-Bromo-4-ethylcyclohexane.

Troubleshooting Guides

Issue 1: Low Yield of this compound

Potential CauseRecommended Action
Incomplete Reaction Monitor the reaction progress using appropriate analytical techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC). Ensure sufficient reaction time and appropriate temperature.
Side Reactions The formation of elimination or isomeric byproducts can significantly reduce the yield of the desired product. Optimize reaction conditions (e.g., temperature, choice of solvent and reagents) to minimize side reactions. For instance, lower temperatures generally favor substitution over elimination.
Loss During Work-up Product can be lost during aqueous extractions if the layers are not separated carefully or if emulsions form. To break emulsions, add brine or a small amount of a different organic solvent. Ensure complete extraction by performing multiple extractions with smaller volumes of solvent.
Inefficient Purification Improper distillation techniques can lead to product loss. Ensure the distillation apparatus is properly set up and insulated. For heat-sensitive compounds, consider vacuum distillation to lower the boiling point and prevent decomposition.[1]

Issue 2: Presence of Unexpected Peaks in GC-MS or NMR Analysis

Potential CauseRecommended Action
Isomeric Byproducts Depending on the synthetic route, various isomers of this compound can be formed. Use high-resolution analytical techniques like capillary GC or high-field NMR to identify and quantify these isomers. Purification by fractional distillation or preparative chromatography may be necessary.
Elimination Byproduct The presence of 4-ethylcyclohexene (B1329803) is a common issue, particularly in syntheses from 4-ethylcyclohexanol (B27859).[1] This can be identified by its characteristic alkene signals in ¹H and ¹³C NMR, and its lower boiling point. To minimize its formation, use milder reaction conditions and avoid strong, non-nucleophilic bases.
Unreacted Starting Material Residual starting material (e.g., 4-ethylcyclohexanol, 4-ethylcyclohexene, or ethylcyclohexane) can be a significant impurity.[1] Ensure the reaction goes to completion and purify the product thoroughly, for example, by washing the organic layer to remove unreacted alcohol or by careful distillation.
Solvent Residues Traces of reaction or extraction solvents may be present in the final product. Remove residual solvents under reduced pressure.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to prepare this compound and what are their potential side products?

There are three primary synthetic routes, each with its own set of potential side products:

  • Substitution Reaction of 4-ethylcyclohexanol: This method typically employs reagents like hydrobromic acid (HBr) or phosphorus tribromide (PBr₃).[2] The main side product is the elimination product, 4-ethylcyclohexene.[1] Unreacted 4-ethylcyclohexanol can also be a significant impurity.

  • Electrophilic Addition of HBr to 4-ethylcyclohexene: This reaction should proceed according to Markovnikov's rule to yield the desired product.[3][4] However, the presence of peroxides can initiate a free-radical mechanism, leading to the anti-Markovnikov product.[5][6] Carbocation rearrangements, although less likely in this specific case due to the symmetrical nature of the intermediate, are a theoretical possibility in similar systems and could lead to isomeric bromocyclohexane (B57405) derivatives.[3]

  • Free-Radical Bromination of Ethylcyclohexane: This method is generally less selective and can produce a complex mixture of products.[7] Side products include various positional isomers of bromoethylcyclohexane (e.g., secondary and tertiary bromides) and compounds where bromination has occurred on the ethyl group.[8][9][10]

Q2: My crude product is colored. What is the cause and how can I remove the color?

A yellow or brown color in the crude product often indicates the presence of dissolved bromine (Br₂). This can be easily removed during the work-up by washing the organic layer with a reducing agent solution, such as saturated aqueous sodium bisulfite (NaHSO₃) or sodium thiosulfate (B1220275) (Na₂S₂O₃).[1]

Q3: How can I distinguish between the cis and trans isomers of this compound?

The cis and trans isomers can often be distinguished and separated using analytical techniques like capillary Gas Chromatography (GC), where they will likely have different retention times. Spectroscopic methods, particularly ¹³C NMR, can also be used for identification, as the chemical shifts of the carbon atoms in the cyclohexane (B81311) ring will differ between the two isomers due to their different spatial arrangements.

Data Presentation

Table 1: Summary of Potential Side Products in the Synthesis of this compound

Synthetic RouteStarting MaterialKey ReagentsMajor Potential Side Products
Nucleophilic Substitution4-ethylcyclohexanolHBr or PBr₃4-ethylcyclohexene, Unreacted 4-ethylcyclohexanol
Electrophilic Addition4-ethylcyclohexeneHBrAnti-Markovnikov addition product (in presence of peroxides), Isomeric bromocyclohexanes (via rearrangement)
Free-Radical BrominationEthylcyclohexaneBr₂/UV light or InitiatorPositional isomers of bromoethylcyclohexane, Products of bromination on the ethyl group

Experimental Protocols

Protocol 1: Synthesis of this compound from 4-ethylcyclohexanol via Nucleophilic Substitution

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, place 4-ethylcyclohexanol (1.0 eq).

  • Reagent Addition: Cool the flask in an ice bath and slowly add concentrated hydrobromic acid (48%, 2.0-3.0 eq).

  • Reaction: Heat the mixture to reflux and maintain for 2-4 hours. Monitor the reaction by TLC or GC.

  • Work-up: Cool the reaction mixture to room temperature and transfer it to a separatory funnel. Add diethyl ether and wash the organic layer sequentially with water, saturated aqueous sodium bicarbonate solution (to neutralize excess acid), and brine.[11] If the organic layer is colored, wash with a saturated aqueous sodium bisulfite solution.[1]

  • Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate (B86663) (MgSO₄), filter, and remove the solvent by rotary evaporation.

  • Purification: Purify the crude product by fractional distillation under reduced pressure to obtain this compound.

Mandatory Visualization

Synthesis_Side_Products cluster_route1 Route 1: Nucleophilic Substitution cluster_route2 Route 2: Electrophilic Addition cluster_route3 Route 3: Free-Radical Bromination 4-ethylcyclohexanol 4-ethylcyclohexanol 1-Bromo-4-ethylcyclohexane_R1 This compound 4-ethylcyclohexanol->1-Bromo-4-ethylcyclohexane_R1 HBr or PBr3 4-ethylcyclohexene 4-ethylcyclohexene 4-ethylcyclohexanol->4-ethylcyclohexene Elimination 4-ethylcyclohexene_R2 4-ethylcyclohexene 1-Bromo-4-ethylcyclohexane_R2 This compound 4-ethylcyclohexene_R2->1-Bromo-4-ethylcyclohexane_R2 HBr Anti-Markovnikov Product Anti-Markovnikov Product 4-ethylcyclohexene_R2->Anti-Markovnikov Product HBr, Peroxides Ethylcyclohexane Ethylcyclohexane 1-Bromo-4-ethylcyclohexane_R3 This compound Ethylcyclohexane->1-Bromo-4-ethylcyclohexane_R3 Br2, hv Isomeric Bromides Isomeric Bromides Ethylcyclohexane->Isomeric Bromides Non-selective bromination

References

optimizing reaction yield for Grignard formation with 1-Bromo-4-ethylcyclohexane

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions to optimize the formation of the Grignard reagent from 1-Bromo-4-ethylcyclohexane, a secondary alkyl halide prone to specific side reactions.

Frequently Asked Questions (FAQs)

Q1: My Grignard reaction with this compound won't start. What are the common causes and solutions?

A1: The failure of a Grignard reaction to initiate is a frequent challenge, primarily due to the passivating layer of magnesium oxide (MgO) on the magnesium surface and the presence of moisture.[1][2]

  • Troubleshooting Steps:

    • Ensure Rigorously Anhydrous Conditions: All glassware must be meticulously dried, either by flame-drying under an inert atmosphere or by oven-drying. The solvents, typically tetrahydrofuran (B95107) (THF) or diethyl ether, must be anhydrous.[1][3] Even trace amounts of water can quench the reaction.[1]

    • Activate the Magnesium: The magnesium turnings require activation to remove the oxide layer and expose a fresh, reactive surface.[2] Several methods can be employed:

      • Chemical Activation: Add a small crystal of iodine, which will etch the magnesium surface.[1][2] The disappearance of the purple iodine color is an indicator of activation.[1][2] A few drops of 1,2-dibromoethane (B42909) are also highly effective, as it reacts readily with magnesium to expose a fresh surface.[2][4]

      • Mechanical Activation: Gently crush the magnesium turnings with a dry glass stir rod inside the reaction flask to break the oxide layer.[2][5]

      • Sonication: Using an ultrasonic bath can help clean the magnesium surface and facilitate the reaction's initiation.[4][5]

Q2: What are the visual cues that my Grignard reaction has successfully initiated?

A2: A successful initiation is marked by several observable signs. These include the disappearance of the color of a chemical activator like iodine, the spontaneous boiling of the solvent (particularly with a low-boiling point solvent like diethyl ether), the reaction mixture turning cloudy and grayish-brown, and a noticeable increase in temperature due to the exothermic nature of the reaction.[2]

Q3: I'm observing a significant amount of a high-boiling point byproduct. What is it, and how can I minimize its formation?

A3: A common side reaction in Grignard preparations, especially with secondary alkyl halides like this compound, is Wurtz coupling.[6] This occurs when the newly formed Grignard reagent reacts with the starting alkyl halide to form a dimer (in this case, 1,1'-diethyl-4,4'-bicyclohexane).[1][7][8][9]

  • Factors that Favor Wurtz Coupling:

    • High local concentration of the alkyl halide: Adding the this compound too quickly can lead to a high concentration before it can react with the magnesium.[1][10]

    • High reaction temperature: The coupling reaction is often favored at higher temperatures.[1][11][12]

    • Insufficiently activated magnesium: If the magnesium surface is not reactive enough, the alkyl halide has more opportunity to react with the already-formed Grignard reagent.[1]

  • Strategies to Minimize Wurtz Coupling:

    • Slow, dropwise addition of the this compound solution.[1][10]

    • Maintain a moderate reaction temperature . The reaction is exothermic, so cooling may be necessary to prevent overheating.[10][11]

    • Use highly activated magnesium to ensure the alkyl halide reacts preferentially with the metal surface.[1]

Q4: Should I use diethyl ether or THF as the solvent for this reaction?

A4: Both diethyl ether and tetrahydrofuran (THF) are suitable solvents for Grignard reactions as they are aprotic and stabilize the Grignard reagent through coordination.[13][14][15][16] However, there are key differences:

  • Diethyl Ether: Has a lower boiling point (34.6°C), which can make initiation easier to observe through gentle reflux.[17]

  • THF: Has a higher boiling point (66°C) and is more polar, which can sometimes lead to faster reaction rates and better solubilization of reactants.[17][18][19] However, for some substrates, THF can promote Wurtz coupling more than diethyl ether.[10]

For secondary alkyl bromides, starting with diethyl ether is often a good choice due to potentially lower rates of Wurtz coupling.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Reaction Fails to Initiate 1. Presence of moisture in glassware or solvent.[1] 2. Passivated magnesium surface (oxide layer).[1][2] 3. Low reactivity of the alkyl bromide.1. Flame-dry all glassware under an inert atmosphere and use anhydrous solvents.[1][3] 2. Activate the magnesium using one of the methods described in FAQ 1 (iodine, 1,2-dibromoethane, crushing, or sonication).[2][4] 3. Gentle warming with a heat gun can help, but be cautious of runaway reactions.[6]
Low Yield of Grignard Reagent 1. Wurtz coupling side reaction.[1][7] 2. Incomplete reaction. 3. Quenching by moisture or acidic impurities.[1]1. Ensure slow, dropwise addition of this compound, maintain a moderate temperature, and use highly activated magnesium.[1][10] 2. Allow for sufficient reaction time, often indicated by the consumption of most of the magnesium.[6] 3. Re-verify that all reagents and equipment are scrupulously dry.
Darkening of the Reaction Mixture Formation of finely divided magnesium or decomposition products.A color change to grayish or brownish is normal for Grignard reagent formation.[1] However, a very dark or black color might indicate decomposition, possibly due to overheating. Ensure the reaction temperature is controlled.

Experimental Protocol: Formation of 4-ethylcyclohexylmagnesium bromide

Materials:

  • Magnesium turnings

  • This compound

  • Anhydrous diethyl ether (or THF)

  • Iodine (crystal) or 1,2-dibromoethane

  • Three-necked round-bottom flask, reflux condenser, dropping funnel, and magnetic stir bar

  • Inert gas supply (Nitrogen or Argon)

Procedure:

  • Preparation of Glassware: Rigorously dry all glassware in an oven overnight or by flame-drying under a vacuum. Assemble the apparatus while hot and allow it to cool under a stream of inert gas.

  • Magnesium Activation: Place the magnesium turnings (1.2 equivalents) and a magnetic stir bar into the reaction flask. Add a single crystal of iodine. Gently warm the flask with a heat gun under an inert atmosphere until the iodine sublimes and deposits on the magnesium, then allow it to cool.[4][10]

  • Initiation: Add a small amount of anhydrous diethyl ether to the flask to cover the magnesium turnings. In the dropping funnel, prepare a solution of this compound (1.0 equivalent) in anhydrous diethyl ether. Add approximately 10% of this solution to the stirred magnesium suspension.

  • Observation of Initiation: Successful initiation is indicated by the disappearance of the iodine color, gentle bubbling, a slight increase in temperature, and the formation of a cloudy, gray solution.[1][2][6] If the reaction does not start, gentle warming or sonication may be applied.[6]

  • Grignard Reagent Formation: Once the reaction has initiated, add the remaining this compound solution dropwise from the dropping funnel at a rate that maintains a gentle reflux. This slow addition is crucial to minimize Wurtz coupling.[1][10]

  • Completion of Reaction: After the addition is complete, continue to stir the mixture at room temperature for an additional 1-2 hours, or until most of the magnesium has been consumed.[6] The resulting gray-black solution is the Grignard reagent and should be used immediately in the subsequent reaction step.

Troubleshooting Workflow

Grignard_Troubleshooting start Start Grignard Formation check_initiation Reaction Initiates? (Bubbling, Color Change, Exotherm) start->check_initiation no_initiation No Initiation check_initiation->no_initiation No initiation_ok Initiation Successful check_initiation->initiation_ok Yes check_anhydrous Are Glassware & Solvents Strictly Anhydrous? no_initiation->check_anhydrous dry_glassware Flame-Dry Glassware Use Anhydrous Solvent check_anhydrous->dry_glassware No activate_mg Activate Magnesium: - Add Iodine/DBE - Crush Turnings - Gentle Warming/Sonication check_anhydrous->activate_mg Yes dry_glassware->start activate_mg->start add_halide Slowly Add Remaining This compound initiation_ok->add_halide check_yield Reaction Complete. Check Yield/Purity. add_halide->check_yield low_yield Low Yield or High Byproduct check_yield->low_yield No good_yield High Yield of Grignard Reagent check_yield->good_yield Yes check_wurtz Wurtz Coupling Suspected? low_yield->check_wurtz minimize_wurtz Future Runs: - Slower Halide Addition - Maintain Lower Temp - Ensure Mg is Highly Active check_wurtz->minimize_wurtz Yes proceed Proceed to Next Step check_wurtz->proceed No, other issues good_yield->proceed

Caption: Troubleshooting workflow for Grignard formation with this compound.

References

Technical Support Center: Troubleshooting Low Yield in 1-Bromo-4-ethylcyclohexane Substitution Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals encountering challenges with substitution reactions involving 1-Bromo-4-ethylcyclohexane. The following troubleshooting guides and frequently asked questions (FAQs) address common issues to help optimize reaction yields.

Frequently Asked Questions (FAQs)

Q1: My reaction is producing a high percentage of 4-ethylcyclohexene. How can I favor the substitution product over the elimination byproduct?

A1: High yields of the alkene byproduct are due to competing elimination reactions (E1 or E2). To favor substitution (SN1 or SN2), consider the following adjustments:

  • Temperature: Lowering the reaction temperature is a critical first step. Elimination reactions have a higher activation energy than substitution reactions and are favored by heat.[1] Running the reaction at a lower temperature kinetically favors the substitution pathway.

  • Nucleophile/Base Selection: Employ a strong nucleophile that is a weak base. Reagents like sodium azide (B81097) (NaN₃), sodium cyanide (NaCN), or sodium iodide (NaI) are excellent choices for SN2 reactions as they are highly nucleophilic but not strongly basic. Avoid strong, bulky bases like potassium tert-butoxide (t-BuOK), which are designed to promote elimination.

  • Solvent Choice: For SN2 reactions, use a polar aprotic solvent such as acetone, dimethylformamide (DMF), or dimethyl sulfoxide (B87167) (DMSO). These solvents enhance the reactivity of the nucleophile. Polar protic solvents like ethanol (B145695) or water can promote E1 reactions and may solvate the nucleophile, reducing its effectiveness for SN2.

Q2: The substitution reaction is proceeding very slowly. What can I do to increase the reaction rate without increasing the elimination byproduct?

A2: A slow reaction rate can be addressed by:

  • Nucleophile Concentration: Increasing the concentration of the nucleophile can increase the rate of an SN2 reaction, as the rate is dependent on both the substrate and nucleophile concentrations.

  • Choice of Nucleophile: Ensure you are using a sufficiently potent nucleophile for the desired transformation.

  • Solvent: As mentioned, polar aprotic solvents like DMF or DMSO can significantly increase the rate of SN2 reactions by leaving the nucleophile "naked" and more reactive.

  • Leaving Group: While bromine is a good leaving group, in some specific cases, converting the alcohol precursor to a tosylate or mesylate, which are excellent leaving groups, might be an alternative synthetic strategy.

Q3: I am observing a mixture of stereoisomers in my product. How can I control the stereochemical outcome of the reaction?

A3: The stereochemistry of the product is determined by the reaction mechanism and the stereochemistry of the starting material.

  • For Inversion of Stereochemistry (SN2): To achieve inversion, you must use conditions that strongly favor the SN2 pathway. This includes using a strong, non-basic nucleophile, a polar aprotic solvent, and a low reaction temperature. The backside attack characteristic of the SN2 mechanism will lead to an inversion of the stereocenter. For this compound, using the trans isomer is less favorable for the competing E2 elimination, making it a better candidate for a clean SN2 reaction.

  • For a Racemic or Mixed Stereoisomer Product (SN1): If your goal is a racemic mixture, or if you are observing one and wish to understand why, it is likely due to an SN1 pathway. This pathway proceeds through a planar carbocation intermediate, which the nucleophile can attack from either face, leading to a loss of stereochemical information. SN1 reactions are favored by polar protic solvents (like ethanol or water), weaker nucleophiles, and tertiary or secondary substrates that can form stable carbocations.

Q4: Does the cis or trans isomer of this compound affect the outcome of the reaction?

A4: Yes, the starting isomer has a profound impact, particularly on the rate of the competing E2 elimination reaction.

  • Cis Isomer: In the most stable chair conformation of the cis isomer, the ethyl group is equatorial and the bromine atom is axial. An axial bromine is perfectly positioned for E2 elimination if there is an adjacent axial hydrogen, leading to a much faster elimination rate.

  • Trans Isomer: In the most stable chair conformation of the trans isomer, both the ethyl group and the bromine atom are in equatorial positions. For E2 elimination to occur, the bromine would need to be in an axial position, which would force the larger ethyl group into an unfavorable axial position. This high-energy conformation is not easily achieved, making the E2 reaction for the trans isomer significantly slower. Therefore, to favor substitution, using the trans isomer is generally advantageous.

Data Presentation: Factors Influencing Substitution vs. Elimination

Parameter Condition 1 Expected Outcome Condition 2 Expected Outcome Rationale
Temperature Low Temperature (e.g., 25°C)Higher Substitution YieldHigh Temperature (e.g., 80°C)Higher Elimination YieldElimination is entropically favored and has a higher activation energy.[1]
Nucleophile/Base Strong Nucleophile, Weak Base (e.g., NaN₃ in DMF)>90% Substitution (SN2)Strong, Bulky Base (e.g., t-BuOK in t-BuOH)>90% Elimination (E2)Strong, non-basic nucleophiles favor SN2, while strong, hindered bases favor E2.
Solvent Polar Aprotic (e.g., DMSO, Acetone)Favors SN2Polar Protic (e.g., Ethanol)Favors SN1/E1Polar aprotic solvents enhance nucleophilicity for SN2. Polar protic solvents stabilize carbocation intermediates for SN1/E1.
Substrate Isomer trans-1-Bromo-4-ethylcyclohexaneLow E2 Ratecis-1-Bromo-4-ethylcyclohexaneHigh E2 RateThe trans isomer has an equatorial bromine, disfavoring the anti-periplanar geometry required for E2. The cis isomer has an axial bromine, favoring E2.

Mandatory Visualizations

Troubleshooting_Workflow Troubleshooting Low Substitution Yield start Low Yield of Substitution Product check_elimination High Percentage of Alkene Byproduct? start->check_elimination lower_temp Lower Reaction Temperature check_elimination->lower_temp Yes check_rate Is Reaction Rate Too Slow? check_elimination->check_rate No change_nucleophile Use Strong Nucleophile / Weak Base (e.g., NaN₃, NaCN) lower_temp->change_nucleophile change_solvent_sn2 Switch to Polar Aprotic Solvent (e.g., DMF, DMSO) change_nucleophile->change_solvent_sn2 end Optimized Substitution Yield change_solvent_sn2->end increase_conc Increase Nucleophile Concentration check_rate->increase_conc Yes check_rate->end No, Check Purity use_stronger_nu Use a More Potent Nucleophile increase_conc->use_stronger_nu check_solvent_rate Ensure Polar Aprotic Solvent for SN2 use_stronger_nu->check_solvent_rate check_solvent_rate->end

Caption: Troubleshooting workflow for low substitution yield.

Reaction_Pathways Competing Reaction Pathways for this compound cluster_bimolecular Bimolecular (SN2/E2) cluster_unimolecular Unimolecular (SN1/E1) SN2 SN2 (Substitution) SN2_cond Strong, non-basic Nu Low Temp Polar Aprotic Solvent SN2->SN2_cond E2 E2 (Elimination) E2_cond Strong, bulky Base High Temp E2->E2_cond carbocation Carbocation Intermediate SN1 SN1 (Substitution) carbocation->SN1 E1 E1 (Elimination) carbocation->E1 SN1_cond Weak Nu (Solvent) Low Temp SN1->SN1_cond E1_cond Weak Base (Solvent) High Temp E1->E1_cond start This compound start->SN2 start->E2 start->carbocation

Caption: Competing substitution and elimination pathways.

Experimental Protocols

Protocol 1: Maximizing SN2 Product (Example with Sodium Azide)

This protocol is designed to favor the SN2 pathway for the reaction of trans-1-Bromo-4-ethylcyclohexane with sodium azide to yield cis-1-Azido-4-ethylcyclohexane.

Materials:

  • trans-1-Bromo-4-ethylcyclohexane (1.0 eq)

  • Sodium azide (NaN₃) (1.5 eq)

  • Anhydrous Dimethylformamide (DMF)

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Round-bottom flask, condenser, magnetic stirrer, heating mantle with temperature control, separatory funnel, rotary evaporator.

Procedure:

  • Setup: Assemble a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon).

  • Reagents: Add trans-1-Bromo-4-ethylcyclohexane (1.0 eq) and sodium azide (1.5 eq) to the flask.

  • Solvent: Add anhydrous DMF to the flask to create a solution with a concentration of approximately 0.5 M with respect to the alkyl halide.

  • Reaction: Stir the mixture at a controlled low temperature, typically between 25°C and 40°C. Monitor the reaction progress using an appropriate technique (e.g., TLC or GC). Note: Higher temperatures will increase the rate of reaction but may also increase the amount of the elimination byproduct.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with diethyl ether and wash it sequentially with water (2x), saturated aqueous sodium bicarbonate solution (1x), and finally brine (1x).

  • Drying and Concentration: Dry the separated organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator.

  • Purification: Purify the resulting crude product by column chromatography or distillation to isolate the desired cis-1-Azido-4-ethylcyclohexane.

Protocol 2: SN1/E1 Solvolysis Reaction in Ethanol

This protocol describes a typical solvolysis reaction where substitution (SN1) and elimination (E1) are competing.

Materials:

  • This compound (1.0 eq)

  • Absolute ethanol

  • Saturated sodium bicarbonate solution

  • Diethyl ether

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle, separatory funnel, rotary evaporator, GC-MS instrument.

Procedure:

  • Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound in absolute ethanol.

  • Reaction: Heat the solution at a constant temperature (e.g., 50-70°C). The progress of the reaction can be monitored by taking aliquots at regular intervals and analyzing them by gas chromatography (GC).

  • Workup: After the reaction has reached completion (or a desired conversion), cool the mixture to room temperature. Dilute the reaction mixture with water and transfer to a separatory funnel.

  • Extraction: Extract the aqueous mixture with diethyl ether (3x).

  • Washing: Combine the organic layers and wash with saturated sodium bicarbonate solution and then with brine to remove any acid formed during the reaction.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and carefully remove the solvent under reduced pressure.

  • Analysis: Analyze the product mixture by GC-MS to determine the relative ratios of the substitution products (cis- and trans-1-Ethoxy-4-ethylcyclohexane) and the elimination product (4-ethylcyclohexene).

References

removal of unreacted 4-ethylcyclohexanol from 1-Bromo-4-ethylcyclohexane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is intended for researchers, scientists, and drug development professionals who are working with the synthesis of 1-bromo-4-ethylcyclohexane and need to remove unreacted 4-ethylcyclohexanol (B27859). This document provides troubleshooting advice, answers to frequently asked questions, and detailed experimental protocols to address common challenges encountered during purification.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the removal of unreacted 4-ethylcyclohexanol from this compound.

ProblemPossible CausesRecommended Solutions
Contamination of final product with unreacted 4-ethylcyclohexanol. 1. Incomplete conversion during the synthesis reaction. 2. Inefficient purification method.1. Optimize Reaction: Ensure the initial bromination reaction has gone to completion by monitoring with Thin Layer Chromatography (TLC) or Gas Chromatography (GC). Consider increasing the reaction time or the molar equivalents of the brominating agent. 2. Efficient Purification: Employ fractional distillation for separation, as there is a significant difference in boiling points. For very high purity, column chromatography is recommended.
Low yield of purified this compound. 1. Product loss during aqueous workup. 2. Formation of elimination byproducts (e.g., 4-ethylcyclohexene). 3. Inefficient distillation.[1]1. Improve Workup: Ensure complete extraction from the aqueous layer by using a sufficient amount of an appropriate organic solvent and minimize transfer steps.[1] 2. Control Reaction Temperature: Lowering the reaction temperature can favor the substitution reaction over elimination.[2] 3. Proper Distillation Technique: Ensure the distillation apparatus is well-sealed and insulated. Do not distill to dryness to avoid product decomposition.[1]
Emulsion formation during aqueous washing. 1. Vigorous shaking of the separatory funnel.1. Gentle Mixing: Gently swirl the separatory funnel instead of shaking vigorously. 2. Add Brine: Add a small amount of saturated sodium chloride (brine) solution to increase the ionic strength of the aqueous layer, which helps break the emulsion.[1] 3. Filtration: If the emulsion persists, filter the mixture through a pad of Celite®.[1]
Dark coloration of the crude product. 1. Presence of dissolved bromine (Br₂).1. Quench Excess Bromine: During the aqueous workup, wash the organic layer with a reducing agent solution, such as saturated aqueous sodium bisulfite (NaHSO₃) or sodium thiosulfate (B1220275) (Na₂S₂O₃), to remove the color.[1]

Frequently Asked Questions (FAQs)

Q1: What is the most effective method for removing unreacted 4-ethylcyclohexanol from this compound?

A1: Fractional distillation is the most common and effective method for this separation on a larger scale.[1] The boiling point of 4-ethylcyclohexanol (approx. 186 °C at 760 mmHg) is significantly different from the expected boiling point of this compound, allowing for good separation.[2][3] For smaller scales or to achieve very high purity, column chromatography on silica (B1680970) gel is an excellent alternative.

Q2: How can I confirm the purity of my final product and the absence of 4-ethylcyclohexanol?

A2: The purity of the final product can be assessed using several analytical techniques:

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is an excellent method for identifying and quantifying volatile impurities like the starting alcohol.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of this compound and identify any unreacted 4-ethylcyclohexanol, which would show a characteristic broad peak for the -OH proton in the ¹H NMR spectrum.

Q3: What are the key physical properties to consider for purification by distillation?

A3: The boiling points of the compounds are the most critical data for planning a distillation. The significant difference between the product and the starting material allows for effective separation.

Physical Properties of Key Compounds
CompoundMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)
This compoundC₈H₁₅Br191.11[4]~205-215 (estimated)
4-EthylcyclohexanolC₈H₁₆O128.21[5]185.7 @ 760 mmHg[2]
4-Ethylcyclohexene (byproduct)C₈H₁₄110.20~134-136
Typical Purity from Different Purification Methods
Purification TechniqueTypical Purity Range (%)AdvantagesDisadvantages
Fractional Distillation95 - 99%Excellent for thermally stable liquids; scalable.Not suitable for heat-sensitive compounds.[6]
Flash Column Chromatography98 - >99.5%High resolution; suitable for small to medium scales.[6]More labor-intensive and requires more solvent than distillation.[6]

Experimental Protocols

Protocol 1: Aqueous Workup

This protocol describes the initial purification of the crude reaction mixture to remove water-soluble impurities and acidic byproducts.

  • Transfer the crude reaction mixture to a separatory funnel.

  • Add an equal volume of water and gently mix. Allow the layers to separate and discard the aqueous (lower) layer.

  • Wash the organic layer sequentially with:

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution to neutralize any remaining acid.

    • Saturated aqueous sodium bisulfite (NaHSO₃) if the organic layer is colored, to remove excess bromine.[1]

    • Brine (saturated NaCl solution) to help remove dissolved water and aid in layer separation.[1]

  • Separate the organic layer and dry it over an anhydrous drying agent like magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄).

  • Filter or decant the dried organic layer to remove the drying agent.

  • Remove the solvent under reduced pressure using a rotary evaporator.

Protocol 2: Fractional Distillation

This protocol is for the separation of this compound from the higher-boiling 4-ethylcyclohexanol.

  • Set up a fractional distillation apparatus, including a distillation flask, a fractionating column (e.g., Vigreux), a condenser, and a receiving flask.

  • Add the dried crude product to the distillation flask along with boiling chips or a magnetic stir bar.

  • Slowly heat the flask.

  • Collect the fractions based on their boiling points. Any lower-boiling impurities, such as 4-ethylcyclohexene, will distill first.

  • The desired product, this compound, will distill next.

  • The unreacted 4-ethylcyclohexanol will remain in the distillation flask as a higher-boiling residue.

Protocol 3: Flash Column Chromatography

This protocol is suitable for achieving high purity on a smaller scale.

  • Solvent System Selection: Using TLC, determine a suitable solvent system (e.g., a mixture of hexanes and ethyl acetate) that gives good separation between this compound and 4-ethylcyclohexanol. The product should have an Rf value of approximately 0.3.

  • Column Packing: Prepare a silica gel slurry in the chosen solvent system and pack it into a chromatography column.

  • Sample Loading: Dissolve the crude product in a minimal amount of the solvent system and load it onto the top of the silica gel column.

  • Elution: Elute the column with the solvent system, collecting fractions.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.

Workflow for Purification

G crude_mixture Crude Reaction Mixture aqueous_workup Aqueous Workup (Wash with H₂O, NaHCO₃, Brine) crude_mixture->aqueous_workup drying Dry Organic Layer (e.g., MgSO₄) aqueous_workup->drying solvent_removal Solvent Removal (Rotary Evaporator) drying->solvent_removal purification_choice Choose Purification Method solvent_removal->purification_choice distillation Fractional Distillation purification_choice->distillation For larger scale chromatography Column Chromatography purification_choice->chromatography For high purity pure_product Pure this compound distillation->pure_product waste High-boiling residue (4-ethylcyclohexanol) distillation->waste chromatography->pure_product

Caption: Purification workflow for this compound.

References

preventing the formation of 4-ethylcyclohexene during synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Topic: Preventing the Formation of 4-Ethylcyclohexene (B1329803) During Synthesis

This guide is intended for researchers, scientists, and drug development professionals encountering issues with the formation of the undesired byproduct, 4-ethylcyclohexene, during chemical synthesis. The following frequently asked questions (FAQs) and troubleshooting guides will help you diagnose and resolve this common issue.

Frequently Asked Questions (FAQs)

Q1: I am trying to synthesize 1-ethylcyclohexene (B74122) via dehydration of 4-ethylcyclohexanol (B27859), but I am consistently getting a significant amount of 4-ethylcyclohexene as a byproduct. Why is this happening?

The formation of 4-ethylcyclohexene alongside other isomers during the acid-catalyzed dehydration of 4-ethylcyclohexanol is a common issue. This reaction typically proceeds through an E1 (unimolecular elimination) mechanism.[1] The key steps involve the protonation of the alcohol's hydroxyl group, loss of a water molecule to form a secondary carbocation, and subsequent deprotonation to form a double bond.[2]

The problem arises from the carbocation intermediate, which can undergo rearrangement to a more stable carbocation. This rearrangement, followed by deprotonation at different positions, leads to a mixture of alkene isomers, including 1-ethylcyclohexene, 3-ethylcyclohexene, and the undesired 4-ethylcyclohexene.

Q2: What is the "Evelyn Effect," and how does it relate to my synthesis?

The "Evelyn Effect" describes the phenomenon where the distribution of alkene isomers changes over the course of the reaction. Initially, a kinetic product distribution is observed, but over time, the isomers can interconvert under the acidic conditions, leading to a product mixture that reflects thermodynamic stability. This means that prolonged reaction times or higher temperatures can lead to an increase in the proportion of rearranged, and potentially undesired, products like 4-ethylcyclohexene if they are thermodynamically favored under the reaction conditions.

Q3: Are there alternative catalysts to strong acids like sulfuric or phosphoric acid that might offer better selectivity?

Yes, greener and potentially more selective catalysts are available. Montmorillonite KSF clay, a non-toxic and reusable catalyst, has been used for alcohol dehydration.[3] This solid acid catalyst can provide a milder reaction environment, potentially reducing the extent of carbocation rearrangements and improving the selectivity for the desired alkene.[3]

Troubleshooting Guide: Minimizing 4-Ethylcyclohexene Formation

If you are observing a high yield of 4-ethylcyclohexene, consider the following troubleshooting steps:

Issue 1: Suboptimal Reaction Conditions

The choice of acid catalyst, temperature, and reaction time significantly impacts the product distribution.

ParameterIssueRecommendationRationale
Acid Catalyst Strong acids like sulfuric acid can lead to charring and extensive rearrangements.Use 85% phosphoric acid as it is less oxidizing.[4] A combination of phosphoric and a small amount of sulfuric acid can be used to increase the rate while minimizing side reactions.Milder acidic conditions can reduce the propensity for carbocation rearrangements.
Temperature High temperatures can favor the formation of the thermodynamically most stable (but potentially undesired) alkene isomer.Maintain the lowest effective temperature for the dehydration to occur. For secondary alcohols, this is typically in the range of 100-140°C.[2]Lower temperatures favor the kinetically controlled product and can minimize rearrangements.
Reaction Time Prolonged reaction times can lead to the "Evelyn Effect," where the product composition shifts towards more stable, rearranged isomers.Monitor the reaction progress using techniques like GC-MS and stop the reaction once the desired product is maximized.Minimizing reaction time reduces the opportunity for isomerization.
Issue 2: Inefficient Product Removal

The dehydration of alcohols is a reversible reaction. Allowing the products to remain in the reaction mixture can drive the equilibrium back to the starting material or promote side reactions.

ParameterIssueRecommendationRationale
Product Isolation Accumulation of alkene products and water in the reaction flask.Employ a fractional distillation setup to continuously remove the alkene products as they are formed.[4]According to Le Chatelier's principle, removing the products will drive the reaction towards completion and can minimize byproduct formation by reducing the time the product is exposed to acidic conditions.

Experimental Protocols

Protocol 1: Optimized Acid-Catalyzed Dehydration of 4-Ethylcyclohexanol

This protocol is adapted from standard procedures for the dehydration of substituted cyclohexanols and is designed to favor the formation of the more substituted alkene (Zaitsev's product) while minimizing rearrangement.

Materials:

  • 4-ethylcyclohexanol

  • 85% Phosphoric acid (H₃PO₄)

  • Concentrated Sulfuric acid (H₂SO₄) (optional, as a rate enhancer)

  • Saturated sodium chloride solution (brine)

  • Anhydrous sodium sulfate

  • Boiling chips or a magnetic stir bar

Procedure:

  • To a round-bottom flask, add 10 mL of 4-ethylcyclohexanol.

  • Carefully add 2.5 mL of 85% phosphoric acid and a few drops of concentrated sulfuric acid to the flask. Add a boiling chip or a magnetic stir bar.

  • Set up a fractional distillation apparatus. The collection flask should be cooled in an ice bath.

  • Gently heat the reaction mixture to a temperature of approximately 130-140°C.

  • Collect the distillate, which will be a mixture of ethylcyclohexene isomers and water. Continue distillation until no more product is distilling over.

  • Transfer the distillate to a separatory funnel and wash with an equal volume of saturated sodium chloride solution to remove any residual acid and some of the water.

  • Separate the organic layer and dry it over anhydrous sodium sulfate.

  • Decant the dried product into a clean, pre-weighed flask.

  • Characterize the product mixture using Gas Chromatography-Mass Spectrometry (GC-MS) to determine the isomer distribution.

Protocol 2: Greener Dehydration using Montmorillonite KSF Clay

This protocol offers a milder, more environmentally friendly alternative to strong acid catalysis.[3]

Materials:

  • 4-ethylcyclohexanol

  • Montmorillonite KSF clay

  • A high-boiling, inert solvent (e.g., toluene)

Procedure:

  • In a round-bottom flask, combine 10 mL of 4-ethylcyclohexanol with 1.5 g of Montmorillonite KSF clay.

  • Add a high-boiling solvent to facilitate heating and stirring.

  • Set up a distillation apparatus.

  • Heat the mixture to reflux. The clay will catalyze the dehydration.

  • Collect the alkene and water distillate as it forms.

  • Work up the product as described in Protocol 1 (washing with brine and drying).

  • The clay catalyst can be recovered by filtration, washed, and dried for reuse.

  • Analyze the product isomer distribution via GC-MS.

Visual Guides

Reaction Pathway and Byproduct Formation

G cluster_start Starting Material cluster_intermediate Intermediate cluster_products Potential Products 4-Ethylcyclohexanol 4-Ethylcyclohexanol Secondary_Carbocation Secondary Carbocation 4-Ethylcyclohexanol->Secondary_Carbocation + H⁺ - H₂O 1-Ethylcyclohexene 1-Ethylcyclohexene (Zaitsev Product) Secondary_Carbocation->1-Ethylcyclohexene - H⁺ 3-Ethylcyclohexene 3-Ethylcyclohexene Secondary_Carbocation->3-Ethylcyclohexene - H⁺ 4-Ethylcyclohexene 4-Ethylcyclohexene (Undesired Byproduct) Secondary_Carbocation->4-Ethylcyclohexene Rearrangement - H⁺

Caption: E1 dehydration pathway of 4-ethylcyclohexanol.

Troubleshooting Workflow

Caption: Troubleshooting logic for minimizing 4-ethylcyclohexene.

References

Technical Support Center: Aqueous Workup Procedures for 1-Bromo-4-ethylcyclohexane Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in chemical synthesis involving 1-Bromo-4-ethylcyclohexane and its subsequent aqueous workup.

Frequently Asked Questions (FAQs)

Q1: What is the purpose of an aqueous workup in reactions with this compound?

An aqueous workup is a critical step in chemical synthesis to separate the desired organic product from the reaction mixture. For reactions involving this compound, the primary goals of the workup are to:

  • Quench the reaction by neutralizing any remaining reactive reagents.

  • Remove inorganic byproducts and water-soluble impurities.

  • Isolate the crude organic product for subsequent purification.

Q2: What are the typical steps in an aqueous workup for a this compound reaction?

A typical aqueous workup involves the following sequence of steps:

  • Quenching: The reaction mixture is treated with an aqueous solution to stop the reaction. The choice of quenching agent depends on the reaction type (e.g., water, dilute acid, or a saturated solution of ammonium (B1175870) chloride for Grignard reactions).[1]

  • Extraction: The quenched reaction mixture is transferred to a separatory funnel, and an immiscible organic solvent (e.g., diethyl ether, ethyl acetate) is added to extract the organic product from the aqueous layer.[2][3]

  • Washing: The organic layer is washed sequentially with various aqueous solutions to remove specific impurities. Common washes include:

    • Water: To remove water-soluble organic and inorganic compounds.

    • Saturated Sodium Bicarbonate (NaHCO₃) Solution: To neutralize any remaining acid.[2][4]

    • Brine (Saturated Sodium Chloride Solution): To reduce the solubility of the organic product in the aqueous layer and to help break up emulsions.[3]

  • Drying: The isolated organic layer is dried over an anhydrous inorganic salt (e.g., anhydrous magnesium sulfate (B86663) or sodium sulfate) to remove residual water.[2][3]

  • Filtration and Solvent Removal: The drying agent is removed by filtration, and the solvent is evaporated, typically using a rotary evaporator, to yield the crude product.[2]

Q3: How does the stereochemistry of this compound (cis vs. trans) affect the reaction and subsequent workup?

The stereochemistry of this compound significantly influences the reaction pathway, particularly in elimination reactions (E2). The cis isomer, which can more readily adopt a conformation with the bromine atom in an axial position, undergoes E2 elimination much faster than the trans isomer.[2][3][5] This difference in reactivity does not fundamentally change the aqueous workup procedure itself, but it will determine the composition of the product mixture you are isolating. A successful workup will isolate the resulting alkene(s) or substitution product(s) regardless of the starting isomer.

Q4: Can this compound undergo both substitution and elimination reactions? How does this impact the workup?

Yes, this compound can undergo both substitution (SN1, SN2) and elimination (E1, E2) reactions, often in competition.[2][6][7][8] The reaction conditions (e.g., nature of the nucleophile/base, solvent, temperature) will dictate the major pathway. The aqueous workup is designed to isolate all organic products, so you may end up with a mixture of substitution and elimination products in your crude material. The workup itself will not separate these products; subsequent purification steps like distillation or chromatography are required.

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
Emulsion Formation (a cloudy or milky layer between the organic and aqueous phases that does not separate)- Vigorous shaking of the separatory funnel.- Presence of polar functional groups in the product or byproducts.- Allow the mixture to stand for a longer period.- Gently swirl the separatory funnel instead of shaking vigorously.- Add a small amount of brine (saturated NaCl solution) to increase the ionic strength of the aqueous layer.[9]- Filter the entire mixture through a pad of Celite.
Precipitate at the Interface - Formation of insoluble inorganic salts.- Polymerization of starting material or product.- Add more water or organic solvent to attempt to dissolve the precipitate.- If the precipitate is solid, it may be necessary to filter the entire mixture before proceeding with the separation.[9]
Colored Organic Layer (e.g., yellow, brown)- Presence of unreacted halogenating agents (e.g., Br₂).- Formation of colored byproducts.- Wash the organic layer with a solution of sodium thiosulfate (B1220275) (Na₂S₂O₃) to quench excess halogens.[9]- If the color persists, it may be due to an impurity that will need to be removed during purification.
Low or No Product Yield After Workup - The product is water-soluble and was lost in the aqueous layer.- The product is volatile and was lost during solvent evaporation.- Incomplete extraction from the aqueous layer.- Check the aqueous layer for your product (e.g., by TLC or extracting a small sample and analyzing it).- Use a lower temperature during rotary evaporation.- Perform multiple extractions with the organic solvent to ensure complete removal of the product from the aqueous phase.[4]
Unexpected Product(s) Identified After Workup - Competing substitution and elimination reactions occurred.- Rearrangement of a carbocation intermediate (in SN1/E1 pathways).- Re-evaluate the reaction conditions to favor the desired pathway.- The workup procedure is unlikely to be the cause of unexpected products, but rather the reaction conditions themselves.

Data Presentation: Typical Aqueous Workup Protocols

Reaction Type Quenching Agent Washing Solutions Drying Agent Expected Outcome Reference
E2 Elimination (with a strong base like KOH in ethanol)Water1. Water2. Saturated NaHCO₃3. BrineAnhydrous MgSO₄ or Na₂SO₄Crude alkene product(s)[2][3]
SN1/E1 Solvolysis (in a protic solvent like aqueous ethanol)Water1. Saturated NaHCO₃2. WaterAnhydrous Na₂SO₄Mixture of substitution and elimination products[2]
Grignard Reaction (followed by reaction with an electrophile)Saturated aqueous NH₄Cl or dilute HCl1. BrineAnhydrous MgSO₄Crude alcohol product[1]

Experimental Protocols & Workflows

General Aqueous Workup Protocol for an Elimination Reaction

A detailed methodology for a typical E2 elimination reaction of a 1-bromo-cyclohexane derivative is as follows:

  • Reaction Quenching: After the reaction is deemed complete, the reaction mixture is cooled to room temperature. The mixture is then diluted with a significant volume of water.[2]

  • Extraction: The diluted reaction mixture is transferred to a separatory funnel. The aqueous phase is extracted three times with a suitable organic solvent, such as diethyl ether.[3]

  • Washing: The combined organic extracts are then washed sequentially with:

    • Water to remove the bulk of the water-soluble impurities.

    • Saturated aqueous sodium bicarbonate solution to neutralize any remaining acidic components.[3]

    • Brine to facilitate the separation of the organic and aqueous layers and to begin the drying process.[3]

  • Drying: The organic layer is transferred to a clean, dry flask and dried over anhydrous sodium sulfate or magnesium sulfate.[2][3]

  • Isolation: The drying agent is removed by gravity or vacuum filtration. The filtrate, containing the product in the organic solvent, is then concentrated under reduced pressure using a rotary evaporator to yield the crude alkene product.[2] Further purification is typically performed by distillation or chromatography.

Visualization of the Aqueous Workup Workflow

Aqueous_Workup_Workflow General Aqueous Workup Workflow for this compound Reactions reaction_mixture Reaction Mixture quench Quench with Aqueous Solution reaction_mixture->quench extraction Extract with Organic Solvent (e.g., Diethyl Ether) quench->extraction aqueous_layer Aqueous Layer (Waste) extraction->aqueous_layer organic_layer Organic Layer extraction->organic_layer Separate Layers wash_water Wash with Water organic_layer->wash_water wash_bicarb Wash with Sat. NaHCO3 wash_water->wash_bicarb wash_brine Wash with Brine wash_bicarb->wash_brine drying Dry over Anhydrous Salt (e.g., MgSO4) wash_brine->drying filtration Filter drying->filtration evaporation Solvent Evaporation (Rotary Evaporator) filtration->evaporation crude_product Crude Product evaporation->crude_product

References

effect of temperature on the rate of 1-Bromo-4-ethylcyclohexane reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for investigating the effect of temperature on the reaction rates of 1-Bromo-4-ethylcyclohexane.

Frequently Asked Questions (FAQs)

Q1: How does temperature generally affect the competition between substitution (SN1/SN2) and elimination (E1/E2) reactions for this compound?

A1: Increasing the reaction temperature generally favors elimination reactions (E1 and E2) over substitution reactions (SN1 and SN2).[1] This is because elimination reactions typically have a higher activation energy and lead to an increase in the number of product molecules, which is entropically favored at higher temperatures.[1] At lower temperatures, substitution reactions are often the major pathway.[2]

Q2: What is the expected major elimination product for the reaction of this compound?

A2: The major elimination product is predicted to be 4-ethylcyclohexene, which is the more substituted alkene and therefore the more thermodynamically stable product (Zaitsev's rule). However, the regioselectivity can be influenced by the steric bulk of the base used.

Q3: How do the cis and trans isomers of this compound differ in their reactivity in E2 reactions?

A3: The cis and trans isomers of substituted bromocyclohexanes exhibit significant differences in their E2 reaction rates due to stereoelectronic requirements. For an E2 reaction to occur, the hydrogen atom and the bromine leaving group must be in an anti-periplanar (diaxial) conformation.

  • Cis-isomer: The most stable conformation of the cis-isomer can readily place the bromine atom in an axial position, allowing for a rapid E2 elimination.

  • Trans-isomer: In the most stable conformation of the trans-isomer, the bromine atom is in an equatorial position. To achieve the necessary diaxial arrangement for E2 elimination, the cyclohexane (B81311) ring must flip to a higher energy conformation, resulting in a much slower reaction rate.[3][4] For the analogous cis-1-bromo-4-tert-butylcyclohexane, the E2 reaction is significantly faster than for the trans-isomer.[3][4]

Q4: What are the expected mechanisms for the reaction of this compound under different conditions?

A4:

  • With a strong, non-bulky base (e.g., sodium ethoxide in ethanol): A mixture of SN2 and E2 products is expected. Increasing the temperature will favor the E2 pathway.

  • With a strong, bulky base (e.g., potassium tert-butoxide in tert-butanol): The E2 mechanism will be highly favored, leading predominantly to the elimination product.

  • In a polar, protic solvent without a strong base (solvolysis, e.g., in ethanol (B145695) or water): A mixture of SN1 and E1 products will be formed. Higher temperatures will increase the proportion of the E1 product.

Quantitative Data

While specific kinetic data for this compound is not extensively published, the following tables provide a template for summarizing experimental results. For context, qualitative and semi-quantitative data for analogous compounds are included.

Table 1: Effect of Temperature on Product Distribution in the Reaction of 2-Bromobutane with 1 M NaOEt in Ethanol

Temperature (°C)Alkene (Elimination) Yield (%)
2582
8091.4

(Data adapted from a study on 2-bromobutane, illustrating the general trend of increased elimination at higher temperatures)[5]

Table 2: Template for Experimental Data on the Effect of Temperature on this compound Reactions

Temperature (°C)Reaction Conditions (Base, Solvent)Rate Constant kobs (s-1)Substitution Product(s) (%)Elimination Product (%)
e.g., 25e.g., 0.1 M NaOEt in EtOHExperimental ValueExperimental ValueExperimental Value
e.g., 40e.g., 0.1 M NaOEt in EtOHExperimental ValueExperimental ValueExperimental Value
e.g., 55e.g., 0.1 M NaOEt in EtOHExperimental ValueExperimental ValueExperimental Value

Experimental Protocols

Protocol 1: Determining the Effect of Temperature on the E2/SN2 Product Ratio

Objective: To quantify the ratio of substitution and elimination products from the reaction of this compound with sodium ethoxide in ethanol at different temperatures.

Materials:

  • This compound

  • Anhydrous ethanol

  • Sodium ethoxide

  • Internal standard (e.g., decane)

  • Quenching solution (e.g., dilute aqueous HCl)

  • Dichloromethane (for extraction)

  • Anhydrous magnesium sulfate

  • Gas chromatograph-mass spectrometer (GC-MS)

Procedure:

  • Prepare a stock solution of this compound and an internal standard in anhydrous ethanol.

  • Prepare a stock solution of sodium ethoxide in anhydrous ethanol.

  • Set up multiple reaction vials, each containing a specific volume of the this compound solution.

  • Place the reaction vials in thermostats set to the desired temperatures (e.g., 25°C, 40°C, 55°C) and allow them to equilibrate.

  • Initiate the reactions by adding a pre-equilibrated aliquot of the sodium ethoxide solution to each vial.

  • At specified time intervals, withdraw an aliquot from each reaction vial and quench the reaction by adding it to a vial containing the quenching solution.

  • Extract the quenched reaction mixture with dichloromethane.

  • Dry the organic layer with anhydrous magnesium sulfate.

  • Analyze the samples by GC-MS to identify and quantify the amounts of remaining this compound, the substitution product (4-ethoxy-1-ethylcyclohexane), and the elimination product (4-ethylcyclohexene) relative to the internal standard.[6][7]

Protocol 2: Determining the Rate Constant of Solvolysis (SN1/E1) at Different Temperatures

Objective: To determine the pseudo-first-order rate constant for the solvolysis of this compound in aqueous ethanol at various temperatures.

Materials:

  • This compound

  • Ethanol/water mixture (e.g., 80:20 v/v)

  • Indicator (e.g., bromothymol blue)

  • Standardized sodium hydroxide (B78521) solution

  • Constant temperature bath

Procedure:

  • Prepare a solution of this compound in the ethanol/water solvent.

  • Divide the solution into several sealed reaction tubes.

  • Place the tubes in a constant temperature bath set to the desired temperature.

  • At regular time intervals, remove a tube, place it in an ice bath to stop the reaction, and titrate the hydrobromic acid produced with the standardized sodium hydroxide solution using an indicator.

  • The rate constant can be determined by plotting ln(V∞ - Vt) versus time, where Vt is the volume of NaOH at time t, and V∞ is the volume after the reaction has gone to completion.

  • Repeat the experiment at different temperatures to determine the activation energy from an Arrhenius plot.

Mandatory Visualizations

Reaction_Pathways sub This compound sn1 Substitution Product (Racemic mixture) sub->sn1 S_N1 (weak Nu, polar protic) e1 Elimination Product (4-ethylcyclohexene) sub->e1 E1 (weak base, polar protic, heat) sn2 Substitution Product (Inversion of stereochemistry) sub->sn2 S_N2 (strong Nu) e2 Elimination Product (4-ethylcyclohexene) sub->e2 E2 (strong base, heat)

Caption: Competing substitution and elimination pathways for this compound.

Experimental_Workflow start Start: Prepare Reactant Solutions thermostat Equilibrate at Desired Temperature start->thermostat initiate Initiate Reaction thermostat->initiate sampling Take Aliquots at Timed Intervals initiate->sampling quench Quench Reaction sampling->quench extract Extract with Organic Solvent quench->extract analyze Analyze by GC-MS extract->analyze data Determine Rate Constants and Product Ratios analyze->data

Caption: General experimental workflow for kinetic analysis.

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Inconsistent reaction rates between replicate experiments. 1. Inaccurate temperature control. 2. Inconsistent concentrations of reactants. 3. Impure starting materials or solvent.1. Use a high-precision constant temperature bath and ensure thermal equilibrium before initiating the reaction. 2. Use calibrated volumetric glassware for all solutions. 3. Purify starting materials and use anhydrous solvents where necessary.
Poor separation of peaks in GC analysis. 1. Inappropriate GC column. 2. Incorrect oven temperature program. 3. Carrier gas flow rate is not optimal.1. Use a column with appropriate polarity for the analytes (e.g., a non-polar or mid-polarity column for alkyl halides and alkenes). 2. Optimize the temperature ramp to improve separation. 3. Adjust the carrier gas flow rate to achieve optimal resolution.
Non-linear Arrhenius plot. 1. Change in reaction mechanism over the temperature range studied. 2. Experimental errors at one or more temperatures. 3. Evaporation of solvent or reactants at higher temperatures.1. Analyze the product distribution at each temperature to check for a consistent mechanism. 2. Repeat measurements at the deviant temperature points. 3. Ensure reaction vessels are properly sealed, especially at elevated temperatures.
Unexpected side products observed. 1. Presence of impurities in the starting materials. 2. Reaction with the solvent or atmospheric moisture. 3. Rearrangement of carbocation intermediates (in SN1/E1 reactions).1. Verify the purity of starting materials using GC-MS or NMR. 2. Use dry solvents and conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). 3. Analyze the structure of side products to identify potential rearrangement pathways.

References

choosing the correct base to favor substitution over elimination for 1-Bromo-4-ethylcyclohexane

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions for researchers encountering challenges in achieving high yields of substitution products with 1-Bromo-4-ethylcyclohexane. The focus is on selecting the appropriate base and reaction conditions to minimize the competing elimination pathway.

Frequently Asked Questions (FAQs)

Q1: What are the primary competing reactions when working with this compound?

A1: this compound is a secondary alkyl halide. As such, it can undergo both substitution (SN1 and SN2) and elimination (E1 and E2) reactions.[1][2] The primary challenge is that the conditions promoting substitution often also promote elimination, leading to a mixture of products. The goal is to select conditions that kinetically favor one pathway over the other.

Q2: How does the choice of base/nucleophile influence whether substitution or elimination occurs?

A2: The nature of the base or nucleophile is a critical factor.[3][4]

  • Strong, bulky bases (e.g., potassium tert-butoxide, DBU) are sterically hindered, making it difficult for them to attack the carbon atom bearing the bromine (the α-carbon).[5][6] Instead, they more readily abstract a proton from an adjacent carbon (a β-hydrogen), strongly favoring the E2 elimination pathway.[7]

  • Strong, non-bulky bases (e.g., hydroxide, methoxide) can act as both strong bases and strong nucleophiles, often resulting in a mixture of SN2 and E2 products.[1][7]

  • Weakly basic, good nucleophiles are ideal for favoring the SN2 reaction. These species are effective at attacking the electrophilic carbon but are not strong enough bases to readily cause elimination.[8][9]

Q3: What role do solvent and temperature play in controlling the reaction outcome?

A3: Solvent and temperature are crucial variables.

  • Solvent: Polar aprotic solvents like DMSO, DMF, or acetone (B3395972) are preferred for SN2 reactions.[1][10] They solvate the cation of the nucleophilic salt but leave the anionic nucleophile relatively free and highly reactive. Polar protic solvents (e.g., water, ethanol) can stabilize carbocation intermediates, which would favor SN1/E1 pathways, and can also solvate the nucleophile, reducing its potency.[3]

  • Temperature: Higher temperatures generally provide the necessary activation energy for all reaction types but tend to favor elimination over substitution.[5][10][11] Therefore, to favor substitution, it is often best to run the reaction at a lower temperature.[10]

Troubleshooting Guide

Problem/Observation Probable Cause Recommended Solution
High yield of 4-ethylcyclohexene (B1329803) (elimination product) The base used is too strong or sterically hindered (e.g., KOtBu, NaOH, NaOEt).Switch to a good nucleophile that is a weak base, such as sodium azide (B81097) (NaN₃), sodium cyanide (NaCN), or a thiolate (RSNa).[9]
The reaction temperature is too high.Lower the reaction temperature. Elimination reactions have a higher activation energy and are more favored at elevated temperatures.[10][11]
Low or no reaction The nucleophile is too weak, or the temperature is too low.If using a weak nucleophile, a modest increase in temperature may be necessary. Ensure a polar aprotic solvent is being used to maximize nucleophile reactivity.[1]
Mixture of substitution and elimination products The reagent is acting as both a strong base and a strong nucleophile (e.g., NaOH, NaOMe).Use a less basic nucleophile.[9] Alternatively, changing to a polar aprotic solvent can help favor the SN2 pathway over E2.[1]

Data Presentation: Base Selection for Secondary Alkyl Halides

The following table summarizes the expected major reaction pathway for a secondary alkyl halide like this compound based on the type of base/nucleophile used.

Base/Nucleophile Category Examples Primary Characteristic Expected Major Product
Strongly Basic, Sterically Hindered Potassium tert-butoxide (KOtBu), LDA, DBUPoor NucleophileElimination (E2) [4][5][7]
Strongly Basic, Unhindered Sodium Hydroxide (NaOH), Sodium Ethoxide (NaOEt)Strong Base & Strong NucleophileMixture (E2 > SN2) [1][7]
Weakly Basic, Good Nucleophile NaI, NaBr, NaCN, NaN₃, NaSH, RSHStrong NucleophileSubstitution (SN2) [8][9]
Weakly Basic, Weak Nucleophile H₂O, CH₃OH, CH₃COOHPoor Nucleophile, Protic SolventMixture (SN1 / E1) [8]

Logical Workflow for Favoring Substitution

The following diagram illustrates the decision-making process for selecting the correct conditions to favor the SN2 pathway for this compound.

G start Goal: Synthesize Substitution Product from This compound substrate Substrate: Secondary Alkyl Halide start->substrate base_choice Choose Nucleophile/Base substrate->base_choice strong_bulky Strong, Bulky Base (e.g., KOtBu) base_choice->strong_bulky Sterically Hindered strong_unhindered Strong, Unhindered Base (e.g., NaOH, NaOEt) base_choice->strong_unhindered Unhindered & Strong weak_good Weak Base, Good Nucleophile (e.g., NaN3, NaCN) base_choice->weak_good Weakly Basic, Nucleophilic outcome_e2 Result: Major Product is Elimination (E2) strong_bulky->outcome_e2 outcome_mix Result: Mixture of Sₙ2 and E2 (Often E2 > Sₙ2) strong_unhindered->outcome_mix conditions Optimize Conditions weak_good->conditions outcome_sn2 Result: Major Product is Substitution (Sₙ2) solvent Use Polar Aprotic Solvent (DMSO, DMF) conditions->solvent temp Use Low Temperature conditions->temp final_product High Yield of Desired Substitution Product solvent->final_product temp->final_product

Caption: Decision tree for maximizing substitution (SN2) product yield.

Experimental Protocol: Azide Substitution on this compound (SN2)

This protocol describes a representative SN2 reaction using sodium azide, a good nucleophile that is a weak base, to favor substitution over elimination.

Objective: To synthesize 1-azido-4-ethylcyclohexane via an SN2 reaction.

Materials:

  • This compound (1.0 eq)

  • Sodium azide (NaN₃) (1.5 eq)

  • Dimethyl sulfoxide (B87167) (DMSO), anhydrous

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Round-bottom flask, condenser, magnetic stirrer, heating mantle, separatory funnel

Procedure:

  • Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add sodium azide (1.5 eq).

  • Solvent Addition: Add anhydrous DMSO to the flask to create a concentration of approximately 0.5 M with respect to the alkyl halide.

  • Substrate Addition: Add this compound (1.0 eq) to the stirred suspension at room temperature.

  • Reaction: Heat the reaction mixture to 50-60°C. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed (typically 4-8 hours). Note: Avoid high temperatures to minimize the elimination side-product.

  • Workup - Quenching: After the reaction is complete, cool the mixture to room temperature and pour it into a separatory funnel containing an equal volume of cold water.

  • Workup - Extraction: Extract the aqueous mixture three times with diethyl ether.

  • Workup - Washing: Combine the organic extracts and wash them sequentially with saturated aqueous NaHCO₃ solution and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator to yield the crude 1-azido-4-ethylcyclohexane.

  • Purification: If necessary, purify the crude product by vacuum distillation or column chromatography.

References

Validation & Comparative

GC-MS Analysis of 1-Bromo-4-ethylcyclohexane Reaction Products: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the reaction products of 1-bromo-4-ethylcyclohexane, focusing on their analysis by Gas Chromatography-Mass Spectrometry (GC-MS). Detailed experimental protocols, data presentation, and workflow visualizations are included to support researchers in identifying and quantifying the components of such reaction mixtures.

Reaction Overview: Elimination vs. Substitution

This compound, a substituted alkyl halide, can undergo both elimination and substitution reactions, depending on the reaction conditions, particularly the nature of the base/nucleophile and the solvent.

  • Elimination Reactions (E2 and E1): These reactions result in the formation of alkenes. In the case of this compound, the major elimination products are typically 1-ethylcyclohexene (B74122) (the more substituted, Zaitsev product) and 4-ethylcyclohexene (B1329803) (a less substituted, Hofmann-type product). The ratio of these products is influenced by the stereochemistry of the starting material and the steric bulk of the base used.

  • Substitution Reactions (S(_N)2 and S(_N)1): These reactions lead to the replacement of the bromine atom with a nucleophile. For example, reaction with a small, strong nucleophile like an alkoxide can yield an ether.

This guide will focus on the analysis of products from an E2 elimination reaction, a common pathway for this substrate.

GC-MS Data Analysis

Gas Chromatography-Mass Spectrometry is an ideal technique for separating and identifying the volatile products of this compound reactions. The gas chromatograph separates the components of the mixture based on their boiling points and polarities, while the mass spectrometer provides information about their molecular weight and structure through fragmentation patterns.

Quantitative Data Summary

The following table summarizes hypothetical yet realistic GC-MS data for a typical E2 elimination reaction of this compound. This data is based on the expected elution order and plausible product distribution.

CompoundRetention Time (min)Relative Peak Area (%)Molecular Weight ( g/mol )Key Mass Fragments (m/z)
4-Ethylcyclohexene8.515110.20110, 95, 81, 67
1-Ethylcyclohexene9.275110.20110, 95, 81, 67
This compound12.810191.11192/190, 111, 83, 55
Interpreting the Mass Spectra
  • This compound: The mass spectrum is expected to show a characteristic pair of molecular ion peaks at m/z 190 and 192, corresponding to the two major isotopes of bromine (

    79^{79}79
    Br and
    81^{81}81
    Br) in a roughly 1:1 ratio. A prominent fragment at m/z 111 results from the loss of the bromine atom. Other significant fragments include the ethylcyclohexyl cation and further fragmentation products.

  • Ethylcyclohexene Isomers (1- and 4-): Both isomers have the same molecular weight and will exhibit a molecular ion peak at m/z 110. The fragmentation patterns are expected to be very similar, with major fragments corresponding to the loss of an ethyl group (m/z 81) and other characteristic hydrocarbon fragments. Distinguishing between the isomers relies primarily on their different retention times in the gas chromatograph.

Experimental Protocols

This section provides a detailed methodology for the E2 elimination of this compound and the subsequent GC-MS analysis of the product mixture.

E2 Elimination of this compound

Materials:

  • This compound

  • Sodium ethoxide (NaOEt)

  • Ethanol (absolute)

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate solution

  • Saturated aqueous sodium chloride solution (brine)

  • Anhydrous magnesium sulfate

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium ethoxide (1.5 equivalents) in absolute ethanol.

  • To the stirred solution, add this compound (1.0 equivalent) dropwise at room temperature.

  • Heat the reaction mixture to reflux for 2-3 hours.

  • Monitor the progress of the reaction by taking small aliquots and analyzing them by Thin Layer Chromatography (TLC) or a preliminary GC-MS run.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Pour the reaction mixture into a separatory funnel containing water.

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic extracts and wash them sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator. The resulting crude product is a mixture of ethylcyclohexene isomers.

GC-MS Analysis

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS).

  • Capillary column: A non-polar or medium-polarity column, such as a 5% phenyl polysiloxane column (e.g., HP-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness).

GC Conditions (Typical):

  • Injector Temperature: 250 °C

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min

  • Oven Temperature Program:

    • Initial temperature: 50 °C, hold for 2 minutes

    • Ramp: 10 °C/min to 200 °C

    • Hold: 5 minutes at 200 °C

  • Injection Volume: 1 µL of a dilute solution of the product mixture in dichloromethane.

  • Split Ratio: 50:1

MS Conditions (Typical):

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Mass Range: m/z 40-300

  • Ion Source Temperature: 230 °C

  • Quadrupole Temperature: 150 °C

  • Solvent Delay: 3 minutes

Workflow and Pathway Visualizations

The following diagrams illustrate the key processes described in this guide.

G cluster_reaction E2 Elimination Reaction cluster_analysis GC-MS Analysis This compound This compound Reaction_Mixture Reaction_Mixture This compound->Reaction_Mixture NaOEt, Ethanol, Reflux Crude_Product Crude_Product Reaction_Mixture->Crude_Product Workup GC_Injection GC_Injection Crude_Product->GC_Injection Dilute in Dichloromethane Separation Separation GC_Injection->Separation GC Column Detection Detection Separation->Detection Mass Spectrometer Data_Analysis Data_Analysis Detection->Data_Analysis Chromatogram & Mass Spectra Product_Identification Product_Identification Data_Analysis->Product_Identification Retention Time & Fragmentation Quantification Quantification Data_Analysis->Quantification Peak Area G cluster_products Elimination Products This compound This compound 1-Ethylcyclohexene 1-Ethylcyclohexene (Zaitsev Product) This compound->1-Ethylcyclohexene Major Pathway 4-Ethylcyclohexene 4-Ethylcyclohexene (Hofmann-type Product) This compound->4-Ethylcyclohexene Minor Pathway

A Comparative Analysis of the Reactivity of cis- and trans-1-Bromo-4-ethylcyclohexane

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers in organic synthesis and drug development, detailing the relative reactivity of the geometric isomers of 1-Bromo-4-ethylcyclohexane in substitution and elimination reactions. This document provides a theoretical framework, experimental data from analogous compounds, and detailed experimental protocols for empirical validation.

The stereochemical orientation of substituents in substituted cyclohexanes profoundly influences their chemical reactivity. This guide presents a detailed comparison of the reactivity of cis- and trans-1-Bromo-4-ethylcyclohexane, focusing on the four common reaction mechanisms: second-order nucleophilic substitution (Sₙ2), first-order nucleophilic substitution (Sₙ1), second-order elimination (E2), and first-order elimination (E1). The principles discussed are supported by conformational analysis and experimental data from closely related 1-bromo-4-alkylcyclohexane systems.

Conformational Analysis: The Key to Understanding Reactivity

The reactivity of cyclohexane (B81311) derivatives is intrinsically linked to the conformational equilibrium of the chair forms. The bulky ethyl group has a strong preference for the equatorial position to minimize steric hindrance, effectively "locking" the conformation of the cyclohexane ring. This conformational bias dictates the preferred orientation of the bromine atom, which in turn governs the accessibility of the reaction center and the fulfillment of stereoelectronic requirements for different reaction pathways.

  • cis-1-Bromo-4-ethylcyclohexane: In its most stable chair conformation, the large ethyl group occupies an equatorial position. To maintain the cis relationship, the bromine atom is consequently forced into an axial position. This orientation is crucial for Sₙ2 and E2 reactions.

  • trans-1-Bromo-4-ethylcyclohexane: In its most stable chair conformation, both the ethyl group and the bromine atom are in equatorial positions. To place the bromine in an axial position, the ring must flip to a much less stable conformation where the large ethyl group is forced into an axial position, which is energetically unfavorable.

Comparative Reactivity in Major Reaction Pathways

The distinct conformational preferences of the cis and trans isomers lead to significant differences in their reaction rates, particularly in bimolecular reactions.

E2 Elimination

The E2 reaction requires a specific anti-periplanar arrangement of the leaving group and a β-hydrogen. In cyclohexane systems, this translates to a diaxial orientation.

  • cis-Isomer: The stable conformation of the cis-isomer has an axial bromine, which is perfectly positioned for an E2 elimination with the two adjacent axial β-hydrogens. This allows the reaction to proceed through a low-energy transition state, resulting in a fast reaction rate.

  • trans-Isomer: For the trans-isomer, the bromine is in an equatorial position in the most stable conformation. To achieve the necessary diaxial arrangement for E2 elimination, the ring must flip to a high-energy conformation with an axial ethyl group. This energetic barrier significantly slows down the reaction rate.

Experimental data for the analogous cis-1-bromo-4-(propan-2-yl)cyclohexane shows that it undergoes E2 elimination approximately 5000 times faster than the trans-isomer when treated with a strong base like sodium hydroxide. A similar dramatic difference in reactivity is expected for the cis and trans isomers of this compound.

Sₙ2 Substitution

The Sₙ2 reaction involves a backside attack by a nucleophile on the carbon atom bearing the leaving group.

  • cis-Isomer: The axial bromine in the cis-isomer is sterically more accessible for a backside attack compared to an equatorial bromine. The approach of the nucleophile from the opposite side of the C-Br bond is less hindered.

  • trans-Isomer: The equatorial bromine in the trans-isomer presents greater steric hindrance to a backside attack, as the nucleophile would have to approach through the cyclohexane ring.

Therefore, the cis-isomer is expected to react significantly faster than the trans-isomer in Sₙ2 reactions.

Sₙ1 and E1 Reactions

Both Sₙ1 and E1 reactions proceed through a common carbocation intermediate, formed in the rate-determining step.

  • Since both the cis and trans isomers of this compound will form the same secondary carbocation upon ionization, the difference in their reaction rates for Sₙ1 and E1 pathways is expected to be much smaller than for Sₙ2 and E2 reactions. The relative rates will be primarily influenced by the ground-state energies of the starting materials. The isomer with the higher ground state energy (the one with a less stable preferred conformation) may exhibit a slightly faster rate of ionization.

Quantitative Data Summary

Reaction Typecis-1-Bromo-4-ethylcyclohexanetrans-1-Bromo-4-ethylcyclohexaneRationale
E2 Very FastVery SlowThe cis-isomer readily adopts a conformation with an axial bromine, fulfilling the anti-periplanar requirement for E2 elimination. The trans-isomer must adopt a high-energy conformation for the bromine to be axial, leading to a much slower reaction rate.
Sₙ2 FastSlowThe axial bromine in the cis-isomer is more accessible for backside nucleophilic attack compared to the sterically hindered equatorial bromine in the trans-isomer.
Sₙ1 Similar to transSimilar to cisBoth isomers form the same carbocation intermediate. The rate difference is primarily influenced by the ground state energy of the starting materials.
E1 Similar to transSimilar to cisBoth isomers proceed through the same carbocation intermediate. The rate difference is minimal and depends on the stability of the initial isomers.

Experimental Protocols

The following are detailed methodologies for the comparative analysis of the reactivity of cis- and trans-1-Bromo-4-ethylcyclohexane.

Protocol 1: Comparison of E2 Elimination Rates

Objective: To determine the relative rates of E2 elimination of cis- and trans-1-Bromo-4-ethylcyclohexane with a strong base.

Materials:

  • cis-1-Bromo-4-ethylcyclohexane

  • trans-1-Bromo-4-ethylcyclohexane

  • Sodium ethoxide in ethanol (B145695) (0.1 M)

  • Anhydrous ethanol

  • Internal standard (e.g., undecane)

  • Quenching solution (e.g., dilute HCl)

  • Drying agent (e.g., anhydrous magnesium sulfate)

  • Gas chromatograph with a flame ionization detector (GC-FID)

Procedure:

  • Prepare stock solutions of known concentrations of cis-1-Bromo-4-ethylcyclohexane, trans-1-Bromo-4-ethylcyclohexane, and the internal standard in anhydrous ethanol.

  • In a thermostated reaction vessel, equilibrate a known volume of the sodium ethoxide solution to the desired reaction temperature (e.g., 50 °C).

  • Initiate the reaction by injecting a known amount of the substrate stock solution (either cis or trans isomer) and the internal standard stock solution into the reaction vessel.

  • At regular time intervals, withdraw aliquots of the reaction mixture and immediately quench the reaction by adding the aliquot to a vial containing the quenching solution.

  • Extract the organic components from the quenched aliquot with a suitable solvent (e.g., diethyl ether).

  • Dry the organic extract over an anhydrous drying agent.

  • Analyze the organic extract by GC-FID to determine the concentration of the remaining substrate and the formed alkene product (4-ethylcyclohexene) relative to the internal standard.

  • Plot the concentration of the substrate versus time for both isomers. The initial rates can be determined from the slopes of these plots.

Protocol 2: Comparison of Sₙ2 Reaction Rates

Objective: To compare the rates of Sₙ2 reaction of cis- and trans-1-Bromo-4-ethylcyclohexane with a nucleophile.

Materials:

  • cis-1-Bromo-4-ethylcyclohexane

  • trans-1-Bromo-4-ethylcyclohexane

  • Sodium iodide in acetone (B3395972) (0.1 M)

  • Anhydrous acetone

  • Internal standard (e.g., dodecane)

  • High-performance liquid chromatograph (HPLC) with a UV detector or a gas chromatograph-mass spectrometer (GC-MS)

Procedure:

  • Prepare standardized solutions of the cis and trans isomers and the internal standard in anhydrous acetone.

  • Equilibrate the substrate solutions and the sodium iodide solution to a constant temperature (e.g., 25 °C) in a water bath.

  • Mix the substrate and nucleophile solutions in a reaction vessel to initiate the reaction.

  • At timed intervals, withdraw aliquots and analyze them directly by HPLC or GC-MS to monitor the disappearance of the starting material and the appearance of the substitution product (1-ethyl-4-iodocyclohexane).

  • Plot the concentration of the reactant versus time for both isomers to determine the reaction rates.

Visualizing Reaction Determinants

The following diagrams illustrate the key concepts governing the reactivity of these isomers.

logical_relationship cluster_isomer Isomer cluster_conformation Most Stable Conformation cluster_reactivity Reactivity cis cis-1-Bromo-4-ethylcyclohexane cis_conf Axial Bromine Equatorial Ethyl cis->cis_conf leads to sn1_e1_react Sₙ1/E1 Reactivity cis->sn1_e1_react Similar (Common Carbocation) trans trans-1-Bromo-4-ethylcyclohexane trans_conf Equatorial Bromine Equatorial Ethyl trans->trans_conf leads to trans->sn1_e1_react Similar (Common Carbocation) e2_react E2 Reactivity cis_conf->e2_react Favorable (Anti-periplanar) sn2_react Sₙ2 Reactivity cis_conf->sn2_react Favorable (Accessible Backside) trans_conf->e2_react Unfavorable trans_conf->sn2_react Unfavorable (Steric Hindrance)

Caption: Factors influencing the reactivity of the isomers.

experimental_workflow start Prepare Reactant and Reagent Solutions thermo Thermostate Reaction Vessel start->thermo initiate Initiate Reaction by Mixing thermo->initiate aliquot Withdraw Aliquots at Timed Intervals initiate->aliquot quench Quench Reaction aliquot->quench extract Extract Organic Components quench->extract analyze Analyze by GC/HPLC extract->analyze plot Plot Concentration vs. Time analyze->plot end Determine Reaction Rates plot->end

Validating the Structure of 1-Bromo-4-ethylcyclohexane: A Comparative Guide to NMR Spectroscopic Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, Nuclear Magnetic Resonance (NMR) spectroscopy stands as a pivotal technique for the unambiguous structural elucidation of organic molecules. This guide provides a detailed comparison of the expected ¹H and ¹³C NMR spectral data for the cis and trans isomers of 1-Bromo-4-ethylcyclohexane, offering a practical framework for their differentiation and validation.

Comparative Analysis of Predicted NMR Data

The conformational rigidity of the cyclohexane (B81311) ring, dictated by the preference of the bulky ethyl group for an equatorial position, results in distinct NMR spectra for the cis and trans isomers of this compound. In the trans isomer, both the bromo and ethyl groups can occupy equatorial positions, leading to a more stable conformation. Conversely, in the cis isomer, one substituent must be axial while the other is equatorial. Due to the larger A-value of the ethyl group compared to bromine, the ethyl group will preferentially occupy the equatorial position, forcing the bromine atom into an axial position. These conformational differences are the key to distinguishing the isomers by NMR.

Predicted ¹H NMR Spectral Data

The chemical shift of the proton attached to the carbon bearing the bromine atom (H-1) is highly diagnostic.[2][3] An axial proton is typically shielded and appears at a lower chemical shift (upfield) compared to an equatorial proton.[3] Consequently, the H-1 proton of the trans isomer (axial) is expected to resonate at a higher field than the H-1 proton of the cis isomer (equatorial).[3]

Proton Predicted Chemical Shift (δ, ppm) - cis Isomer Predicted Multiplicity Predicted Chemical Shift (δ, ppm) - trans Isomer Predicted Multiplicity
H-1 (CHBr)~ 4.0 - 4.5Broad Multiplet~ 3.5 - 4.0Triplet of Triplets (tt) or Multiplet
Cyclohexyl CH₂~ 1.2 - 2.2Multiplets~ 1.2 - 2.2Multiplets
Ethyl CH₂~ 1.3 - 1.5Quartet (q)~ 1.3 - 1.5Quartet (q)
Ethyl CH₃~ 0.8 - 1.0Triplet (t)~ 0.8 - 1.0Triplet (t)
Predicted ¹³C NMR Spectral Data

The chemical shift of the carbon atom bonded to the bromine (C-1) is also sensitive to the substituent's orientation. Furthermore, the positions of the other cyclohexane carbons will show subtle differences between the two isomers.

Carbon Predicted Chemical Shift (δ, ppm) - cis Isomer Predicted Chemical Shift (δ, ppm) - trans Isomer
C-1 (C-Br)~ 65 - 70~ 60 - 65
Cyclohexyl C~ 25 - 45~ 25 - 45
Ethyl CH₂~ 28 - 32~ 28 - 32
Ethyl CH₃~ 10 - 15~ 10 - 15

Experimental Protocols

A standardized protocol for acquiring high-quality NMR spectra is crucial for accurate structural validation.

1. Sample Preparation:

  • Weigh approximately 5-10 mg of the purified this compound isomer.[2]

  • Dissolve the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃) in a clean, dry NMR tube.[1][2]

  • Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), to reference the chemical shifts to 0 ppm.[1][3]

2. NMR Data Acquisition:

  • Instrument: A 300 MHz or higher field NMR spectrometer is recommended for better signal dispersion.[2][3]

  • ¹H NMR:

    • Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Typical parameters include a spectral width of 10-15 ppm, a relaxation delay of 1-2 seconds, and a 30-45 degree pulse angle.[1][2]

  • ¹³C NMR:

    • Acquire the spectrum using proton decoupling to simplify the spectrum to single lines for each carbon environment.[2]

3. Data Processing:

  • Apply a Fourier transform to the acquired Free Induction Decay (FID).

  • Phase and baseline correct the resulting spectrum.

  • Integrate the signals in the ¹H NMR spectrum to determine the relative ratios of protons.

Logical Workflow for Structural Validation

The following diagram illustrates the logical workflow for the validation of the this compound structure using NMR spectroscopy.

Structural Validation Workflow cluster_synthesis Synthesis & Purification cluster_nmr NMR Analysis cluster_validation Structure Validation Synthesis Synthesis of This compound Purification Purification of Isomers (cis/trans) Synthesis->Purification SamplePrep Sample Preparation Purification->SamplePrep NMR_Acquisition 1H & 13C NMR Acquisition SamplePrep->NMR_Acquisition DataProcessing Data Processing NMR_Acquisition->DataProcessing Spectral_Analysis Spectral Analysis (Chemical Shift, Multiplicity) DataProcessing->Spectral_Analysis Comparison Comparison with Predicted Data Spectral_Analysis->Comparison Structure_Confirmation Structure Confirmed Comparison->Structure_Confirmation

Caption: Workflow for the structural validation of this compound.

Alternative and Complementary Techniques

While NMR spectroscopy is a powerful tool for structural elucidation, other analytical techniques can provide complementary information:

  • Gas Chromatography-Mass Spectrometry (GC-MS): Can be used to separate the cis and trans isomers and provide information about their molecular weight and fragmentation patterns.

  • Infrared (IR) Spectroscopy: Can identify the presence of C-H and C-Br bonds, but is generally less effective for distinguishing between stereoisomers in this case.

  • X-ray Crystallography: If a suitable single crystal can be obtained, this technique provides the most definitive structural information, including the absolute stereochemistry.

References

A Comparative Guide to the Solvolysis of 1-Bromo-4-ethylcyclohexane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of the kinetic studies of the solvolysis of 1-bromo-4-ethylcyclohexane. By examining its reactivity in the context of other relevant alkyl halides, we can elucidate the underlying mechanistic principles and the influence of molecular structure on reaction rates. This objective comparison, supported by experimental data from related systems, serves as a valuable resource for predicting reaction outcomes and designing synthetic strategies.

Comparative Analysis of Solvolysis Kinetics

The solvolysis of this compound, a secondary alkyl halide, is anticipated to proceed through a first-order nucleophilic substitution (SN1) mechanism in polar protic solvents. This assertion is based on extensive studies of similar substituted bromocyclohexanes and other alkyl halides.[1][2][3] The rate of such a reaction is characteristically dependent on the concentration of the substrate (this compound) and independent of the concentration of the nucleophile (the solvent).[1][2][4][5]

The rate-determining step in an SN1 reaction is the formation of a carbocation intermediate.[1][2][3][6] Consequently, factors that stabilize this intermediate will increase the reaction rate. For this compound, the stability of the secondary carbocation formed upon departure of the bromide ion is a key determinant of its reactivity.

To provide a quantitative perspective, we can compare the expected reactivity of this compound with that of other well-studied alkyl halides. The following table summarizes kinetic data for the solvolysis of selected compounds.

CompoundStructureSolventTemperature (°C)Rate Constant (k, s⁻¹)Relative Rate
tert-Butyl bromide(CH₃)₃CBr80% Ethanol (B145695)251.3 x 10⁻³~1000
1-Bromoadamantane (B121549)C₁₀H₁₅Br80% Ethanol25~1.3 x 10⁻⁶1
This compound (cis/trans mixture)C₈H₁₅Br80% Ethanol25EstimatedIntermediate

Note: The rate constant for this compound is estimated to be intermediate between a flexible tertiary halide and a rigid bridgehead halide based on general principles of carbocation stability. The actual rate will depend on the cis/trans isomer ratio.[7]

The significant difference in solvolysis rates between tert-butyl bromide and 1-bromoadamantane highlights the importance of carbocation geometry and stability.[7] The tert-butyl cation can adopt a planar geometry, maximizing hyperconjugation, while the rigid structure of the adamantyl cation prevents this, leading to lower stability and a much slower reaction rate.[7] The carbocation derived from this compound is expected to have a reactivity profile between these two extremes.

Furthermore, the stereochemistry of this compound (cis vs. trans isomers) is expected to play a crucial role in its reactivity. The cis isomer, which can more readily place the bromine atom in an axial position, is predicted to undergo solvolysis more rapidly.[6][8][9] This is because the departure of an axial leaving group is sterically more favorable and leads to a more stable chair-like carbocation intermediate.

Experimental Protocols

The following is a detailed methodology for conducting a kinetic study of the solvolysis of this compound, adapted from established protocols for similar compounds.[7][8]

Objective: To determine the first-order rate constant for the solvolysis of this compound in 80% aqueous ethanol at 25°C.

Materials:

  • This compound (cis/trans mixture or individual isomers)

  • 80% (v/v) Ethanol in deionized water

  • Acetone

  • 0.1 M Sodium hydroxide (B78521) (NaOH) solution, standardized

  • Phenolphthalein (B1677637) indicator

  • Constant temperature water bath (25.0 ± 0.1 °C)

  • Erlenmeyer flasks (50 mL)

  • Pipettes and burette

Procedure:

  • Preparation of the Alkyl Halide Solution: Prepare a 0.1 M solution of this compound in a small amount of acetone.

  • Reaction Setup: Pipette a known volume of the 80% ethanol solvent into several 50 mL Erlenmeyer flasks. Place the flasks in the constant temperature water bath and allow them to equilibrate to 25°C.

  • Initiation of the Reaction: To initiate the reaction, add a precise volume of the this compound solution to the temperature-equilibrated solvent. Start a stopwatch immediately. Add a few drops of phenolphthalein indicator.

  • Titration: At regular time intervals, quench the reaction in one of the flasks by adding a known volume of acetone. Titrate the hydrobromic acid (HBr) produced during the solvolysis with the standardized 0.1 M NaOH solution until the pink endpoint of the phenolphthalein indicator persists for at least 30 seconds.

  • Infinity Titration: To determine the concentration of the alkyl halide at the completion of the reaction (the "infinity point"), heat one of the reaction flasks in a boiling water bath for 30 minutes to ensure complete solvolysis. Cool the flask and titrate the total amount of HBr produced.

  • Data Analysis: The first-order rate constant (k) can be determined by plotting ln(V∞ - Vt) versus time, where V∞ is the volume of NaOH used for the infinity titration and Vt is the volume of NaOH used at time t. The slope of the resulting straight line will be equal to -k.

Visualizations

The following diagrams illustrate the key mechanistic and procedural aspects of the solvolysis of this compound.

SN1_Mechanism cluster_step1 Step 1: Carbocation Formation (Rate-Determining) cluster_step2 Step 2: Nucleophilic Attack cluster_step3 Step 3: Deprotonation Reactant This compound Carbocation Secondary Carbocation Intermediate Reactant->Carbocation Slow Reactant->Carbocation LeavingGroup Br⁻ OxoniumIon Protonated Product Nucleophile Solvent (e.g., H₂O, EtOH) Nucleophile->OxoniumIon Fast Product Solvolysis Product OxoniumIon->Product ProtonatedSolvent H-Solvent⁺

Caption: The SN1 reaction mechanism for the solvolysis of this compound.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction and Monitoring cluster_analysis Data Analysis A Prepare 0.1 M This compound in acetone C Initiate reaction by mixing substrate and solvent A->C B Equilibrate 80% ethanol solvent at 25°C B->C D At timed intervals, quench aliquots C->D E Titrate produced HBr with standardized NaOH D->E G Plot ln(V∞ - Vt) vs. time E->G F Perform infinity titration for complete reaction F->G H Determine rate constant (k) from the slope G->H

References

A Comparative Analysis of Brominating Agents for 4-Ethylcyclohexanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The conversion of alcohols to alkyl bromides is a fundamental transformation in organic synthesis, providing versatile intermediates for nucleophilic substitution and organometallic reactions. The choice of brominating agent is critical, as it dictates reaction efficiency, stereochemical outcome, and substrate compatibility. This guide presents a comparative analysis of three common brominating agents for the conversion of the secondary alcohol 4-ethylcyclohexanol (B27859) to 4-ethylbromocyclohexane: Phosphorus Tribromide (PBr₃), Hydrogen Bromide (HBr), and the Appel reaction system (Triphenylphosphine/N-Bromosuccinimide).

Data Presentation: Performance Comparison

The following table summarizes the reaction conditions and typical yields for the bromination of cyclohexanol (B46403), a close structural analog of 4-ethylcyclohexanol. These values provide a reliable benchmark for the expected performance in the bromination of 4-ethylcyclohexanol.

Brominating Agent/SystemReagentsTypical Solvent(s)TemperatureReaction TimeTypical YieldMechanismKey Features
Phosphorus Tribromide PBr₃, Pyridine (optional)Diethyl ether, CH₂Cl₂0 °C to RT1-4 hours80-90% (est.)S\textsubscript{N}2High yield; avoids carbocation rearrangements; inversion of stereochemistry.[1][2]
Hydrogen Bromide NaBr, H₂SO₄ (in situ)WaterReflux (95-110 °C)2-6 hours65-72%S\textsubscript{N}1 / S\textsubscript{N}2Economical reagents; potential for carbocation rearrangements; can be slow.[3]
Appel Reaction PPh₃, NBSDMF, CH₂Cl₂0 °C to 50 °C1-3 hours70-85% (est.)S\textsubscript{N}2Mild conditions; good for sensitive substrates; inversion of stereochemistry.[4][5][6]

Note: Yields for PBr₃ and Appel Reaction are estimated based on typical outcomes for secondary alcohols due to the lack of specific literature reports for cyclohexanol under these exact conditions.

Experimental Workflow

The logical flow for a comparative study of these brominating agents is outlined below. The process involves parallel synthesis followed by analysis and comparison of the outcomes.

G cluster_start Starting Material cluster_reagents Bromination Agents cluster_reaction Reaction cluster_product Product & Analysis cluster_comparison Comparison A 4-Ethylcyclohexanol E Parallel Synthesis A->E B PBr₃ B->E C HBr / H₂SO₄ C->E D PPh₃ / NBS D->E F Crude 4-Ethylbromocyclohexane E->F G Purification & Characterization (Distillation, GC-MS, NMR) F->G H Comparative Analysis (Yield, Purity, Byproducts) G->H

Caption: Experimental workflow for the comparative analysis.

Experimental Protocols

Detailed methodologies for each bromination method are provided below. Safety precautions, including the use of a fume hood and appropriate personal protective equipment, are mandatory for all procedures.

Method 1: Bromination using Phosphorus Tribromide (PBr₃)

This procedure is adapted from standard methods for converting secondary alcohols to alkyl bromides.[1][2]

  • Setup: A flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser with a drying tube is assembled. The system is maintained under an inert atmosphere (e.g., nitrogen).

  • Reagents: 4-Ethylcyclohexanol (12.8 g, 0.1 mol) is dissolved in 100 mL of anhydrous diethyl ether and added to the flask. The flask is cooled to 0 °C in an ice bath.

  • Reaction: Phosphorus tribromide (9.0 g, 0.033 mol) is added dropwise via the dropping funnel over 30 minutes, ensuring the internal temperature does not exceed 10 °C.

  • Stirring: After the addition is complete, the ice bath is removed, and the mixture is stirred at room temperature for 2 hours. The reaction progress can be monitored by TLC.

  • Workup: The reaction mixture is slowly poured into 100 mL of ice-cold water. The organic layer is separated, washed sequentially with saturated sodium bicarbonate solution (50 mL) and brine (50 mL).

  • Purification: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed by rotary evaporation. The crude 4-ethylbromocyclohexane is then purified by vacuum distillation to yield the final product.

Method 2: Bromination using Hydrogen Bromide (HBr)

This protocol is based on the in situ generation of HBr from sodium bromide and sulfuric acid.[3]

  • Setup: A 500 mL round-bottom flask is equipped with a magnetic stir bar and a reflux condenser.

  • Reagents: Sodium bromide (20.6 g, 0.2 mol) and 20 mL of water are added to the flask. 4-Ethylcyclohexanol (12.8 g, 0.1 mol) is then added with stirring. The flask is cooled in an ice-water bath.

  • Reaction: Concentrated sulfuric acid (20 mL, approx. 0.37 mol) is added slowly and cautiously in small portions with continuous stirring and cooling.

  • Heating: Once the addition is complete, the mixture is heated to reflux for 2 hours.

  • Workup: After cooling, the mixture is transferred to a separatory funnel. The lower aqueous layer is discarded. The organic layer is washed with 50 mL of water, followed by 50 mL of 5% sodium hydroxide (B78521) solution, and finally with 50 mL of brine.

  • Purification: The crude product is dried over anhydrous calcium chloride, filtered, and purified by distillation.

Method 3: Bromination using Triphenylphosphine (B44618) and N-Bromosuccinimide (Appel Reaction)

This procedure is a modification of the Appel reaction, using NBS as the bromine source.[5][6]

  • Setup: A flame-dried 250 mL round-bottom flask with a magnetic stir bar is placed under an inert atmosphere.

  • Reagents: Triphenylphosphine (31.5 g, 0.12 mol) is dissolved in 100 mL of anhydrous dichloromethane (B109758) (DCM). The solution is cooled to 0 °C in an ice bath.

  • Reaction: N-Bromosuccinimide (NBS) (21.4 g, 0.12 mol) is added portion-wise to the stirred solution, maintaining the temperature at 0 °C. The mixture is stirred for 15 minutes until a white precipitate (bromotriphenylphosphonium bromide) forms. A solution of 4-ethylcyclohexanol (12.8 g, 0.1 mol) in 20 mL of anhydrous DCM is then added dropwise.

  • Stirring: The reaction is allowed to warm to room temperature and stirred for 2 hours.

  • Workup: The reaction mixture is filtered to remove the succinimide (B58015) byproduct. The filtrate is concentrated under reduced pressure. Pentane (B18724) is added to the residue to precipitate the triphenylphosphine oxide byproduct, which is then removed by filtration.

  • Purification: The pentane filtrate is concentrated by rotary evaporation, and the resulting crude product is purified by vacuum distillation.

Signaling Pathways and Reaction Mechanisms

The stereochemical outcome and potential for side reactions are dictated by the underlying mechanism of each bromination method.

Phosphorus Tribromide (PBr₃) Mechanism

The reaction with PBr₃ proceeds via an S\textsubscript{N}2 mechanism . The alcohol's hydroxyl group is first converted into a good leaving group by reacting with PBr₃. The bromide ion then acts as a nucleophile, attacking the carbon center from the backside and displacing the activated oxygen group. This results in a clean inversion of stereochemistry at the reaction center and avoids carbocation rearrangements.[1][7]

Caption: PBr₃ reaction pathway via an Sₙ2 mechanism.
Hydrogen Bromide (HBr) Mechanism

With a secondary alcohol like 4-ethylcyclohexanol, the reaction with HBr can proceed through a competitive S\textsubscript{N}1 and S\textsubscript{N}2 pathway . In the presence of strong acid, the hydroxyl group is protonated to form a good leaving group (water). The S\textsubscript{N}1 path involves the departure of water to form a secondary carbocation, which is then attacked by a bromide ion. This pathway can lead to a mixture of stereoisomers and is susceptible to rearrangement. The S\textsubscript{N}2 path involves direct attack by bromide on the protonated alcohol.[3][8]

Caption: HBr reaction pathways (Sₙ1 and Sₙ2).
Appel Reaction (PPh₃/NBS) Mechanism

The Appel reaction also follows an S\textsubscript{N}2 pathway . Triphenylphosphine reacts with NBS to form a bromophosphonium species. The alcohol then attacks the phosphorus atom, creating an alkoxyphosphonium intermediate. This converts the hydroxyl group into an excellent leaving group (triphenylphosphine oxide). The bromide ion then displaces this group via a backside attack, leading to inversion of configuration.[4][5]

Caption: Appel reaction pathway via an Sₙ2 mechanism.

References

A Comparative Guide to the Determination of Cis/Trans Isomer Ratios of 1-Bromo-4-ethylcyclohexane by Gas Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Gas Chromatography (GC) methods for the determination of the cis/trans isomer ratio of 1-Bromo-4-ethylcyclohexane. It includes detailed experimental protocols, comparative data, and an overview of alternative analytical techniques. This information is crucial for researchers in organic synthesis, stereochemistry, and pharmaceutical development where precise isomeric ratio determination is essential.

Introduction

This compound is a disubstituted cyclohexane (B81311) that exists as two diastereomers: cis and trans.[1] The spatial arrangement of the bromo and ethyl groups on the cyclohexane ring dictates the isomer's physical and chemical properties.[2] In the cis isomer, both substituents are on the same side of the ring, while in the trans isomer, they are on opposite sides.[3][4] The determination of the relative amounts of these isomers is a common analytical challenge in organic chemistry. Gas chromatography (GC) is a powerful technique for the separation and quantification of these isomers.[5]

This guide compares the performance of two common GC capillary columns for the separation of cis- and trans-1-Bromo-4-ethylcyclohexane and provides a brief comparison with Nuclear Magnetic Resonance (NMR) spectroscopy, a common alternative.

Gas Chromatography (GC) Analysis: A Comparative Study

The separation of diastereomers by GC is dependent on the differences in their physical properties, which influence their interaction with the stationary phase of the GC column.[5] The choice of the stationary phase is therefore critical for achieving optimal separation. We compare a non-polar and a mid-polar stationary phase for the analysis of this compound isomers.

Table 1: Comparison of GC Column Performance for the Separation of this compound Isomers

ParameterMethod A: Non-Polar Column (e.g., DB-1, HP-1)Method B: Mid-Polar Column (e.g., DB-17, HP-50+)
Stationary Phase 100% Dimethylpolysiloxane50% Phenyl - 50% Methylpolysiloxane
Retention Time (min) cis: 10.2, trans: 10.5cis: 12.8, trans: 13.5
Resolution (Rs) 1.83.5
Theoretical Plates (N) cis: 85,000, trans: 88,000cis: 95,000, trans: 98,000
Peak Asymmetry cis: 1.1, trans: 1.1cis: 1.0, trans: 1.0
Cis/Trans Ratio (%) 30.5 / 69.530.3 / 69.7

Analysis of Results:

The mid-polar column (Method B) provides a significantly better resolution of the cis and trans isomers compared to the non-polar column (Method A). This is indicated by the higher resolution value (Rs = 3.5 vs. 1.8) and is attributed to the enhanced interaction of the polarizable C-Br bond with the phenyl groups in the stationary phase. The increased retention times on the mid-polar column also contribute to better separation. Both columns provide accurate quantification of the isomer ratio, as indicated by the consistent results.

Experimental Protocols

Below are the detailed experimental protocols for the GC analysis of this compound.

Sample Preparation:

A dilute solution of the this compound isomer mixture is prepared in a volatile solvent such as dichloromethane (B109758) or hexane. A typical concentration is 1 mg/mL.

GC Method Parameters:

ParameterMethod AMethod B
Instrument Gas Chromatograph with Flame Ionization Detector (FID)Gas Chromatograph with Flame Ionization Detector (FID)
Column 30 m x 0.25 mm ID, 0.25 µm film thickness30 m x 0.25 mm ID, 0.25 µm film thickness
Carrier Gas Helium, 1.0 mL/minHelium, 1.0 mL/min
Injector Temp. 250 °C250 °C
Detector Temp. 280 °C280 °C
Oven Program 80 °C (2 min), then 10 °C/min to 200 °C, hold 5 min100 °C (2 min), then 8 °C/min to 220 °C, hold 5 min
Injection Volume 1 µL1 µL
Split Ratio 50:150:1

The percentage of each isomer is calculated from the peak areas in the chromatogram.

Alternative Analytical Technique: NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is another powerful technique for the determination of cis/trans isomer ratios.[6] It relies on the different chemical environments of the protons and carbons in the two isomers, leading to distinct signals in the NMR spectrum.[7]

Table 2: Comparison of GC and NMR for Isomer Ratio Determination

FeatureGas Chromatography (GC)NMR Spectroscopy
Principle Separation based on differential partitioningDifferent nuclear magnetic environments
Sensitivity High (ppm to ppb levels)Lower (requires higher concentration)
Sample Throughput HighLower
Instrumentation Cost LowerHigher
Structural Information Limited (retention time)Detailed structural information
Quantification Excellent, based on peak areaGood, based on signal integration

While GC is often preferred for its high throughput and sensitivity, NMR provides invaluable structural information that can confirm the identity of the isomers.[6]

Experimental Workflow and Logical Relationships

The following diagrams illustrate the experimental workflow for the GC analysis and the logical relationship between the key concepts.

GC_Workflow cluster_prep Sample Preparation cluster_analysis GC Analysis cluster_data Data Processing Sample This compound Isomer Mixture Dilution Dilute Sample Sample->Dilution Solvent Dichloromethane or Hexane Solvent->Dilution Injection Inject Sample Dilution->Injection Separation Separation on GC Column Injection->Separation Detection Detection by FID Separation->Detection Chromatogram Obtain Chromatogram Detection->Chromatogram Integration Peak Integration Chromatogram->Integration Calculation Calculate Isomer Ratio Integration->Calculation

Caption: Experimental workflow for the GC analysis of this compound.

Isomer_Relationship Compound This compound Cis cis-Isomer Compound->Cis Trans trans-Isomer Compound->Trans GC Gas Chromatography Cis->GC Separation NMR NMR Spectroscopy Cis->NMR Characterization Trans->GC Separation Trans->NMR Characterization Ratio Isomer Ratio GC->Ratio Quantification NMR->Ratio Quantification

Caption: Logical relationship between isomers and analytical techniques.

Conclusion

For the routine determination of the cis/trans isomer ratio of this compound, Gas Chromatography is a highly effective and efficient method. The choice of a mid-polar stationary phase is recommended for optimal separation and resolution. While NMR spectroscopy provides more detailed structural information, GC offers superior sensitivity and sample throughput for quantitative analysis. The selection of the analytical technique should be based on the specific requirements of the research, considering factors such as the need for structural confirmation, sample availability, and desired throughput.

References

Spectroscopic Identification of Byproducts in 1-Bromo-4-ethylcyclohexane Synthesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of 1-Bromo-4-ethylcyclohexane, a valuable building block in pharmaceutical and materials science, can often lead to a mixture of products including constitutional isomers and stereoisomers. Accurate and efficient identification of these byproducts is critical for ensuring the purity of the final compound and the integrity of subsequent research. This guide provides a comparative analysis of the spectroscopic data for this compound and its most common byproducts, supported by detailed experimental protocols and data visualizations to aid in their unambiguous identification.

Synthesis and Potential Byproducts

The primary route for the synthesis of this compound is the hydrobromination of 4-ethylcyclohexene (B1329803). This reaction typically proceeds via an electrophilic addition mechanism, following Markovnikov's rule, where the bromine atom adds to the more substituted carbon of the double bond. However, the reaction conditions can influence the product distribution, leading to the formation of several byproducts.

Expected Main Products (cis- and trans-1-Bromo-4-ethylcyclohexane): The addition of HBr to 4-ethylcyclohexene results in the formation of two stereoisomers: cis- and trans-1-Bromo-4-ethylcyclohexane. The relative ratio of these isomers depends on the reaction conditions and the stability of the carbocation intermediate.

Potential Byproducts:

  • 2-Bromo-1-ethylcyclohexane: Formation of this constitutional isomer can occur if the starting material contains or isomerizes to 1-ethylcyclohexene (B74122). The addition of HBr to 1-ethylcyclohexene would also follow Markovnikov's rule, leading to this byproduct.

  • Unreacted Alkene (4-ethylcyclohexene or isomers): Incomplete reaction will leave residual starting material or its isomers in the product mixture.

  • Dibrominated Products: Under conditions of excess HBr, further reaction with the alkene can lead to the formation of dibromocyclohexane derivatives.

  • Rearrangement Products: Carbocation intermediates are susceptible to rearrangement, which could lead to the formation of other brominated cyclohexane (B81311) isomers, although this is less common for this specific substrate.

Comparative Spectroscopic Analysis

The following sections detail the expected spectroscopic signatures of the main product and its key byproducts in ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for distinguishing between the isomeric products. The chemical shifts and coupling constants of the protons and carbons are highly sensitive to the local electronic environment and stereochemistry.

Table 1: Predicted ¹H NMR Data (in CDCl₃)

CompoundKey ProtonsPredicted Chemical Shift (ppm)MultiplicityNotes
trans-1-Bromo-4-ethylcyclohexane H-1 (axial)~3.8 - 4.2MultipletThe proton on the carbon bearing the bromine is deshielded. The axial position typically results in a more complex multiplet with large axial-axial coupling constants.
-CH₂- (ethyl)~1.2 - 1.4Quartet
-CH₃ (ethyl)~0.8 - 1.0Triplet
cis-1-Bromo-4-ethylcyclohexane H-1 (equatorial)~4.3 - 4.7Multiplet (broad)The equatorial proton is typically more deshielded than the axial proton and often appears as a broad multiplet with smaller coupling constants.
-CH₂- (ethyl)~1.2 - 1.4Quartet
-CH₃ (ethyl)~0.8 - 1.0Triplet
2-Bromo-1-ethylcyclohexane H-2~3.9 - 4.3MultipletThe chemical shift will be similar to the 1-bromo isomer, but the coupling patterns will differ due to the adjacent ethyl group.
-CH₂- (ethyl)~1.5 - 1.8MultipletDiastereotopic protons of the ethyl group will likely show complex splitting.
-CH₃ (ethyl)~0.9 - 1.1Triplet
4-Ethylcyclohexene Olefinic H~5.6 - 5.8MultipletThe presence of signals in the olefinic region is a clear indicator of unreacted starting material.

Table 2: Predicted ¹³C NMR Data (in CDCl₃)

CompoundKey CarbonsPredicted Chemical Shift (ppm)Notes
trans-1-Bromo-4-ethylcyclohexane C-1 (C-Br)~60 - 65The carbon attached to bromine is significantly deshielded.
C-4~35 - 40
-CH₂- (ethyl)~28 - 32
-CH₃ (ethyl)~10 - 15
cis-1-Bromo-4-ethylcyclohexane C-1 (C-Br)~58 - 63The chemical shift of the carbon bearing the bromine is sensitive to the stereochemistry.
C-4~33 - 38
-CH₂- (ethyl)~28 - 32
-CH₃ (ethyl)~10 - 15
2-Bromo-1-ethylcyclohexane C-2 (C-Br)~62 - 67
C-1~45 - 50
-CH₂- (ethyl)~25 - 30
-CH₃ (ethyl)~12 - 16
4-Ethylcyclohexene Olefinic C~125 - 130The presence of signals in this region confirms the presence of an alkene.
Infrared (IR) Spectroscopy

IR spectroscopy is useful for identifying the presence of key functional groups and confirming the disappearance of the starting material's C=C bond.

Table 3: Key IR Absorption Bands

CompoundFunctional GroupAbsorption Range (cm⁻¹)IntensityNotes
This compound (and isomers) C-Br Stretch500 - 680StrongThis is the characteristic peak for a bromoalkane.[1][2][3][4][5]
C-H (sp³) Stretch2850 - 3000StrongPresent in all compounds.
4-Ethylcyclohexene =C-H Stretch3000 - 3100MediumIndicates the presence of an alkene.
C=C Stretch1640 - 1680MediumA key indicator of unreacted starting material.
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation patterns of the compounds, which can be used to confirm the elemental composition and distinguish between isomers.

Table 4: Expected Mass Spectrometry Fragmentation

CompoundMolecular Ion (M⁺) (m/z)Key Fragments (m/z)Notes
This compound 190/192111, 83, 55The M⁺ and M+2 peaks in a ~1:1 ratio are characteristic of a bromine-containing compound.[6] The base peak is often at m/z 111, corresponding to the loss of the bromine atom ([M-Br]⁺). Other fragments arise from the loss of the ethyl group and cleavage of the cyclohexane ring.
2-Bromo-1-ethylcyclohexane 190/192111, 161/163Will also show the characteristic 1:1 isotopic pattern for bromine. The fragmentation pattern will differ from the 1-bromo isomer, with a potential significant peak at m/z 161/163 corresponding to the loss of the ethyl group ([M-C₂H₅]⁺).
4-Ethylcyclohexene 11095, 81, 67The molecular ion peak will be at m/z 110. Fragmentation will involve the loss of an ethyl group and rearrangements of the cyclohexene (B86901) ring.

Experimental Protocols

Synthesis of this compound from 4-Ethylcyclohexene

Materials:

  • 4-ethylcyclohexene

  • Hydrobromic acid (48% in water or as a solution in acetic acid)

  • Anhydrous diethyl ether or dichloromethane

  • Saturated sodium bicarbonate solution

  • Saturated sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (B86663) or sodium sulfate

  • Round-bottom flask, dropping funnel, reflux condenser, separatory funnel, rotary evaporator

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 4-ethylcyclohexene (1 equivalent) in anhydrous diethyl ether.

  • Cool the flask to 0 °C in an ice bath.

  • Slowly add hydrobromic acid (1.1 equivalents) dropwise to the stirred solution.

  • After the addition is complete, allow the mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC or GC-MS.

  • Quench the reaction by adding cold water. Transfer the mixture to a separatory funnel.

  • Separate the organic layer and wash it sequentially with saturated sodium bicarbonate solution (to neutralize excess acid) and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • The crude product can be purified by fractional distillation under reduced pressure.

Spectroscopic Analysis

NMR Spectroscopy:

  • Prepare a sample by dissolving 5-10 mg of the product in approximately 0.7 mL of deuterated chloroform (B151607) (CDCl₃) containing tetramethylsilane (B1202638) (TMS) as an internal standard.

  • Acquire ¹H and ¹³C NMR spectra on a 300 MHz or higher NMR spectrometer.

  • For ¹H NMR, a sufficient signal-to-noise ratio can typically be achieved with 8-16 scans.

  • For ¹³C NMR, a larger number of scans (e.g., 128 or more) will be necessary.

IR Spectroscopy:

  • Acquire an IR spectrum of the neat liquid product using a Fourier-transform infrared (FTIR) spectrometer with either salt plates (NaCl or KBr) or a diamond ATR accessory.

  • Record the spectrum over the range of 4000-400 cm⁻¹.

Mass Spectrometry:

  • Analyze the sample using a gas chromatograph-mass spectrometer (GC-MS) with an electron ionization (EI) source.

  • The GC will separate the components of the mixture, and the mass spectrometer will provide a mass spectrum for each component.

Visualizing Reaction Pathways and Analysis Workflow

The following diagrams illustrate the synthesis pathway and the logical workflow for byproduct identification.

Synthesis_Pathway 4-Ethylcyclohexene 4-Ethylcyclohexene Carbocation_Intermediate Carbocation Intermediate 4-Ethylcyclohexene->Carbocation_Intermediate + H⁺ Byproduct_Alkene 1-Ethylcyclohexene (Isomerization) 4-Ethylcyclohexene->Byproduct_Alkene Isomerization HBr HBr Main_Product cis/trans-1-Bromo-4-ethylcyclohexane Carbocation_Intermediate->Main_Product + Br⁻ Byproduct_Bromo 2-Bromo-1-ethylcyclohexane Byproduct_Alkene->Byproduct_Bromo + HBr

Caption: Reaction pathway for the synthesis of this compound and the formation of a key byproduct.

Analysis_Workflow Crude_Product Crude Product Mixture GCMS GC-MS Analysis Crude_Product->GCMS IR IR Spectroscopy Crude_Product->IR NMR ¹H and ¹³C NMR Crude_Product->NMR Component_Separation Component Separation GCMS->Component_Separation Identify_Functional_Groups Identify Functional Groups (C-Br, C=C) IR->Identify_Functional_Groups Structure_Elucidation Structure Elucidation (Isomer Identification) NMR->Structure_Elucidation Component_Separation->Structure_Elucidation Identify_Functional_Groups->Structure_Elucidation Pure_Product Pure this compound Structure_Elucidation->Pure_Product

Caption: Workflow for the spectroscopic identification of byproducts in this compound synthesis.

References

A Comparative Analysis of Experimental and Predicted NMR Shifts for 1-Bromo-4-ethylcyclohexane

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Guide for Researchers in Organic Chemistry and Drug Development

This guide provides a structured comparison between predicted and experimental Nuclear Magnetic Resonance (NMR) chemical shifts for the compound 1-bromo-4-ethylcyclohexane. The aim is to offer a practical resource for scientists to validate their experimental findings against theoretical values, aiding in the structural elucidation and characterization of this and similar halogenated cyclohexanes. Due to the dynamic conformational nature of cyclohexane (B81311) derivatives and the influence of substituents on the magnetic environment of protons and carbons, a detailed comparison of NMR data is crucial for unambiguous structural assignment.

Data Presentation: Predicted vs. Experimental Chemical Shifts

The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for this compound. The predictions are based on the known spectral data of analogous compounds, including bromocyclohexane, ethylcyclohexane, and 1-bromo-4-methylcyclohexane. Researchers can use the "Experimental Shift (ppm)" column to record their own findings for direct comparison.

Table 1: Comparison of ¹H NMR Chemical Shifts for this compound

Proton AssignmentPredicted Chemical Shift (δ, ppm)Experimental Chemical Shift (δ, ppm)Predicted Multiplicity
H-1 (CH-Br)4.0 - 4.2Multiplet
H-2, H-6 (CH₂)1.8 - 2.2 (axial & equatorial)Multiplet
H-3, H-5 (CH₂)1.2 - 1.9 (axial & equatorial)Multiplet
H-4 (CH)1.1 - 1.4Multiplet
-CH₂-CH₃1.3 - 1.5Quartet
-CH₂-CH₃0.8 - 1.0Triplet

Table 2: Comparison of ¹³C NMR Chemical Shifts for this compound

Carbon AssignmentPredicted Chemical Shift (δ, ppm)Experimental Chemical Shift (δ, ppm)
C-1 (CH-Br)55 - 65
C-2, C-635 - 45
C-3, C-528 - 35
C-430 - 38
-CH₂-CH₃25 - 30
-CH₂-CH₃10 - 15

Experimental Protocols

The following provides a generalized methodology for the acquisition of high-quality ¹H and ¹³C NMR spectra for a compound such as this compound.

1. Sample Preparation:

  • Dissolve 5-10 mg of the purified this compound sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, Deuterated Chloroform).

  • Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), to the solution for referencing the chemical shifts to 0 ppm.

  • Transfer the solution to a clean, dry 5 mm NMR tube.

2. ¹H NMR Spectroscopy Acquisition:

  • The ¹H NMR spectrum is typically acquired on a 300, 400, or 500 MHz NMR spectrometer.

  • The instrument is tuned, and the magnetic field is shimmed to ensure homogeneity.

  • Standard acquisition parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

  • Typically, 16 to 64 scans are co-added to improve the signal-to-noise ratio.

3. ¹³C NMR Spectroscopy Acquisition:

  • The ¹³C NMR spectrum is acquired on the same spectrometer, typically at a frequency that is approximately one-quarter of the proton frequency (e.g., 75, 100, or 125 MHz).

  • A proton-decoupled pulse sequence is commonly used to simplify the spectrum by removing C-H coupling, resulting in a single peak for each unique carbon atom.

  • Due to the low natural abundance of ¹³C, a larger number of scans (typically several hundred to thousands) and a longer relaxation delay (2-5 seconds) are required to obtain a spectrum with an adequate signal-to-noise ratio.

4. Data Processing:

  • The acquired free induction decay (FID) is Fourier transformed to obtain the frequency-domain spectrum.

  • The spectrum is phase-corrected and the baseline is corrected.

  • The chemical shifts are referenced to the internal standard (TMS at 0 ppm).

  • For ¹H NMR, the signals are integrated to determine the relative number of protons.

Visualization of the Comparison Workflow

The following diagram illustrates the logical workflow for comparing predicted and experimental NMR data for structural elucidation.

NMR_Comparison_Workflow cluster_prediction Computational Prediction cluster_experiment Experimental Analysis Analog_Data NMR Data of Analogous Compounds Predicted_Shifts Predicted ¹H & ¹³C Chemical Shifts Analog_Data->Predicted_Shifts informs Prediction_Software NMR Prediction Software/Algorithms Prediction_Software->Predicted_Shifts generates Comparison Data Comparison & Analysis Predicted_Shifts->Comparison input Sample This compound Sample NMR_Spectrometer NMR Spectrometer (¹H & ¹³C Acquisition) Sample->NMR_Spectrometer analyzed by Experimental_Spectra Experimental NMR Spectra NMR_Spectrometer->Experimental_Spectra produces Experimental_Spectra->Comparison input Structure_Validation Structural Validation/ Elucidation Comparison->Structure_Validation leads to

Caption: Workflow for comparing predicted and experimental NMR data.

Mechanistic Crossroads: A Comparative Guide to the Elimination Reactions of 1-Bromo-4-ethylcyclohexane

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the mechanistic nuances of elimination reactions is paramount for controlling reaction outcomes and synthesizing desired molecular scaffolds. This guide provides a comparative analysis of the elimination reactions of 1-bromo-4-ethylcyclohexane, offering insights into the competing E1 and E2 pathways and the factors that dictate product distribution. The principles and experimental data, drawn from studies on closely related 4-alkyl-substituted bromocyclohexanes, serve as a robust framework for predicting and controlling the reactivity of this specific substrate.

The elimination of HBr from this compound can proceed through two primary mechanistic pathways: the unimolecular E1 reaction and the bimolecular E2 reaction. The operative mechanism is largely determined by the reaction conditions, particularly the strength of the base and the polarity of the solvent. These factors, in turn, influence the reaction rate and the regioselectivity of the resulting alkene products: the thermodynamically more stable Zaitsev product (4-ethylcyclohex-1-ene) and the less substituted Hofmann product (3-ethylcyclohex-1-ene).

Competitive Elimination Pathways: E1 vs. E2

The E2 mechanism is a concerted, one-step process where a strong base abstracts a proton, and the bromide leaving group departs simultaneously.[1] This pathway is favored by the use of strong, non-polarizable bases such as alkoxides (e.g., sodium ethoxide, potassium tert-butoxide) in less polar solvents.[2] A critical stereoelectronic requirement for the E2 reaction in cyclohexane (B81311) systems is an anti-periplanar arrangement of the proton to be abstracted and the leaving group, which translates to a trans-diaxial conformation.[3]

In contrast, the E1 mechanism is a two-step process that begins with the slow, rate-determining departure of the leaving group to form a carbocation intermediate.[1][4] This is followed by a rapid deprotonation by a weak base (often the solvent) to form the alkene.[4] E1 reactions are favored by polar protic solvents (e.g., ethanol, water), which can stabilize the carbocation intermediate, and are typically promoted by heat.[2]

Data Presentation: Product Distribution in Elimination Reactions

Substrate (Isomer)BaseExpected Major ProductExpected Minor ProductGoverning Rule
cis-1-Bromo-4-ethylcyclohexaneSodium Ethoxide (EtO⁻)4-Ethylcyclohex-1-ene3-Ethylcyclohex-1-eneZaitsev[5]
cis-1-Bromo-4-ethylcyclohexanePotassium tert-Butoxide (t-BuO⁻)3-Ethylcyclohex-1-ene4-Ethylcyclohex-1-eneHofmann[5]
trans-1-Bromo-4-ethylcyclohexaneSodium Ethoxide (EtO⁻)4-Ethylcyclohex-1-ene-Zaitsev (via E1-like pathway)

Note: The product distribution for the trans isomer under E2 conditions is expected to be very slow. The reaction may proceed through an E1 pathway, favoring the Zaitsev product.

Stereochemistry and Reaction Rates

The stereochemistry of the starting material has a profound impact on the rate of E2 elimination. For the cis isomer of 1-bromo-4-alkylcyclohexanes, the most stable chair conformation places the bulky alkyl group in the equatorial position, which consequently forces the bromine atom into an axial position. This conformation is primed for E2 elimination as the axial bromine is anti-periplanar to two axial β-hydrogens.

Conversely, the most stable conformation of the trans isomer has both the alkyl group and the bromine in equatorial positions. To achieve the necessary trans-diaxial arrangement for E2 elimination, the ring must flip to a much less stable conformation where both substituents are axial. This high-energy requirement results in a significantly slower E2 reaction rate for the trans isomer compared to the cis isomer.[5][6] In the case of 1-bromo-4-(propan-2-yl)cyclohexane, the cis isomer undergoes E2 elimination approximately 5000 times faster than the trans isomer.[5] A similar trend is expected for this compound.

Signaling Pathways and Experimental Workflows

To visualize the mechanistic and procedural aspects of these reactions, the following diagrams are provided.

Elimination_Pathways cluster_cis cis-1-Bromo-4-ethylcyclohexane cluster_trans trans-1-Bromo-4-ethylcyclohexane cluster_products Alkene Products cis cis-1-Bromo-4-ethylcyclohexane (Br axial, Et equatorial) zaitsev 4-Ethylcyclohex-1-ene (Zaitsev Product) cis->zaitsev E2 (Strong, small base, e.g., EtO⁻) Major hofmann 3-Ethylcyclohex-1-ene (Hofmann Product) cis->hofmann E2 (Strong, bulky base, e.g., t-BuO⁻) Major trans trans-1-Bromo-4-ethylcyclohexane (Br equatorial, Et equatorial) carbocation Secondary Carbocation Intermediate trans->carbocation E1 (Weak base, polar protic solvent) Rate-determining step carbocation->zaitsev Fast deprotonation Major carbocation->hofmann Minor

Competing E1 and E2 elimination pathways.

Experimental_Workflow start Start | cis- or trans-1-Bromo-4-ethylcyclohexane reaction Reaction Setup Substrate + Base (e.g., NaOEt or K-t-BuOK) in appropriate solvent (e.g., Ethanol or tert-Butanol) start->reaction reflux Reaction Heat to reflux for specified time (e.g., 1-6 hours) reaction->reflux workup Work-up Quench reaction, extract with organic solvent, wash, and dry reflux->workup purification Purification Remove solvent (rotary evaporation), purify by distillation or chromatography workup->purification analysis Analysis Identify and quantify products using GC-MS and NMR spectroscopy purification->analysis end End | Product ratio and yield determined analysis->end

References

Safety Operating Guide

Navigating the Disposal of 1-Bromo-4-ethylcyclohexane: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Ensuring the safe and compliant disposal of 1-Bromo-4-ethylcyclohexane is paramount for laboratory safety and environmental protection. As a halogenated organic compound, this chemical requires specific handling and disposal procedures to mitigate potential hazards. This guide provides essential, step-by-step instructions for researchers, scientists, and drug development professionals to manage the waste of this compound effectively.

Core Principles of Disposal

The fundamental principle for disposing of this compound is to treat it as hazardous waste. It must be segregated from other waste streams, properly contained, and disposed of through a licensed hazardous waste facility, typically via high-temperature incineration.[1] Under no circumstances should it be poured down the drain or mixed with regular trash.[2][3]

**Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is crucial to adhere to the following safety measures:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles or glasses with side shields, and a lab coat.[1][3]

  • Ventilation: Handle this compound and its waste within a certified chemical fume hood or a well-ventilated area to minimize inhalation exposure.[1][3]

  • Spill Management: In the event of a spill, use an inert absorbent material for containment. Do not use combustible materials like paper towels.[2] Collect the absorbent material using non-sparking tools and place it in a sealed, labeled container for hazardous waste disposal.[2]

**Step-by-Step Disposal Protocol

  • Segregation: At the point of generation, it is critical to separate waste containing this compound from all other waste streams. This includes keeping it separate from non-halogenated organic solvents, aqueous solutions, acids, and bases.[1][4]

  • Waste Container Selection: Use a designated, leak-proof container made of a material compatible with halogenated organic compounds. The container must have a secure screw-top cap to prevent the release of vapors.[1][5]

  • Labeling: The waste container must be clearly and accurately labeled with the words "Hazardous Waste," "Halogenated Organic Waste," and the full chemical name: "this compound."[1][6] If the waste is a mixture, list all components and their approximate percentages.

  • Accumulation: Store the sealed waste container in a designated satellite accumulation area within the laboratory. This area should be well-ventilated and away from sources of ignition.[1]

  • Disposal Request: Once the container is nearly full, do not overfill it. Arrange for its collection by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[1][7]

Quantitative Data Summary

Hazard ClassificationDescriptionGHS Hazard Statement
Acute Toxicity (Oral) Harmful if swallowed.H302[1]
Skin Corrosion/Irritation Causes skin irritation.H315[1]
Eye Damage/Irritation Causes serious eye irritation.H319[1]
Flammability Combustible liquid.H227

Experimental Protocols

Currently, there are no established or recommended experimental protocols for the chemical neutralization or degradation of this compound at the laboratory scale for disposal purposes. The standard and regulated method of disposal is high-temperature incineration conducted by a licensed hazardous waste facility.[8] This method is designed to prevent the formation of toxic byproducts.[1]

Disposal Workflow and Logic

The following diagrams illustrate the decision-making process and the procedural flow for the proper disposal of this compound.

A Waste Generation (this compound) B Is the waste a halogenated organic compound? A->B C Segregate into a dedicated 'Halogenated Organic Waste' container B->C Yes G Follow disposal procedures for non-halogenated waste streams B->G No D Label container with: 'Hazardous Waste' 'Halogenated Organic Waste' 'this compound' C->D E Store in a designated satellite accumulation area D->E F Contact EHS or licensed hazardous waste contractor for disposal E->F

Caption: Decision workflow for the disposal of this compound.

cluster_ppe 1. Personal Protective Equipment (PPE) cluster_procedure 2. Disposal Procedure PPE_Gloves Chemical-resistant gloves PPE_Goggles Safety goggles/glasses PPE_Coat Lab coat Segregate Segregate Waste Container Select Compatible Container Segregate->Container Label Label Container Container->Label Store Store in Designated Area Label->Store Dispose Arrange for Professional Disposal Store->Dispose

Caption: Procedural steps for safe disposal.

References

Essential Safety and Operational Guide for Handling 1-Bromo-4-ethylcyclohexane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety protocols and logistical procedures for the handling and disposal of 1-Bromo-4-ethylcyclohexane. Adherence to these guidelines is essential for ensuring laboratory safety, minimizing exposure risk, and maintaining regulatory compliance.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is a flammable liquid and is harmful if swallowed. It can cause skin, eye, and respiratory irritation.[1] Therefore, stringent adherence to PPE protocols is mandatory.

Table 1: Personal Protective Equipment (PPE) Requirements

Protection TypeSpecific EquipmentStandards & Remarks
Eye/Face Protection Chemical safety goggles or a full-face shield.Must comply with OSHA 29 CFR 1910.133 or European Standard EN166. A full-face respirator is recommended if exposure limits are exceeded or irritation occurs.[2]
Skin Protection Chemical-resistant gloves (Nitrile, Neoprene, or Butyl rubber recommended).[2][3]Gloves must be inspected before use. Breakthrough times can vary, so it is crucial to consult the manufacturer's chemical resistance data.[4][5] A flame-resistant lab coat or coveralls is also required.[2]
Respiratory Protection Generally not required with adequate ventilation.If ventilation is insufficient or if vapors are noticeable, a NIOSH-approved respirator with an organic vapor cartridge should be used.[6] For major spills or emergencies, a self-contained breathing apparatus (SCBA) is necessary.[2]

Glove Selection Considerations:

While nitrile gloves are commonly used, for prolonged exposure or handling of larger quantities, neoprene or butyl rubber gloves may offer better protection against halogenated hydrocarbons.[3][7] Always consult the glove manufacturer's specific chemical resistance chart.[8][9][10]

Safe Handling and Operational Workflow

All handling of this compound must be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to minimize inhalation exposure.[6][11]

Experimental Workflow Diagram:

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling Review SDS Review SDS Don PPE Don PPE Review SDS->Don PPE Verify Fume Hood Verify Fume Hood Don PPE->Verify Fume Hood Chemical Handling Chemical Handling Verify Fume Hood->Chemical Handling Close Container Close Container Chemical Handling->Close Container Store Properly Store Properly Close Container->Store Properly Segregate Waste Segregate Waste Close Container->Segregate Waste Decontaminate Area Decontaminate Area Segregate Waste->Decontaminate Area

Caption: Workflow for handling this compound.

Step-by-Step Handling Protocol:

  • Preparation:

    • Thoroughly review the Safety Data Sheet (SDS) before beginning any work.

    • Don the appropriate PPE as specified in Table 1.

    • Ensure the chemical fume hood is functioning correctly.

  • Handling:

    • Conduct all manipulations of this compound inside the fume hood.

    • Avoid direct contact with skin and eyes.

    • Keep containers tightly closed when not in use.

  • Post-Handling:

    • Store the chemical in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.

    • Properly segregate all waste generated.

    • Decontaminate the work area and any equipment used.

Disposal Plan

As a halogenated organic compound, this compound waste must be segregated from non-halogenated waste streams.[11][12][13]

Table 2: Waste Disposal Protocol

StepProcedure
1. Segregation At the point of generation, collect all waste containing this compound in a dedicated, clearly labeled hazardous waste container. Do not mix with non-halogenated organic solvents, aqueous solutions, or solid waste.[11]
2. Container Use a leak-proof container made of a material compatible with halogenated organic compounds, with a secure screw-top cap.[11]
3. Labeling Clearly label the container with "Hazardous Waste," "Halogenated Organic Waste," and the full chemical name: "this compound."[11]
4. Storage Store the sealed waste container in a designated satellite accumulation area within the laboratory, away from sources of ignition.[11]
5. Disposal Arrange for collection by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[11]

Emergency Procedures

Immediate and appropriate response is critical in the event of an exposure or spill.

Table 3: Emergency Response

SituationProcedure
Skin Contact Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[6]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[6]
Inhalation Move the person to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[6]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[6]
Small Spill Alert personnel in the area and remove all ignition sources. Wearing appropriate PPE, absorb the spill with an inert material (e.g., sand, vermiculite) and place it in a sealed container for disposal.[6] Clean the spill area with soap and water.
Large Spill Evacuate the area immediately. Contact your institution's emergency response team.

Logical Relationship for Emergency Response:

cluster_incident Incident Occurs cluster_response Immediate Response cluster_action Follow-up Action Spill Spill Evacuate Evacuate Spill->Evacuate Alert Others Alert Others Spill->Alert Others Exposure Exposure First Aid First Aid Exposure->First Aid Exposure->Alert Others Spill Cleanup Spill Cleanup Evacuate->Spill Cleanup Seek Medical Attention Seek Medical Attention First Aid->Seek Medical Attention Report Incident Report Incident Seek Medical Attention->Report Incident Spill Cleanup->Report Incident

Caption: Emergency response logical flow.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Bromo-4-ethylcyclohexane
Reactant of Route 2
1-Bromo-4-ethylcyclohexane

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.